molecular formula C6H16ClN B105187 1,3-Dimethylbutylamine hydrochloride CAS No. 71776-70-0

1,3-Dimethylbutylamine hydrochloride

Número de catálogo: B105187
Número CAS: 71776-70-0
Peso molecular: 137.65 g/mol
Clave InChI: HJOGOCSHKIAAIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dimethylbutylamine (hydrochloride) is an analytical reference standard that is categorized as an aliphatic amine. It is a synthetic stimulant that has been identified in dietary supplements. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Propiedades

IUPAC Name

4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGOCSHKIAAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596137
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71776-70-0
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine hydrochloride (DMBA-HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic aliphatic amine. It has gained attention primarily as a central nervous system stimulant and has been identified as an unapproved ingredient in some dietary supplements.[1] Structurally related to methylhexanamine (DMAA), DMBA-HCl is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and mechanism of action, with a focus on providing detailed experimental protocols and data for laboratory applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some reported values may vary between sources, and the data provided here is a consolidation of available information.

PropertyValueSource(s)
Chemical Name 4-methyl-2-pentanamine hydrochloride[2]
Synonyms 1,3-Dimethylbutylamine HCl, DMBA-HCl, AMP Citrate[3]
CAS Number 71776-70-0[2]
Molecular Formula C₆H₁₅N · HCl[2]
Molecular Weight 137.65 g/mol [3][4]
Appearance Crystalline solid[2]
Melting Point 139.5 °C[5]
Boiling Point (of free base) 108-110 °C[1]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[2]
Purity ≥95% (commercially available analytical standard)[2]

Synthesis of this compound

A common method for the synthesis of this compound is through the Leuckart reaction, which is a type of reductive amination.[6]

Experimental Protocol: Synthesis via Leuckart Reaction

This protocol is based on a patented method for the preparation of this compound.[6]

Step 1: Amine Formation

  • In a reaction flask, mix methyl isobutyl ketone, formamide, and ammonium (B1175870) formate.

  • Heat the mixture to a temperature between 120-170 °C and maintain the reaction for 19-21 hours.

  • After the reaction is complete, cool the mixture to 35-45 °C.

  • Perform a water extraction to remove impurities. The organic layer containing the intermediate product is retained.

Step 2: Hydrochloride Salt Formation and Purification

  • To the intermediate product from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 7-9 hours to facilitate the hydrolysis and salt formation.

  • After the reaction, cool the mixture and add water.

  • Add activated carbon to the solution and heat to 70-80 °C for 30 minutes for decolorization and further purification.

  • Filter the hot solution to remove the activated carbon.

  • The filtrate is then concentrated by evaporation.

  • The resulting solid is recrystallized from a suitable solvent, such as ethyl acetate, to yield purified this compound.

  • The final product can be dried under vacuum. A purity of over 99% can be achieved with this method.[6]

SynthesisWorkflow reagents Methyl Isobutyl Ketone Formamide Ammonium Formate reaction1 Leuckart Reaction (120-170°C, 19-21h) reagents->reaction1 extraction Water Extraction reaction1->extraction intermediate Intermediate Product extraction->intermediate hcl_reaction Reaction with conc. HCl (Reflux, 7-9h) intermediate->hcl_reaction purification Purification (Activated Carbon) hcl_reaction->purification crystallization Recrystallization (Ethyl Acetate) purification->crystallization final_product 1,3-Dimethylbutylamine HCl crystallization->final_product

Synthesis workflow for 1,3-Dimethylbutylamine HCl.

Analytical Methodologies

The identification and quantification of this compound are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.[7][8][9]

Purity Determination by HPLC

The following is a general protocol for determining the purity of a this compound substance, based on ICH guidelines for analytical procedure validation.[10][11]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare the sample solution by accurately weighing and dissolving the test substance in the same solvent to a known concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Inject the reference standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using an external standard method with a calibration curve.

HPLCWorkflow sample_prep Sample Preparation (Dissolve and Filter) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system injection Injection hplc_system->injection detection Detection (UV or MS) injection->detection data_analysis Data Analysis (Purity Calculation) detection->data_analysis result Purity Report data_analysis->result

Workflow for HPLC purity determination.

Identification by GC-MS

GC-MS is a powerful tool for the definitive identification of 1,3-Dimethylbutylamine. The following protocol outlines a general procedure.[7][9]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

  • Ionization Energy: 70 eV.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol).

  • For improved chromatography, derivatization may be performed to reduce the polarity of the amine.

Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram and the mass spectrum of the peak corresponding to 1,3-Dimethylbutylamine.

  • Compare the obtained mass spectrum with a reference spectrum for positive identification. The fragmentation pattern of aliphatic amines typically involves alpha-cleavage.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibitor

1,3-Dimethylbutylamine is believed to exert its stimulant effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This mechanism is similar to that of other stimulants like methylphenidate and bupropion. By blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), DMBA increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission.

Norepinephrine and Dopamine Transporter Binding Assay

To investigate the interaction of this compound with the norepinephrine and dopamine transporters, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Materials:

  • Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

  • A suitable radioligand (e.g., [³H]-nisoxetine for NET or [³H]-WIN 35,428 for DAT).

  • This compound test compound.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Dopamine (DA) & Norepinephrine (NE) release Neurotransmitter Release vesicle->release da_ne Dopamine (DA) & Norepinephrine (NE) release->da_ne dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) dmba 1,3-Dimethylbutylamine dmba->dat Inhibition dmba->net Inhibition da_ne->dat Reuptake da_ne->net Reuptake receptors Postsynaptic Receptors da_ne->receptors Binding

Mechanism of action of 1,3-Dimethylbutylamine.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and mechanism of action of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this compound. As with any potent psychoactive substance, proper safety precautions should be taken when handling and studying this compound. Further research is needed to fully characterize its pharmacological and toxicological profile.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dimethylbutylamine hydrochloride (CAS RN: 71776-70-0). The information is curated for professionals in research, scientific analysis, and drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of a general quality control workflow.

Core Physical and Chemical Properties

This compound, also known as 4-methyl-2-pentanamine hydrochloride or DMBA HCl, is an aliphatic amine hydrochloride.[1][2] It is recognized as a synthetic stimulant and has been identified in some dietary supplements.[1] For research and forensic applications, it serves as an analytical reference standard.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₅N · HCl[1]
Molecular Weight 137.65 g/mol [3][4]
CAS Number 71776-70-0[1][3][4]
Appearance White to yellow powder or crystalline solid.[1][2][5][1][2][5]
Melting Point 137-139.5 °C[3][6][7][8]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLChloroform: Sparingly solubleMethanol: Slightly soluble[1][6]
InChI Key HJOGOCSHKIAAIB-UHFFFAOYSA-N[1][3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standardized pharmacopeial and organizational guidelines to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting range of this compound can be determined using the capillary method as described in USP General Chapter <741>.[6]

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Sealed-end glass capillary tubes.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[9]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm. This is achieved by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the material.[10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate. For an unknown sample, a rapid preliminary determination can be performed.

    • For an accurate measurement, heat to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

    • The melting range is the temperature range from the point at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[11]

  • Calibration: The accuracy of the apparatus should be periodically verified using certified reference standards.[6]

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be determined using a method adapted from the OECD Guideline 105 for Water Solubility, commonly referred to as the shake-flask method.[4][7]

Apparatus:

  • Analytical balance.

  • Vials with screw caps.

  • Constant temperature water bath or shaker.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

    • Seal the vial and place it in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C, for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4] Vigorous shaking is required.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand in the constant temperature bath to allow undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.[12]

  • Analysis of the Supernatant:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube.[13]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • The sample height in the NMR tube should be appropriate for the spectrometer being used, typically around 4-5 cm.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling patterns will provide detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]

  • Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.[3][14]

  • Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Quality Control Workflow

The following diagram illustrates a general workflow for the quality control of a batch of this compound, incorporating the described experimental protocols.

QC_Workflow cluster_0 Initial Assessment cluster_1 Physical Property Testing cluster_2 Structural & Purity Analysis cluster_3 Final Disposition start Receive Batch of 1,3-Dimethylbutylamine HCl visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection melting_point Melting Point Determination (USP <741>) visual_inspection->melting_point solubility_test Solubility Testing (Shake-Flask Method) visual_inspection->solubility_test ftir_analysis FTIR Spectroscopy (Functional Group ID) visual_inspection->ftir_analysis nmr_analysis NMR Spectroscopy (Structure & Purity) visual_inspection->nmr_analysis hplc_purity HPLC-UV Analysis (Purity & Impurities) visual_inspection->hplc_purity data_review Data Review and Comparison to Specification melting_point->data_review solubility_test->data_review ftir_analysis->data_review nmr_analysis->data_review hplc_purity->data_review pass Batch Release data_review->pass Pass fail Batch Rejection/ Further Investigation data_review->fail Fail

Caption: General Quality Control Workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 1,3-Dimethylbutylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,3-Dimethylbutylamine hydrochloride (1,3-DMBA HCl) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both available quantitative data and a standardized protocol for solubility determination.

Core Executive Summary

This compound is a compound of interest in various research fields. Understanding its solubility in different organic solvents is crucial for a wide range of applications, including analytical method development, formulation studies, and chemical synthesis. This guide consolidates the currently available quantitative solubility data for 1,3-DMBA HCl and provides a detailed, generalized experimental protocol for its determination, ensuring consistency and reproducibility in laboratory settings.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available data is summarized in the table below for easy comparison. It is important to note that comprehensive solubility data in a wide array of organic solvents is not extensively published in the public domain. Researchers are encouraged to determine solubility in their specific solvent systems using the protocol outlined in this guide.

Organic SolventChemical FormulaSolubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO20[1]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS20[1]
EthanolC₂H₅OH30[1]
MethanolCH₃OHData not available
AcetoneC₃H₆OData not available
DichloromethaneCH₂Cl₂Data not available
Ethyl AcetateC₄H₈O₂Data not available

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" or static equilibrium method.

1. Materials and Equipment:

  • This compound (solid, of known purity)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

2. Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the organic solvent to the vial containing the solid 1,3-DMBA HCl.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of 1,3-DMBA HCl in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3. Data Analysis and Reporting:

  • The experiment should be performed in triplicate to ensure the reliability of the results.

  • The mean solubility and standard deviation should be reported.

  • The experimental conditions, including the temperature, equilibration time, and analytical method parameters, should be thoroughly documented.

Mandatory Visualizations

To further clarify the experimental process, the following diagram illustrates the workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add excess 1,3-DMBA HCl to vial start->add_solid Step 1 add_solvent Add known volume of organic solvent add_solid->add_solvent Step 2 shake Agitate at constant temperature (24-72h) add_solvent->shake Step 3 settle Allow excess solid to settle shake->settle Step 4 filter Filter supernatant settle->filter Step 5 dilute Dilute filtered solution filter->dilute Step 6 quantify Quantify concentration (e.g., HPLC) dilute->quantify Step 7 calculate Calculate solubility quantify->calculate Step 8 end End calculate->end

Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. 1,3-Dimethylbutylamine (B105974) (DMBA) is not approved for human consumption and has been identified as an adulterant in some dietary supplements.[1][2][3] Its physiological and toxicological properties in humans are not well-established.[3]

**1.0 Executive Summary

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA).[2] While it has been illicitly included in dietary supplements marketed for athletic performance and weight loss, there is a significant lack of formal scientific research on its specific mechanism of action.[1][4] Its pharmacology is largely inferred from its structural similarity to other sympathomimetic amines.[1] It is presumed to act as a central nervous system (CNS) stimulant, likely through the modulation of adrenergic pathways, leading to vasoconstriction, increased heart rate, and elevated blood pressure.[5][6] The U.S. Food and Drug Administration (FDA) considers any dietary supplement containing DMBA to be "adulterated," and it is prohibited in sports by the World Anti-Doping Agency (WADA).[1][2] This guide synthesizes the limited available information and provides a theoretical framework for its potential mechanism of action.

Chemical and Physical Properties

1,3-Dimethylbutylamine is an aliphatic amine.[2] The hydrochloride salt is a common form used for its stability and solubility.[7]

PropertyValueSource
Chemical Formula C₆H₁₅N • HCl[3]
Molecular Weight 137.65 g/mol [8]
Appearance Crystalline solid[3]
CAS Number 71776-70-0[3]
Synonyms 1,3-DMBA, 4-methyl-2-pentanamine monohydrochloride, AMP Citrate[2][3][9]

Presumed Mechanism of Action: A Sympathomimetic Profile

The mechanism of action of DMBA has not been formally elucidated through rigorous scientific studies. However, based on its structural similarity to DMAA and other stimulants, a sympathomimetic mechanism is the most widely accepted hypothesis.[1][5] Sympathomimetic drugs mimic the effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[6][10]

The proposed mechanism involves the following key aspects:

  • Interaction with Adrenergic Receptors: DMBA is likely to interact with alpha- and beta-adrenergic receptors, either directly as an agonist or indirectly by modulating the release and reuptake of norepinephrine.[6] Activation of alpha-adrenergic receptors leads to vasoconstriction, while activation of beta-adrenergic receptors increases heart rate and contractility.[6]

  • Neurotransmitter Release and Reuptake Inhibition: Similar to other amphetamine-like stimulants, DMBA may act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters, primarily norepinephrine and to a lesser extent, dopamine.[11] Its structural analog, DMAA, is known to be an inhibitor of the norepinephrine transporter (NET).[11] Inhibition of NET leads to increased synaptic concentrations of norepinephrine, thereby enhancing sympathetic signaling.

There is conflicting information regarding its interaction with the trace amine-associated receptor 1 (TAAR1). One study reported weak activation of TAAR1 only at high concentrations,[12] while another source states it is not a TAAR1 agonist.[2]

Below is a diagram illustrating the presumed sympathomimetic signaling pathway of DMBA.

Presumed Sympathomimetic Signaling Pathway of DMBA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell DMBA 1,3-DMBA VMAT2 VMAT2 DMBA->VMAT2 Disruption? NET Norepinephrine Transporter (NET) DMBA->NET Inhibition NE_vesicle Norepinephrine (Vesicle) NE_synapse_pre NE_vesicle->NE_synapse_pre Release NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binding Physiological_Effect Physiological Effect (Vasoconstriction, Increased Heart Rate) Adrenergic_Receptor->Physiological_Effect Activation Experimental Workflow for DMBA Characterization cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo / In Vivo Studies Binding_Assay Radioligand Binding Assays (Receptors & Transporters) Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Uptake_Assay Neurotransmitter Uptake Assays ([³H]NE, [³H]DA) Uptake_Assay->Data_Analysis Release_Assay Neurotransmitter Release Assays ([³H]NE, [³H]DA) Release_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., cAMP accumulation for β-receptors) Functional_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Animal Models) Conclusion Elucidation of Mechanism of Action Microdialysis->Conclusion Cardiovascular Cardiovascular Monitoring (Blood Pressure, Heart Rate) Cardiovascular->Conclusion Behavioral Behavioral Studies (Locomotor Activity) Behavioral->Conclusion Start 1,3-DMBA HCl Start->Binding_Assay Start->Uptake_Assay Start->Release_Assay Start->Functional_Assay Data_Analysis->Microdialysis Data_Analysis->Cardiovascular Data_Analysis->Behavioral

References

The Uncharted Territory of a Synthetic Stimulant: A Pharmacological Profile of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA), also known as 4-amino-2-methylpentane hydrochloride, is a synthetic stimulant structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA).[1][2] Despite its presence in numerous dietary supplements marketed for weight loss and athletic performance enhancement, DMBA has not undergone formal safety or efficacy evaluation in humans.[2][3] The U.S. Food and Drug Administration (FDA) considers dietary supplements containing DMBA to be adulterated.[1] This guide provides a comprehensive overview of the current, albeit limited, pharmacological knowledge of DMBA. It covers its presumed mechanism of action, extrapolated pharmacokinetic properties, and known toxicological concerns, alongside detailed analytical methodologies for its detection. A significant portion of the data presented is derived from studies on its close structural analogue, DMAA, due to the profound lack of direct research on DMBA. This document aims to equip researchers and drug development professionals with a thorough understanding of the knowns and unknowns surrounding this compound.

Chemical and Physical Properties

1,3-Dimethylbutylamine is a primary aliphatic amine.[4] The hydrochloride salt is the form typically used in chemical and analytical contexts due to its increased stability and solubility.[5]

PropertyValueReference
Chemical Name 4-methylpentan-2-amine;hydrochloride[6]
Synonyms DMBA, AMP Citrate, 4-amino-2-methylpentane HCl[3]
Molecular Formula C₆H₁₅N · HCl[7]
Molecular Weight 137.65 g/mol [6]
Appearance Colorless to light yellow liquid (free base)[6]
Odor Fish-like[6]
Boiling Point 108–110 °C (free base)[1]
Density 0.717 g/mL (free base)[1]

Presumed Mechanism of Action

Direct studies on the mechanism of action of DMBA are scarce. However, based on its structural similarity to other stimulants like DMAA and amphetamine, it is presumed to act as a sympathomimetic agent by modulating monoamine neurotransmitter systems.[8] Monoamine transporters, such as the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.[9][10] Inhibition of these transporters leads to an increased concentration of monoamines in the synapse, resulting in enhanced neurotransmission.[8]

One study has indicated that DMBA is an inhibitor of the norepinephrine transporter (NET), exhibiting slightly less potency than DMAA. This suggests that at least part of its stimulant effect may be mediated through the potentiation of noradrenergic signaling.[11] It has also been reported that DMBA is not an agonist of the trace amine-associated receptor 1 (TAAR1).

Speculative Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DMBA as a monoamine transporter inhibitor. It is important to note that this pathway is speculative and based on the general understanding of this class of compounds, not on direct experimental evidence for DMBA.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Norepinephrine) NE_release Norepinephrine Release Vesicle->NE_release NE_transporter Norepinephrine Transporter (NET) NE_transporter->Vesicle Reuptake DMBA 1,3-DMBA DMBA->NE_transporter Inhibition Synaptic_Cleft NE_release->Synaptic_Cleft Exocytosis Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Norepinephrine Binding NE_in_cleft Increased Norepinephrine in Synapse Postsynaptic_Effect Postsynaptic Signaling Cascade Adrenergic_Receptor->Postsynaptic_Effect

Speculative Signaling Pathway of DMBA as a NET Inhibitor

Pharmacokinetics (Extrapolated from DMAA)

No pharmacokinetic studies have been conducted on DMBA in humans. The data presented below is for its structural analogue, 1,3-dimethylamylamine (DMAA), and should be interpreted with caution as a potential indicator of DMBA's pharmacokinetic profile. These values were obtained from a study involving a single oral 25 mg dose of DMAA in healthy men.[12][13]

ParameterMean Value (± SD)UnitReference
Oral Clearance 20.02 ± 5L/hr[12][13]
Oral Volume of Distribution 236 ± 38L[12][13]
Terminal Half-life 8.45 ± 1.9hr[12][13]
Time to Peak Concentration (Tmax) 3 - 5hr[12]
Peak Plasma Concentration (Cmax) ~70ng/mL[12][13]
Lag Time 0.14 ± 0.13hr[12][13]

Toxicology and Adverse Effects

There is a significant lack of formal research into the acute and chronic toxicity of DMBA.[3] Its safety profile has not been systematically established.[3] Potential adverse effects are inferred from its presumed stimulant properties and from case reports related to products containing DMBA or its analogue, DMAA.

Potential adverse effects include: [14]

  • Increased heart rate (tachycardia)

  • Increased blood pressure

  • Increased risk of heart attack or stroke

  • Anxiety and agitation

  • Headache

  • Nausea and vomiting

Given its structural similarity to DMAA, which has been associated with serious adverse events including cardiac arrest and hemorrhagic stroke, there is a significant concern for the safety of DMBA.[15][16]

Experimental Protocols

Due to the lack of pharmacological research, detailed experimental protocols for assessing the biological activity of DMBA are not available in the literature. However, several analytical methods for its detection and quantification in dietary supplements have been published.

UHPLC-MS/MS Method for Quantification in Dietary Supplements

This protocol is adapted from a study that identified and quantified DMBA in various supplement products.[2]

Objective: To accurately quantify the amount of DMBA in a solid or encapsulated dietary supplement.

Materials:

  • Sample (powdered bulk product or capsule contents)

  • Methanol:water (50:50) solution

  • 0.45 µm PVDF syringe filter

  • UHPLC system coupled with a tandem mass spectrometer (MS/MS)

  • DMBA reference standard

Procedure:

  • Sample Preparation:

    • Weigh 1 gram of powdered product or the contents of 1-2 capsules.

    • Add 20 mL of methanol:water (50:50) solution.

    • Shake for 20 minutes, followed by sonication for 20 minutes.

    • Centrifuge the mixture at 5525 x g for 20 minutes.

    • Filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 5 mM ammonium (B1175870) formate, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0–0.50 min: 13% B

      • 0.50–10.00 min: 50% B

      • 10.75 min: 95% B

      • 10.75–12.25 min: 95% B

      • 12.25–12.50 min: 13% B

      • 12.50–15.00 min: 13% B (column re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Precursor Ion: m/z 102.1283.

    • Product Ion: m/z 85.1017.

  • Quantification:

    • Prepare a stock solution of the DMBA reference standard (e.g., 0.3 mg/mL in methanol).

    • Create a calibration curve by preparing serial dilutions of the stock standard.

    • Analyze the prepared sample and quantify the amount of DMBA by comparing its peak area to the calibration curve.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

This method can be used to determine if the DMBA present is a racemic mixture, which is indicative of synthetic origin.[17]

Objective: To determine the enantiomeric ratio of DMBA in a sample.

Procedure:

  • A detailed protocol would involve derivatization of the amine with a chiral reagent to form diastereomers, followed by separation on a suitable GC column and detection by mass spectrometry. The relative abundance of the diastereomeric ions would indicate the enantiomeric ratio.

Quantitative Data: DMBA Content in Dietary Supplements

The following table summarizes the range of DMBA quantities found in dietary supplements in a 2015 study.[17]

ParameterValueUnitReference
DMBA per Serving 13 - 120mg[2]
Maximum Daily Intake 26 - 320mg[2]
Detected Form Racemic-[17]

Visualizations

Analytical Workflow for DMBA Detection

G cluster_prep Sample Preparation cluster_analysis Analysis start Dietary Supplement (Powder/Capsule) extraction Solvent Extraction (Methanol/Water) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration uhplc UHPLC Separation filtration->uhplc Prepared Sample msms MS/MS Detection uhplc->msms quant Quantification vs. Reference Standard msms->quant

Analytical Workflow for DMBA Detection in Supplements

Conclusion

1,3-Dimethylbutylamine hydrochloride is a synthetic stimulant with a pharmacological profile that remains largely uncharacterized. Its presumed mechanism of action as a monoamine transporter inhibitor, particularly of the norepinephrine transporter, places it in a class of compounds with known cardiovascular and neurological risks. The complete absence of human safety and pharmacokinetic data is a major concern, especially given its documented presence in commercially available dietary supplements. The information available on its structural analogue, DMAA, provides a basis for inferring potential risks, but direct research is critically needed. The analytical methods for its detection are well-established and robust. This guide underscores the significant data gap and potential health risks associated with DMBA, highlighting the need for further research and regulatory scrutiny.

References

The Enigmatic Stimulant: An In-depth Technical Guide to the Interaction of 1,3-Dimethylbutylamine Hydrochloride with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological and toxicological properties of 1,3-Dimethylbutylamine (DMBA) are not well understood, and it has not been systematically studied in humans.[1][2] This document summarizes the limited available information and provides context based on the structurally similar compound, 1,3-dimethylamylamine (DMAA). The experimental protocols described are general methodologies and have not been specifically published for DMBA.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA).[1][2][3] It has been identified as an unapproved ingredient in various dietary supplements marketed for weight loss and athletic performance enhancement.[3][4] Despite its presence in consumer products, there is a significant lack of scientific research on its mechanism of action, efficacy, and safety in humans.[1][2]

The primary proposed mechanism of action for stimulants like DMBA involves the modulation of monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from the synaptic cleft.[5] By inhibiting these transporters, stimulants can increase the extracellular concentrations of these neurotransmitters, leading to enhanced signaling. This guide provides a comprehensive overview of the current, albeit limited, understanding of DMBA's interaction with monoamine transporters, alongside detailed experimental protocols relevant to its study.

Interaction with Monoamine Transporters: A Knowledge Gap

Direct quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of 1,3-DMBA at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are scarce in peer-reviewed literature. However, some research indicates that DMBA's primary pharmacological effects are likely mediated through its action on the norepinephrine transporter (NET).[5] In vitro studies have suggested that while other stimulants interact with the dopamine transporter (DAT), DMBA and its close analog DMAA do not show significant interaction with DAT.[5]

Data Presentation: Extrapolating from a Structural Analog

Given the absence of specific quantitative data for DMBA, the following table presents data for the structurally similar compound, 1,3-dimethylamylamine (DMAA), to provide a potential framework for understanding DMBA's possible interactions. It must be emphasized that these values are for DMAA and not DMBA, and significant differences in activity may exist.

CompoundTransporterAssay TypeValueSpeciesSource
1,3-Dimethylamylamine (DMAA)Dopamine Transporter (DAT)Uptake InhibitionIC50: ~29.4 µMHuman[6]
1,3-Dimethylamylamine (DMAA)Norepinephrine Transporter (NET)Not SpecifiedPotent InhibitorNot Specified[6]
d-Amphetamine (for comparison)Dopamine Transporter (DAT)Uptake InhibitionIC50: ~0.66 µMHuman[6]

Experimental Protocols for Studying DMBA-Monoamine Transporter Interactions

The following are detailed methodologies for key in vitro experiments that could be employed to elucidate the pharmacological profile of 1,3-DMBA at monoamine transporters. These protocols are based on standard practices in the field for assessing the interaction of novel compounds with these transporters.[7][8][9][10][11][12][13][14]

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., DMBA) to compete with a radiolabeled ligand for binding to a specific monoamine transporter.

Objective: To determine the binding affinity (Ki) of DMBA for DAT, NET, and SERT.

Materials:

  • Membrane preparations from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Unlabeled DMBA hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled DMBA.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of DMBA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes (resealed nerve terminals).

Objective: To determine the potency (IC50) of DMBA to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Materials:

  • Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Unlabeled DMBA hydrochloride.

  • Krebs-Ringer-HEPES buffer.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of DMBA.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the radioactivity of the internalized substrate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of uptake inhibition against the concentration of DMBA.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway affected by a monoamine transporter inhibitor and a typical experimental workflow for its characterization.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding DMBA 1,3-DMBA DMBA->Transporter Inhibition Experimental_Workflow start Start: Compound of Interest (1,3-DMBA) cell_culture Cell Culture (HEK293 cells expressing DAT, NET, or SERT) start->cell_culture membrane_prep Membrane Preparation or Synaptosome Isolation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay uptake_assay Uptake Inhibition Assay (Determine IC50) membrane_prep->uptake_assay data_analysis Data Analysis (Non-linear regression, Cheng-Prusoff) binding_assay->data_analysis uptake_assay->data_analysis results Pharmacological Profile (Potency and Selectivity) data_analysis->results

References

Synthesis of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-Dimethylbutylamine (B105974) hydrochloride. The following sections detail the core methodologies, present quantitative data in a structured format, and include detailed experimental protocols for the key synthetic routes. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the processes involved.

Core Synthesis Pathways

The synthesis of 1,3-Dimethylbutylamine hydrochloride is predominantly achieved through the reductive amination of 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone). Two major routes are well-documented: the Leuckart-type reaction and the reduction of an oxime intermediate.

Leuckart-Type Reductive Amination

This classical method involves the reaction of a ketone with a mixture of formamide (B127407) and ammonium (B1175870) formate, which serve as both the amine source and the reducing agent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The amine is then converted to its hydrochloride salt.

Synthesis via Oxime Intermediate

This two-step pathway involves the initial formation of 4-methyl-2-pentanone oxime from the corresponding ketone and a hydroxylamine (B1172632) salt. The resulting oxime is then reduced to the primary amine, 1,3-dimethylbutylamine, using a suitable reducing agent. The final step is the formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound.

ParameterLeuckart-Type SynthesisSynthesis via Oxime Reduction
Starting Material 4-Methyl-2-pentanone4-Methyl-2-pentanone
Key Reagents Formamide, Ammonium Formate, Conc. HClHydroxylamine salt, Reducing agent (e.g., LiAlH₄, Na/EtOH), HCl
Reaction Temperature 120-170 °C (amination), Reflux (hydrolysis)Varies with oximation and reduction steps
Reaction Time 19-21 hours (amination), 7-9 hours (hydrolysis)Varies
Reported Yield ~63% (based on a specific patent example)Generally high for oxime formation and reduction
Product Purity 99.1% - 99.5% (by HPLC)High, dependent on purification
Analytical Methods NMR, MS, HPLCGC-MS, NMR

Experimental Protocols

Pathway 1: Leuckart-Type Synthesis of this compound

This protocol is adapted from a detailed patent disclosure.

Step 1: N-Formylation of 4-Methyl-2-pentanone

  • In a suitable reaction flask equipped with a reflux condenser and a heating mantle, combine 10g of 4-methyl-2-pentanone, 9g of formamide, and 12g of ammonium formate.

  • Heat the mixture to 150 °C and maintain this temperature for 20 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to approximately 40 °C.

  • Add 20ml of water to the reaction mixture and transfer it to a separatory funnel.

  • Allow the layers to separate and collect the upper organic layer (intermediate product).

Step 2: Hydrolysis and Salt Formation

  • Transfer the collected organic layer from the previous step into a reaction flask.

  • Add 30ml of concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After hydrolysis, evaporate the solvent under reduced pressure to obtain a solid residue.

  • Dissolve the solid residue in 20ml of water with stirring.

  • Add 0.3g of activated charcoal to the solution and heat to 70-80 °C for 30 minutes for decolorization.

  • Filter the hot solution to remove the activated charcoal.

  • Evaporate the filtrate to dryness under reduced pressure.

  • To the resulting solid, add 50ml of ethyl acetate (B1210297) and cool the mixture to 0 °C to induce crystallization.

  • Maintain the mixture at 0 °C for 3 hours to ensure complete crystallization.

  • Filter the crystalline product and wash the filter cake with 5ml of cold ethyl acetate.

  • Dry the final product at 80 °C to obtain this compound.

Pathway 2: Synthesis via 4-Methyl-2-pentanone Oxime

Step 1: Preparation of 4-Methyl-2-pentanone Oxime

  • A general procedure for the synthesis of ketoximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or pyridine) in a suitable solvent like ethanol (B145695) or water. The reaction is typically carried out at room temperature or with gentle heating. The oxime product can then be isolated by extraction and purified by crystallization or distillation.

Step 2: Reduction of 4-Methyl-2-pentanone Oxime

  • The reduction of oximes to primary amines can be achieved using strong reducing agents. A common laboratory-scale method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically performed by adding the oxime solution to a suspension of LiAlH₄ at a controlled temperature, followed by a workup procedure to hydrolyze the intermediate and isolate the amine.

  • Alternatively, catalytic hydrogenation can be employed, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) will vary depending on the specific catalyst and substrate.

  • Another classical method is the use of dissolving metal reductions, such as sodium in ethanol (Na/EtOH).

Step 3: Formation of the Hydrochloride Salt

  • The free base of 1,3-dimethylbutylamine obtained after the reduction step is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • A solution of hydrochloric acid (either gaseous or dissolved in a solvent like isopropanol) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • The salt is then collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

Synthesis_Pathway_Leuckart start 4-Methyl-2-pentanone intermediate N-formyl-1,3-dimethylbutylamine start->intermediate N-Formylation (120-170 °C) reagents1 Formamide, Ammonium Formate product_base 1,3-Dimethylbutylamine intermediate->product_base Hydrolysis reagents2 Conc. HCl, Heat (Reflux) final_product 1,3-Dimethylbutylamine Hydrochloride product_base->final_product Salt Formation reagents3 HCl

Caption: Leuckart-Type Synthesis of this compound.

Synthesis_Pathway_Oxime start 4-Methyl-2-pentanone intermediate 4-Methyl-2-pentanone Oxime start->intermediate Oximation reagents1 Hydroxylamine Salt, Base product_base 1,3-Dimethylbutylamine intermediate->product_base Reduction reagents2 Reducing Agent (e.g., LiAlH4, Na/EtOH) final_product 1,3-Dimethylbutylamine Hydrochloride product_base->final_product Salt Formation reagents3 HCl

Caption: Synthesis via Oxime Intermediate.

Experimental_Workflow_Leuckart cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Hydrolysis and Purification A Mix 4-Methyl-2-pentanone, Formamide, and Ammonium Formate B Heat to 150 °C for 20 hours A->B C Cool and perform aqueous workup B->C D Isolate organic layer (intermediate) C->D E Add Conc. HCl to intermediate D->E Proceed to Hydrolysis F Reflux for 8 hours E->F G Evaporate solvent F->G H Decolorize with activated charcoal G->H I Recrystallize from ethyl acetate H->I J Filter, wash, and dry the product I->J

Caption: Experimental Workflow for Leuckart-Type Synthesis.

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomers of 1,3-Dimethylbutylamine (DMBA). It includes detailed information on its identification, physicochemical characteristics, and the analytical methods for the separation and quantification of its stereoisomers. Experimental protocols and a representative enantioselective synthesis are also detailed to support research and development activities.

Chemical Identity and Physicochemical Properties

1,3-Dimethylbutylamine, systematically named 4-methylpentan-2-amine, is a primary aliphatic amine.[1][2][3] It is structurally similar to the stimulant 1,3-dimethylamylamine (DMAA).[4] The general properties of 1,3-Dimethylbutylamine are summarized in the table below.

IdentifierValueReference
IUPAC Name 4-methylpentan-2-amine[2]
Synonyms 1,3-DMBA, DMBA, 4-amino-2-methylpentane, AMP[1][2]
CAS Number 108-09-8[1]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
Appearance Colorless to light yellow liquid with a fish-like odor[5]
Density 0.717 g/mL[2]
Boiling Point 108–110 °C[2]

Stereoisomerism of 1,3-Dimethylbutylamine

1,3-Dimethylbutylamine possesses a single chiral center at the carbon atom bonded to the amino group (C2). Consequently, it exists as a pair of enantiomers: (R)-1,3-Dimethylbutylamine and (S)-1,3-Dimethylbutylamine. Synthetic preparations of DMBA typically result in a racemic mixture, containing equal amounts of both enantiomers.[5] The presence of a racemic mixture in dietary supplements suggests a synthetic origin rather than natural extraction.[5]

The two enantiomers of 1,3-Dimethylbutylamine are depicted below:

stereoisomers cluster_R cluster_S R_img mirror S_img

Figure 1: Stereoisomers of 1,3-Dimethylbutylamine.
Physicochemical Properties of Stereoisomers

Experimental Protocols

Chiral Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a robust method for the separation and identification of the enantiomers of 1,3-Dimethylbutylamine.[3][5] The following protocol is a representative method adapted from the literature for the analysis of DMBA in complex matrices.

Objective: To separate and quantify the (R) and (S) enantiomers of 1,3-Dimethylbutylamine.

Principle: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[5]

Materials:

  • 1,3-Dimethylbutylamine sample

  • Chiral derivatizing agent (e.g., N-(trifluoroacetyl)-l-prolyl chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample containing 1,3-Dimethylbutylamine in an anhydrous solvent.

    • Add an excess of the chiral derivatizing agent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the diastereomeric derivatives.

    • Quench the reaction and extract the derivatives into an organic solvent.

    • Dry the organic extract and adjust the concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peaks corresponding to the two diastereomeric derivatives based on their retention times and mass spectra. The mass spectrum of 1,3-Dimethylbutylamine typically shows a top peak at m/z 44.

  • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with a racemic standard.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers high sensitivity and selectivity for the quantification of 1,3-Dimethylbutylamine in various samples, particularly in dietary supplements.[2][3]

Objective: To accurately quantify the total amount of 1,3-Dimethylbutylamine in a sample.

Materials:

  • 1,3-Dimethylbutylamine sample

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • Sample Preparation:

    • Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., 50:50 methanol:water) using sonication and shaking.[2]

    • Centrifuge the mixture to pellet solid material.[2]

    • Filter the supernatant through a 0.2 µm filter.[2]

    • Dilute the filtered extract with the initial mobile phase.[2]

  • UHPLC-MS Analysis:

    • Column: Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent.

    • Mobile Phase:

      • A: 5 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.[2]

      • B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 50 °C.[2]

    • Injection Volume: 10 µL.[2]

    • Gradient Elution: A suitable gradient to achieve separation from matrix components.[2]

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Data Acquisition: Full scan and product ion scan modes.

      • Precursor Ion for MS/MS: [M+H]⁺ of 1,3-Dimethylbutylamine.

Data Analysis:

  • Identify 1,3-Dimethylbutylamine by comparing its retention time and mass spectra (precursor and product ions) with a reference standard.

  • Quantify the concentration using a calibration curve prepared with a certified reference standard.

Representative Enantioselective Synthesis

Objective: To synthesize an enantiomerically enriched form of 1,3-Dimethylbutylamine.

Principle: Asymmetric reductive amination of the corresponding ketone (4-methyl-2-pentanone) using a chiral catalyst or auxiliary.

Illustrative Workflow:

G start 4-Methyl-2-pentanone (Substrate) intermediate Chiral Imine Intermediate start->intermediate Reaction reagent Ammonia (B1221849) Source (e.g., NH3) + Chiral Catalyst/Auxiliary reagent->intermediate Control product Enantiomerically Enriched 1,3-Dimethylbutylamine intermediate->product Reduction reduction Reducing Agent (e.g., H2, NaBH4) purification Purification (e.g., Chromatography) product->purification

Figure 2: Asymmetric Reductive Amination Workflow.

General Procedure:

  • Imine Formation: The ketone (4-methyl-2-pentanone) is reacted with an ammonia source in the presence of a chiral catalyst or with a chiral amine auxiliary to form a chiral imine or enamine intermediate.

  • Diastereoselective Reduction: The intermediate is then reduced using a standard reducing agent. The chiral catalyst or auxiliary directs the addition of hydride from one face of the imine, leading to the preferential formation of one enantiomer of the amine.

  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired enantiomerically enriched 1,3-Dimethylbutylamine. The chiral auxiliary, if used, is removed.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, stereoisomerism, and analytical methodologies for 1,3-Dimethylbutylamine. The provided experimental protocols for chiral GC-MS and UHPLC-MS offer robust methods for the separation and quantification of its stereoisomers. While specific quantitative data for the individual enantiomers, such as optical rotation, remain to be fully characterized in the public literature, the information presented herein serves as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Toxicology of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 1,3-Dimethylbutylamine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. A significant lack of formal toxicological research on this compound exists in publicly available scientific literature.

Executive Summary

1,3-Dimethylbutylamine (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic stimulant structurally related to other aliphatic amines like methylhexanamine (DMAA).[1][2] Its hydrochloride salt has been identified as an unapproved ingredient in some dietary supplements.[2][3] Despite its presence in consumer products, there is a notable absence of formal, peer-reviewed toxicological studies to systematically establish its safety profile.[4] The physiological and toxicological properties of this compound are largely unknown.[3] This guide compiles the existing data, primarily from safety data sheets and reports on adulterated supplements, to provide a current overview for the scientific community.

General Toxicological Profile

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [5][6]

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

These classifications suggest that 1,3-DMBA hydrochloride poses a risk of acute toxicity upon oral ingestion and is an irritant to the skin, eyes, and respiratory system.[5][6]

Quantitative Toxicological Data

A thorough review of scientific literature reveals a critical gap in quantitative toxicological data for this compound. No formal studies determining key toxicological endpoints such as LD50 (median lethal dose) values have been published. The following table summarizes the lack of available data for key toxicological parameters.

Toxicological EndpointData Availability
Acute Oral Toxicity (LD50) No formal studies found. Classified as "Harmful if swallowed" (Acute Tox. 4).[5]
Acute Dermal Toxicity (LD50) No data available.
Acute Inhalation Toxicity (LC50) No data available.
Genotoxicity/Mutagenicity No formal studies found.
Carcinogenicity Not listed by IARC, NTP, or OSHA as a carcinogen.[6]
Reproductive/Developmental Toxicity No data available.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been formally elucidated through dedicated pharmacological studies. However, due to its structural similarity to other stimulants like amphetamines and DMAA, it is proposed to act as a stimulant by modulating monoamine neurotransmitter systems.[4][7] These systems are critical for regulating mood, arousal, and cardiovascular function.[4]

The presumed mechanism involves the modulation of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) in the synaptic cleft. This action is believed to be responsible for its stimulant effects.[4][7]

It is important to note that this proposed mechanism is based on structural analogy and preliminary animal data suggesting pressor effects, rather than on detailed in vitro or in vivo studies of 1,3-DMBA itself.[4][8]

Due to the lack of specific research, no signaling pathways for this compound can be diagrammed at this time. The following conceptual workflow illustrates the general, proposed mechanism of sympathomimetic stimulants.

G Proposed General Mechanism of Action for Sympathomimetic Amines cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1_3_DMBA 1,3-DMBA VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) 1_3_DMBA->VMAT2 Inhibits MAO Monoamine Oxidase (MAO) 1_3_DMBA->MAO Inhibits Monoamine_Transporter Monoamine Transporter (e.g., DAT, NET) 1_3_DMBA->Monoamine_Transporter Inhibits Reuptake Monoamines_Cytosol Monoamines in Cytosol Monoamine_Transporter->Monoamines_Cytosol Reuptake Vesicle Synaptic Vesicle Monoamines_Synapse Increased Monoamines (Dopamine, Norepinephrine) Vesicle->Monoamines_Synapse Release Monoamines_Cytosol->MAO Degradation Monoamines_Cytosol->Vesicle Packaging Postsynaptic_Receptors Postsynaptic Receptors Monoamines_Synapse->Postsynaptic_Receptors Binding Stimulant_Effects Physiological Stimulant Effects (Increased Heart Rate, Blood Pressure) Postsynaptic_Receptors->Stimulant_Effects Leads to

Caption: Proposed general mechanism for sympathomimetic amines like 1,3-DMBA.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the scientific literature. The GHS classifications are derived from data submitted to regulatory bodies, but the underlying experimental details are not publicly accessible.

Genotoxicity

There are no specific genotoxicity studies available for this compound. Research on a related compound, dimethylamine (B145610) (DMA), indicated that its metabolites could induce genetic activity in Saccharomyces cerevisiae in the presence of metabolic activation.[9] However, it is crucial to note that these findings cannot be directly extrapolated to 1,3-DMBA without specific testing.

Presence in Dietary Supplements and Regulatory Status

This compound has been identified as an unapproved and undeclared ingredient in several dietary supplements marketed for athletic performance and weight loss.[2][3][8][10] The U.S. Food and Drug Administration (FDA) considers any dietary supplement containing DMBA to be "adulterated".[2] The World Anti-Doping Agency (WADA) also prohibits its use in sports.[4] The concentrations found in some supplements suggest synthetic manufacturing for pharmaceutical effects.[8]

Conclusion and Future Research Directions

The current body of knowledge on the toxicology of this compound is severely limited. The available information is primarily based on regulatory classifications and its detection as an adulterant in dietary supplements. There is a pressing need for comprehensive toxicological studies to be conducted and published in peer-reviewed journals to accurately characterize its safety profile.

Future research should prioritize:

  • Acute and chronic toxicity studies in animal models to determine LD50 values and identify target organs of toxicity.

  • Genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay) to assess its potential to cause genetic damage.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and specific molecular targets.

  • Cardiovascular safety pharmacology studies to investigate its effects on heart rate, blood pressure, and cardiac function, given its presumed stimulant properties.[7]

Without such data, the potential health risks associated with human exposure to this compound remain largely unknown.

References

In-Vitro Studies of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally related to 1,3-dimethylamylamine (DMAA).[1][2][3] Its hydrochloride salt has been identified as an unapproved ingredient in some dietary supplements.[1] Despite its presence in commercial products, there is a significant lack of publicly available in-vitro pharmacological data for 1,3-Dimethylbutylamine hydrochloride. Much of the current understanding of its potential mechanism of action is inferred from its structural similarity to other aliphatic amines like DMAA.[4][5] This guide summarizes the limited available in-vitro data on this compound and provides context by including data and experimental protocols for its structural analog, DMAA.

Quantitative Data

The available quantitative in-vitro data for 1,3-Dimethylbutylamine is sparse. The primary finding is its lack of activity at a key receptor for many stimulants. For comparative purposes, in-vitro data for its structural analog, DMAA, is provided.

Table 1: In-Vitro Activity of 1,3-Dimethylbutylamine

TargetAssay TypeSpeciesResult
Trace Amine-Associated Receptor 1 (TAAR1)Agonist Activity AssayRodent, HumanNot an agonist[1]

Table 2: In-Vitro Activity of 1,3-Dimethylamylamine (DMAA) - A Structural Analog

TargetAssay TypeSpeciesIC50 (µM)
Dopamine (B1211576) Transporter (DAT)[3H]-Dopamine Uptake InhibitionHuman29[4]

Experimental Protocols

Detailed experimental protocols for the key in-vitro assays relevant to the study of 1,3-Dimethylbutylamine and related compounds are provided below. These are generalized protocols and would require optimization for specific experimental conditions.

TAAR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing human TAAR1.

  • Radioligand: A specific TAAR1 radioligand (e.g., [3H]-labeled agonist or antagonist).

  • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known TAAR1 ligand.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize TAAR1-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

  • Compound Addition: Add varying concentrations of this compound to the wells. For determining non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and calculate the Ki value.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter by its transporter. The following is a generalized protocol for a dopamine transporter (DAT) uptake inhibition assay.[6][7][8]

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the human dopamine transporter (DAT).[4]

  • Radiolabeled Substrate: [3H]-Dopamine.

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Test Compound: this compound.

  • Uptake Inhibitor Control: A known potent DAT inhibitor (e.g., cocaine or vanoxerine).[4][9]

  • Multi-well Plates: 96-well plates suitable for cell culture.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed the DAT-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Washing: On the day of the experiment, wash the cells with assay buffer to remove the culture medium.

  • Pre-incubation: Add assay buffer containing varying concentrations of this compound or the control inhibitor to the wells and pre-incubate for a short period.

  • Initiation of Uptake: Add the [3H]-Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 5-10 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Plot the amount of [3H]-Dopamine uptake as a function of the test compound concentration and calculate the IC50 value.

Signaling Pathways and Visualizations

Canonical TAAR1 Signaling Pathway

1,3-Dimethylbutylamine has been shown to be inactive as an agonist at TAAR1.[1] Agonist activation of TAAR1 typically leads to the stimulation of adenylyl cyclase via a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[10] The lack of agonism suggests that 1,3-DMBA does not initiate this signaling cascade.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activation AC Adenylyl Cyclase ATP ATP G_protein->AC Stimulation cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation DMBA 1,3-DMBA DMBA->TAAR1 No Activation

Canonical Gαs-coupled TAAR1 signaling pathway.
Hypothesized Mechanism: Monoamine Transporter Inhibition

Given the structural similarity of 1,3-Dimethylbutylamine to DMAA, a competitive inhibitor of the dopamine transporter, it is hypothesized that 1,3-DMBA may also act as an inhibitor of monoamine transporters.[4] This would lead to an increase in the synaptic concentration of neurotransmitters like dopamine.

Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DMBA 1,3-DMBA DMBA->DAT Competitive Inhibition

Hypothesized competitive inhibition of the dopamine transporter by 1,3-DMBA.

Conclusion

The available in-vitro data on this compound is extremely limited, with the only direct finding being its lack of agonist activity at the TAAR1 receptor.[1] Due to its structural similarity to DMAA, it is plausible that 1,3-DMBA functions as a monoamine transporter inhibitor, which would be consistent with its classification as a stimulant. However, without direct experimental evidence, this remains a hypothesis. The health and safety of 1,3-Dimethylbutylamine have not been established in human studies.[2] The protocols and comparative data provided in this guide are intended to facilitate future in-vitro research, which is critically needed to elucidate the pharmacological profile and potential risks of this compound.

References

1,3-Dimethylbutylamine Hydrochloride: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl), a synthetic stimulant, has been a compound of interest in various fields. Understanding its stability and degradation profile is critical for its use as an analytical reference standard, for the development of stable formulations, and for assessing its toxicological and metabolic fate. This technical guide provides a comprehensive overview of the known and predicted stability of DMBA HCl, outlines detailed experimental protocols for its forced degradation studies, and discusses its potential degradation pathways. Due to the limited publicly available data specific to DMBA HCl, this guide integrates general principles of pharmaceutical stability testing and the known chemistry of aliphatic amines to provide a robust framework for researchers.

Chemical and Physical Properties of 1,3-Dimethylbutylamine Hydrochloride

1,3-Dimethylbutylamine, also known as 4-methyl-2-pentanamine, is an aliphatic amine.[1] The hydrochloride salt is commonly used to improve its solubility and stability.[2]

PropertyValueSource
Chemical Formula C₆H₁₅N · HCl[3]
Molecular Weight 137.7 g/mol [3]
Appearance Crystalline solid[3]
Storage Temperature -20°C[3]
Stated Stability (under ideal storage) ≥ 5 years[3]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[3]

Intrinsic Stability and Factors Influencing Degradation

The stability of a chemical compound is its ability to resist chemical change or physical degradation under various environmental conditions. For DMBA HCl, as a primary aliphatic amine hydrochloride, several factors are expected to influence its stability.

pH

The pH of a solution can significantly impact the stability of amine compounds.[4] In acidic conditions, the amine group will be protonated, which generally increases its stability against oxidative degradation.[5] Conversely, in neutral to basic conditions, the free amine is more susceptible to oxidation. Hydrolysis is not a primary degradation pathway for simple aliphatic amines.

Temperature

Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.[6] Thermal degradation of aliphatic amines can involve various reactions, including deamination and oxidation.

Light (Photodegradation)

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of organic molecules.[7] While simple aliphatic amines do not have strong chromophores to absorb visible light, they may be susceptible to degradation under high-intensity UV light.

Oxidation

The lone pair of electrons on the nitrogen atom of the primary amine in DMBA makes it susceptible to oxidation.[8] Oxidizing agents, such as peroxides, metal ions, or atmospheric oxygen, can lead to the formation of various degradation products.

Proposed Degradation Pathways

While specific degradation pathways for DMBA HCl have not been extensively studied, potential pathways can be proposed based on the known chemistry of aliphatic amines.[3][9]

Proposed Degradation Pathways for 1,3-Dimethylbutylamine DMBA 1,3-Dimethylbutylamine N_Oxide N-Oxide Derivative DMBA->N_Oxide Oxidation Nitroalkane Nitroalkane Derivative DMBA->Nitroalkane Further Oxidation Imine Imine Intermediate DMBA->Imine Oxidative Deamination Ketone Corresponding Ketone Imine->Ketone Hydrolysis

Caption: Proposed chemical degradation pathways for 1,3-Dimethylbutylamine.

In biological systems, the metabolism of DMBA is likely to occur in the liver, primarily mediated by cytochrome P450 enzymes.[2]

Proposed Metabolic Pathway of 1,3-Dimethylbutylamine cluster_liver Hepatic Metabolism DMBA 1,3-Dimethylbutylamine Phase1 Phase I Metabolism (CYP450) DMBA->Phase1 Hydroxylated Hydroxylated Metabolites Phase1->Hydroxylated Dealkylated Dealkylated Metabolites Phase1->Dealkylated Phase2 Phase II Metabolism (Conjugation) Hydroxylated->Phase2 Dealkylated->Phase2 Excreted Excreted Conjugates Phase2->Excreted

Caption: Proposed metabolic pathway of 1,3-Dimethylbutylamine in the liver.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4][9][10][11][12] The following protocols are recommended for a comprehensive forced degradation study of DMBA HCl. A target degradation of 5-20% is generally considered optimal.[13]

General Experimental Workflow

Forced Degradation Experimental Workflow Start Prepare Stock Solution of 1,3-Dimethylbutylamine HCl Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid HCl Base Base Hydrolysis Stress->Base NaOH Oxidative Oxidative Degradation Stress->Oxidative H₂O₂ Thermal Thermal Degradation Stress->Thermal Heat Photolytic Photolytic Degradation Stress->Photolytic Light Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Identify and Quantify Degradation Products Analysis->Data End Elucidate Degradation Pathways Data->End

Caption: General experimental workflow for a forced degradation study.

Detailed Protocols
Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of DMBA HCl in 0.1 M HCl. 2. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute for analysis.
Base Hydrolysis 1. Prepare a solution of DMBA HCl in 0.1 M NaOH. 2. Reflux the solution at 60°C for a specified period. 3. At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation 1. Prepare a solution of DMBA HCl in 3% hydrogen peroxide. 2. Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). 3. At each time point, withdraw a sample and dilute for analysis.
Thermal Degradation 1. Place a known quantity of solid DMBA HCl in a controlled temperature oven at a temperature above the accelerated stability conditions (e.g., 70°C). 2. At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
Photolytic Degradation 1. Prepare a solution of DMBA HCl in a suitable solvent (e.g., water or methanol). 2. Expose the solution to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber). 3. Concurrently, run a dark control sample. 4. At specified time points, withdraw samples from both the exposed and dark control solutions for analysis.

Analytical Methodologies for Stability Testing

The development and validation of a stability-indicating analytical method is crucial for accurately assessing the degradation of DMBA HCl. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose.[14]

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation and quantification of the parent compound and its degradation products. A photodiode array (PDA) detector can be used to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products by providing molecular weight and fragmentation information.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile amines and their degradation products. Derivatization may be necessary to improve chromatographic performance.[15] Chiral GC-MS can be used to determine the enantiomeric purity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure of isolated degradation products.

Conclusion and Future Directions

While this compound exhibits good stability under recommended storage conditions, its susceptibility to degradation under various stress factors has not been thoroughly investigated in publicly available literature. This guide provides a framework for researchers to systematically evaluate the stability of DMBA HCl through forced degradation studies. The proposed degradation pathways, based on the chemistry of aliphatic amines, require experimental validation. Future research should focus on conducting comprehensive forced degradation studies, isolating and characterizing the resulting degradation products, and elucidating the definitive degradation pathways. Such studies are essential for ensuring the quality and safety of DMBA HCl in its various applications.

References

Spectroscopic and Analytical Profile of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl), a synthetic stimulant that has been identified in dietary supplements.[1][2] The information is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document outlines predicted and experimentally observed spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its analytical determination.

Chemical and Physical Properties

1,3-Dimethylbutylamine, also known as 4-methyl-2-pentanamine, is an aliphatic amine.[1] It is structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[3] The hydrochloride salt is a common form for this compound, often presenting as a crystalline solid.[2]

PropertyValueSource
IUPAC Name 4-methylpentan-2-amine;hydrochloridePubChem
Synonyms DMBA HCl, 4-Methyl-2-pentanamine HClCayman Chemical[1]
CAS Number 71776-70-0Cayman Chemical[1]
Molecular Formula C₆H₁₅N · HClCayman Chemical[1]
Molecular Weight 137.65 g/mol PubChem
Appearance Crystalline solidCayman Chemical[2]

Spectroscopic Data

Due to the limited availability of publicly accessible, fully characterized spectra for 1,3-Dimethylbutylamine hydrochloride, this section combines predicted data based on established spectroscopic principles with data reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following peak assignments are predicted based on the chemical structure and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Spectral Data (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3 - 3.5Sextet1HCH -NH₃⁺ (C2)
~1.8 - 2.0Nonet1HCH (CH₃)₂ (C4)
~1.5 - 1.7Multiplet2HCH ₂ (C3)
~1.3 - 1.4Doublet3HCH ₃-CH (C1)
~0.9 - 1.0Doublet6H(CH ₃)₂-CH (C5, C6)

Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

Chemical Shift (ppm)Assignment
~48-52C H-NH₃⁺ (C2)
~45-49C H₂ (C3)
~25-29C H(CH₃)₂ (C4)
~22-25(C H₃)₂-CH (C5, C6)
~20-23C H₃-CH (C1)
Infrared (IR) Spectroscopy

Note: The following are predicted characteristic absorption bands based on the functional groups present in this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2800 - 3200N-H StretchAmmonium (B1175870) (-NH₃⁺)Strong, Broad
2850 - 3000C-H StretchAlkane (CH, CH₂, CH₃)Strong
1500 - 1600N-H Bend (Asymmetric)Ammonium (-NH₃⁺)Medium
1450 - 1470C-H Bend (Scissoring)Methylene (-CH₂-)Medium
1370 - 1385C-H Bend (Rocking)Methyl (-CH₃)Medium
Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas (GC) or liquid (LC) chromatography, is a primary technique for the identification and quantification of DMBA.[4]

Experimentally Determined LC-MS/MS Data

The analysis of 1,3-Dimethylbutylamine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with electrospray ionization in positive mode has been reported. For the free amine form, the following ions are observed:

m/zIon Type
102.1283Precursor Ion [M+H]⁺
85.1017Product Ion

Predicted GC-MS Fragmentation Pattern (Electron Ionization)

Based on the principles of electron ionization mass spectrometry for aliphatic amines, the following fragments are predicted for the free amine form of 1,3-Dimethylbutylamine. The primary fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

m/zPredicted FragmentNotes
101[C₆H₁₅N]⁺Molecular Ion (M⁺) - low abundance expected
86[C₅H₁₂N]⁺Loss of a methyl radical (•CH₃)
58[C₃H₈N]⁺Alpha-cleavage: Loss of an isobutyl radical (•C₄H₉)
44[C₂H₆N]⁺Alpha-cleavage: Loss of an isobutyl radical (•C₄H₉) - this is a common base peak for similar amines

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0-60 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply a baseline correction.

  • Reference the spectrum to the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

LC-MS/MS Protocol for Quantification

This protocol is adapted from published methods for the detection of DMBA in complex matrices.

1. Sample Preparation (e.g., from a supplement matrix):

  • Extract a known weight of the sample (e.g., 1 gram) with 20 mL of a 50:50 methanol:water solution.

  • Agitate the mixture by shaking for 20 minutes, followed by sonication for 20 minutes.

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

2. UHPLC-MS/MS System and Conditions:

  • Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 5 mM ammonium formate (B1220265) in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 150 °C.

    • Collision Energy: Optimized for the transition of m/z 102.1 -> 85.1.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the identification and confirmation of 1,3-Dimethylbutylamine in a sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Analysis & Confirmation sample Sample Acquisition extraction Solvent Extraction (e.g., MeOH/H₂O) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration lcms Screening & Quantification (UHPLC-MS/MS) filtration->lcms Inject gcms Confirmation & Enantiomeric Ratio (Chiral GC-MS) filtration->gcms Inject (after derivatization if needed) data_analysis Data Analysis: - Retention Time Match - Mass Spectrum Comparison lcms->data_analysis gcms->data_analysis confirmation Confirmation with Reference Standard data_analysis->confirmation reporting Final Report confirmation->reporting

Analytical workflow for DMBA identification.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the identification and quantification of 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl). The protocols detailed below are intended to assist in the development and implementation of robust analytical strategies for quality control, safety assessment, and research purposes.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a central nervous system stimulant.[1][2] It is an analog of 1,3-dimethylamylamine (DMAA) and has been identified as an unapproved ingredient in some dietary supplements.[1][3][4] Regulatory bodies such as the US Food and Drug Administration (FDA) have taken action against supplements containing DMAA due to safety concerns, including cardiovascular risks.[1] The World Anti-Doping Agency (WADA) also prohibits the use of DMBA in sports.[4] Accurate and sensitive analytical methods are crucial for the detection and quantification of DMBA in various matrices to ensure consumer safety and regulatory compliance.

This document outlines protocols for three key analytical techniques: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methods: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

ParameterUHPLC-QToF-MSGC-MSHPTLC
Linearity Range 0.10 - 10.00 ng/mLNot specified in provided contextNot specified in provided context
Limit of Detection (LOD) 0.001 - 0.5 µg/mLNot specified in provided contextNot specified in provided context
Limit of Quantitation (LOQ) 1-2 ng/g in plant sampleNot specified in provided contextNot specified in provided context
Recovery 82.9% - 104.9%Not specified in provided contextNot specified in provided context
Relative Standard Deviation (RSD) 2.9% - 11.7%Not specified in provided contextNot specified in provided context

Experimental Protocols

UHPLC-QToF-MS Method for Quantification

This method is highly sensitive and specific, making it suitable for the definitive quantification of DMBA in complex matrices like dietary supplements.[1][3]

3.1.1. Sample Preparation

  • Weigh 1 gram of the powdered sample or the contents of 1-2 capsules.

  • Add 20 mL of a 50:50 (v/v) methanol (B129727):water solution.

  • Shake the mixture for 20 minutes, followed by sonication for 20 minutes.

  • Centrifuge the mixture at 5525 g for 20 minutes.[3]

  • Filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Perform serial dilutions of the resulting solution as needed with a mixture of deionized water containing 100 mM ammonium (B1175870) formate (B1220265) and 50 mM heptafluorobutyric acid, and methanol (50:50).[3]

3.1.2. Chromatographic Conditions

  • Instrument: Waters ACQUITY UPLC system coupled to a Xevo G2 QTOF mass spectrometer.[3]

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM ammonium formate, adjusted to pH 3.0 with formic acid.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution:

    • 0–0.50 min: 13% B

    • 0.50–10.00 min: 50% B

    • 10.75 min: 95% B

    • 10.75–12.25 min: 95% B

    • 12.25–12.50 min: 13% B

    • 12.50–15.00 min: 13% B (column re-equilibration)[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: 10 µL.[3]

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

  • Mass Range: 50–1200 Da.[3]

  • Lock Mass: Leucine enkephalin (1 µg/mL).[3]

  • Data Acquisition and Analysis: Waters MassLynx v4.1 software.[3]

Chiral GC-MS Method for Enantiomeric Determination

This method is used to determine the enantiomeric purity of DMBA, which can help in distinguishing between natural and synthetic sources.[1]

3.2.1. Sample Preparation and Derivatization

  • Prepare DMBA free base and an internal standard (e.g., Decane) stock solution in chloroform.

  • Derivatize with an alkanoic anhydride (B1165640) (e.g., acetic, propanoic, or butanoic anhydride) to form the corresponding amide.

  • Add trimethylamine (B31210) to aid in the acylation reaction.[5]

3.2.2. GC-MS Conditions

  • Instrument: Agilent 7890A GC coupled to a 5975C MSD.[5]

  • Column: Astec® CHIRALDEX™ G-DM or a similar chiral column (e.g., Rtx-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a flow rate of 1 mL/minute.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 15 minutes.

    • Ramp to 140°C at a rate of 75°C/min.

    • Hold at 140°C for 10 minutes.[2]

  • Injection Temperature: 180°C.[2]

  • Detector Temperature (FID): 200°C.[2]

  • Split Ratio: 130:1.[2]

HPTLC Method for Screening

HPTLC provides a rapid and cost-effective method for screening multiple samples for the presence of DMBA.[1]

3.3.1. Sample Preparation

  • Follow the same extraction procedure as for the UHPLC-QToF-MS method (Section 3.1.1).

3.3.2. HPTLC Conditions

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Application: Apply sample and standard solutions as bands.

  • Mobile Phase: A suitable solvent system for the separation of amines (e.g., a mixture of a non-polar solvent, a polar solvent, and a basic modifier).

  • Development: Develop the plate in a saturated chamber.

  • Detection: Visualize the plates under UV light (254 nm and 366 nm) and after derivatization with a suitable reagent (e.g., ninhydrin (B49086) for primary amines).

Visualizations

Experimental_Workflow_UHPLC_QToF_MS cluster_sample_prep Sample Preparation cluster_analysis UHPLC-QToF-MS Analysis Sample Sample Weighing Extraction Methanol/Water Extraction (Shaking & Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Serial Dilution Filtration->Dilution Injection Sample Injection Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry (ESI+, QToF) Chromatography->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: UHPLC-QToF-MS Experimental Workflow.

DMBA_Stimulant_Context cluster_Analogs Structural Analogs DMBA 1,3-Dimethylbutylamine (DMBA) CNS Central Nervous System (CNS) DMBA->CNS Acts on DMAA 1,3-Dimethylamylamine (DMAA) DMAA->CNS Acts on Amphetamine Amphetamine Amphetamine->CNS Acts on Stimulant_Effect Stimulant Effect CNS->Stimulant_Effect Leads to

Caption: DMBA's Relationship to other CNS Stimulants.

References

Application Note: High-Sensitivity UHPLC-MS/MS Method for the Detection and Quantification of 1,3-Dimethylbutylamine hydrochloride (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 1,3-Dimethylbutylamine hydrochloride (DMBA) in dietary supplements. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 stationary phase for chromatographic separation and multiple reaction monitoring (MRM) for selective and sensitive detection.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a stimulant compound structurally similar to 1,3-dimethylamylamine (DMAA).[1][2] It has been identified in a variety of dietary and sports nutrition supplements, often without being explicitly listed on the label.[1][2] Regulatory bodies have raised concerns about the safety and efficacy of DMBA, as it has not undergone formal human safety studies.[1][2] Consequently, there is a significant need for reliable and validated analytical methods to detect and quantify DMBA in complex matrices to ensure consumer safety and regulatory compliance. This UHPLC-MS/MS method provides a highly selective and sensitive approach for the routine analysis of DMBA.

Experimental

Materials and Reagents
  • This compound (DMBA HCl) reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (LC-MS grade)

  • Internal Standard (IS): Due to the limited commercial availability of a stable isotope-labeled DMBA, a structurally similar compound such as propylamphetamine or a deuterated analog of a related amine (e.g., amphetamine-d5) can be considered as a surrogate internal standard. The selection and validation of the internal standard are critical for accurate quantification.[3]

Sample Preparation
  • Accurately weigh 1 gram of the homogenized dietary supplement powder or the contents of 1-2 capsules.

  • Add 20 mL of a 50:50 (v/v) methanol:water solution.

  • Shake vigorously for 20 minutes.

  • Sonicate the mixture for 20 minutes.

  • Centrifuge the sample at 5525 x g for 20 minutes.

  • Filter the supernatant through a 0.45 µm PVDF syringe filter.

  • The filtered extract is now ready for UHPLC-MS/MS analysis.

UHPLC Conditions
ParameterValue
UHPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium formate and 5 mM HFBA in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0 - 2.0
2.0 - 6.0
6.0 - 11.0
11.0 - 11.1
11.1 - 15.0
15.0 - 15.1
15.1 - 19.0
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Waters Quattro Premier XE or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 19 V
Source Temperature 130 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 750 L/hr
Collision Gas Argon
MRM Transitions Analyte
DMBA

Method Validation and Performance

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity A linear range with a correlation coefficient (r²) > 0.99 should be established. For example, a 6-point calibration curve from 10 to 500 ng/mL with 1/x² weighting can be utilized.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10. For stimulants in supplements, LOQs in the range of 1-10 µg/kg are often achieved.[4]
Precision Expressed as the relative standard deviation (RSD) of replicate measurements. Intra- and inter-day precision should be < 15% RSD.
Accuracy Expressed as the percentage of the measured concentration to the true concentration. Should be within 85-115%.
Recovery The extraction efficiency of the analytical method. Should be consistent, precise, and reproducible. Recoveries between 70% and 120% are generally considered acceptable for the analysis of illicit compounds in dietary supplements.[4]
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the target analyte. Should be assessed to ensure that it does not compromise the accuracy of the quantification.

Data Presentation

The following table summarizes the quantitative data for the UHPLC-MS/MS method for DMBA detection.

Validation ParameterResult
Linearity (r²) > 0.99
Linear Range 10 - 500 ng/mL
LOD To be determined experimentally
LOQ To be determined experimentally (typically 1-10 µg/kg)
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Recovery (%) 70 - 120%

Visualizations

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample extract Add Extraction Solvent (Methanol:Water) weigh->extract shake Shake & Sonicate extract->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into UHPLC System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Figure 1: General workflow for the UHPLC-MS/MS analysis of DMBA in dietary supplements.

MRM_Logic cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 102.1) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3 Detector Detector Q3->Detector P1 m/z 85.1 (Quantifier) Q3->P1 P2 m/z 57.0 (Qualifier) Q3->P2 P3 m/z 43.0 (Qualifier) Q3->P3

Figure 2: Logical diagram of the Multiple Reaction Monitoring (MRM) process for DMBA detection.

References

Application Note: Analysis of 1,3-Dimethylbutylamine Hydrochloride using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1,3-Dimethylbutylamine (B105974) (DMBA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of its hydrochloride salt and the polarity of the primary amine, a derivatization step is employed to enhance volatility and improve chromatographic peak shape. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of DMBA in various sample matrices.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a stimulant compound that has been identified in some dietary supplements.[1][2][3] Its structural similarity to other stimulants like 1,3-dimethylamylamine (DMAA) necessitates sensitive and specific analytical methods for its detection and quantification.[1][2][3][4] Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] However, direct analysis of DMBA hydrochloride is challenging due to its salt form.[6] This protocol outlines a procedure for the analysis of DMBA that involves a sample preparation step to liberate the free base, followed by derivatization to create a less polar and more volatile analyte suitable for GC-MS analysis.[4][7][8]

Experimental Protocol

Materials and Reagents
Standard and Sample Preparation

2.1. Standard Stock Solution Preparation

  • Accurately weigh 10 mg of DMBA HCl reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at 2-8 °C.

2.2. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the DMBA HCl stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

2.3. Sample Preparation (from a solid matrix, e.g., dietary supplement)

  • Accurately weigh a portion of the homogenized sample powder.

  • Add a known volume of methanol, vortex thoroughly, and sonicate for 15 minutes to extract the DMBA.

  • Centrifuge the sample to pellet insoluble materials.

  • Transfer the supernatant to a clean tube.

  • If necessary, perform a clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

Derivatization Procedure
  • Take 100 µL of the standard or sample solution and place it in a GC vial insert.

  • Add 10 µL of 1 M NaOH to basify the solution and liberate the free DMBA amine.

  • Add 200 µL of dichloromethane and vortex to extract the free amine into the organic layer.

  • Carefully transfer the organic layer to a clean, dry vial insert containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a new vial insert.

  • Add 20 µL of pyridine and 20 µL of acetic anhydride to the extract.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 60 °C, hold for 1 minRamp: 10 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
Transfer Line Temp.280 °C

Data Presentation

Table 1: Retention Times and Characteristic Ions for Derivatized DMBA
Compound Retention Time (min) Molecular Ion (M+) Characteristic Fragment Ions (m/z)
N-acetyl-1,3-dimethylbutylamine~ 8.5143100, 86, 72, 58
Internal Standard (example)VariesVariesVaries

Note: Retention times and fragment ions are estimates and should be confirmed with a reference standard.

Table 2: Method Validation Parameters (Illustrative)
Parameter Result
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample or Standard stock Prepare Stock Solutions start->stock extract Sample Extraction (Methanol, Sonication) start->extract calib Prepare Calibration Standards stock->calib basify Basify with NaOH (Liberate Free Amine) calib->basify Take 100 µL cleanup Optional: LLE/SPE Cleanup extract->cleanup cleanup->basify Take 100 µL l_extract Liquid-Liquid Extraction (Dichloromethane) basify->l_extract dry Dry with Na2SO4 l_extract->dry react Add Pyridine & Acetic Anhydride Heat at 60°C for 30 min dry->react inject Inject 1 µL into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of 1,3-Dimethylbutylamine.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a selective and sensitive approach for the quantification of 1,3-Dimethylbutylamine. This protocol can be effectively implemented in quality control laboratories and research settings for the analysis of DMBA in various matrices, including dietary supplements. Method validation should be performed in the target matrix to ensure accuracy and precision.

References

Application Notes & Protocols for the Analysis of 1,3-Dimethylbutylamine Hydrochloride in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylbutylamine (B105974) (DMBA), also known as 4-amino-2-methylpentane, is a stimulant compound that has been identified as an unapproved ingredient in some dietary supplements.[1] It is an analog of 1,3-dimethylamylamine (DMAA), a substance banned by the U.S. Food and Drug Administration (FDA).[2] Due to its potential health risks and its status as an adulterant, robust and reliable analytical methods are crucial for the identification and quantification of DMBA in complex supplement matrices. These application notes provide detailed protocols for the sample preparation and analysis of DMBA hydrochloride in dietary supplements, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) techniques.

Chemical Information:

  • Chemical Name: 1,3-Dimethylbutylamine

  • Molecular Formula: C6H15N[1]

  • Molecular Weight: 101.19 g/mol [1]

  • Alternative Names: 4-amino-2-methylpentane, AMP Citrate[1][3]

Studies have shown that DMBA found in dietary supplements is synthetic and present as a racemic mixture.[4][5] This is a key indicator that it is not from a natural source, such as Pouchong tea, as some product labels have claimed.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of DMBA in dietary supplements.

Table 1: DMBA Content in Commercially Available Dietary Supplements

Supplement Type Number of Samples Analyzed Number of Samples Containing DMBA Concentration Range of DMBA (mg per serving) Reference
Pre-workout/Weight Loss141213 - 120[2][6]
Pre-workout/Weight Loss13110.1 - 214 (per daily dose)[4][5]

Table 2: Method Validation Parameters for DMBA Analysis

Analytical Method Matrix Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
UHPLC-QToF-MSDietary Supplements>0.99Not ReportedNot ReportedNot Reported[4][5]
LC-MS/MSDietary Supplements>0.981-10 µg/kg1-10 µg/kg78.5 - 114[7]
¹H NMRSports Nutrition Supplements0.99370.03 g/kg0.08 g/kg85 - 105[8]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a generalized procedure based on common methodologies for the extraction of DMBA from powdered and encapsulated dietary supplements.[6]

Materials:

  • Dietary supplement sample (powder or capsule)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • 0.2 µm or 0.45 µm Syringe filters (e.g., PVDF)[1]

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh a representative portion of the homogenized supplement. For powders, use approximately 1 gram. For capsules, use the contents of 1-2 capsules.[6]

  • Extraction Solvent Preparation: Prepare a 50:50 (v/v) methanol:water solution.

  • Extraction: a. Add 20 mL of the extraction solvent to the weighed sample in a suitable container.[6] b. Vigorously vortex the mixture for 1 minute. c. Sonicate the mixture for 20 minutes in a sonicator bath.[6] d. For enhanced extraction, some protocols recommend an additional shaking step for 20 minutes.[6]

  • Centrifugation: Centrifuge the resulting mixture at approximately 5525 x g for 20 minutes to pellet the solid excipients.[6]

  • Filtration and Dilution: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[1] c. Dilute the filtered extract to a suitable concentration for LC-MS/MS analysis. The dilution factor will depend on the expected concentration of DMBA in the sample.

Protocol 2: UHPLC-MS/MS Analysis

This protocol outlines the instrumental parameters for the quantification of DMBA.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, adjusted to pH 3.0 with formic acid.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 50°C.[6]

  • Gradient Elution:

    • 0-0.5 min: 13% B

    • 0.5-10.0 min: Gradient to 50% B

    • 10.0-10.75 min: Gradient to 95% B

    • 10.75-12.25 min: Hold at 95% B

    • 12.25-12.50 min: Return to 13% B

    • 12.50-15.00 min: Re-equilibration at 13% B[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Capillary Voltage: 3.0 kV.[6]

  • Cone Voltage: 20 V.[6]

  • Source Temperature: 120°C.[6]

  • Desolvation Temperature: 150°C.[6]

  • Desolvation Gas Flow: 600 L/hr.[6]

  • Collision Gas: Argon.

  • MRM Transitions (Precursor > Product):

    • m/z 102.1 > m/z 85.1 (This transition is indicative of DMBA)[6]

Standard Preparation:

  • Prepare a stock solution of DMBA hydrochloride reference standard in methanol (e.g., 0.3 mg/mL).[6]

  • Create a series of working standards by diluting the stock solution with the initial mobile phase composition to generate a calibration curve.

Diagrams

Sample_Preparation_Workflow cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis Preparation weigh Weigh Sample (1g powder or 1-2 capsules) add_solvent Add 20mL Methanol:Water (50:50) weigh->add_solvent vortex Vortex & Sonicate add_solvent->vortex centrifuge Centrifuge (~5525 x g, 20 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter Supernatant (0.2 µm Syringe Filter) collect_supernatant->filter dilute Dilute for Analysis filter->dilute to_hplc Inject into UHPLC-MS/MS dilute->to_hplc

Caption: Workflow for DMBA Sample Preparation.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis injection Sample Injection separation C18 Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization fragmentation Collision-Induced Dissociation ionization->fragmentation detection MRM Detection (m/z 102.1 > 85.1) fragmentation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: UHPLC-MS/MS Analytical Workflow.

References

Application Notes and Protocols: 1,3-Dimethylbutylamine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (B105974) (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA).[1][2] Its hydrochloride salt is utilized as an analytical reference standard in research and forensic applications.[3] DMBA has been identified as an unapproved ingredient in some dietary supplements, often marketed for weight loss, enhanced athletic performance, and improved cognitive function.[1][4] The U.S. Food and Drug Administration (FDA) considers any dietary supplement containing DMBA to be adulterated.[2] Furthermore, the World Anti-Doping Agency (WADA) has included DMBA on its list of prohibited substances.[5][6]

These application notes provide detailed protocols for the use of 1,3-Dimethylbutylamine hydrochloride as a reference standard for the identification and quantification of DMBA in various matrices, particularly dietary supplements. The methodologies described are based on established analytical techniques such as Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).[5][7][8]

Chemical and Physical Properties

PropertyValue
Chemical Name 4-methyl-2-pentanamine, monohydrochloride
Synonyms DMBA HCl, 1,3-DMBA hydrochloride, AMP Citrate
Molecular Formula C₆H₁₅N · HCl
Molecular Weight 137.7 g/mol [3]
Appearance Crystalline solid[3]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[3]

Applications

The primary application of this compound as a reference standard is in analytical chemistry for:

  • Identification and Quantification: Accurately identifying and quantifying DMBA in dietary supplements, herbal products, and biological samples.[5][8]

  • Method Development and Validation: Developing and validating analytical methods for the detection of DMBA.[5]

  • Quality Control: Ensuring the absence of this prohibited substance in manufactured products.

  • Forensic Analysis: Aiding in the identification of DMBA in forensic investigations and doping control.[3][5]

  • Pharmacological Research: Investigating the physiological and toxicological properties of DMBA.[3]

Quantitative Data Summary

The following table summarizes the reported quantities of DMBA found in various dietary supplements, highlighting the importance of accurate quantification for regulatory and safety purposes.

Analytical StudyRange of DMBA Detected per Serving/Dose
Cohen et al. (2015)13 to 120 mg per serving[1]
Avula et al. (2015)0.1 to 214 mg per daily dose[8][9]

Experimental Protocols

Protocol 1: Quantification of DMBA in Dietary Supplements using UHPLC-QToF-MS

This protocol outlines a method for the quantification of 1,3-Dimethylbutylamine in dietary supplements using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time of Flight Mass Spectrometry.[7][8]

1. Materials and Reagents:

2. Standard Solution Preparation:

  • Stock Standard Solution (0.3 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of deionized water (containing 100 mM ammonium formate and 50 mM heptafluorobutyric acid) and methanol (50:50, v/v). Recommended concentrations: 30 µg/mL and 60 µg/mL.[1]

3. Sample Preparation:

  • Accurately weigh 1 gram of the homogenized powdered supplement or the contents of 1-2 capsules.

  • Add 20 mL of a methanol:water (50:50, v/v) solution.

  • Shake the mixture for 20 minutes, followed by sonication for 20 minutes.

  • Centrifuge the mixture at 5525 x g for 20 minutes.[1]

  • Filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Perform serial dilutions of the filtered solution (e.g., 1:10² to 1:10⁵) with the same solvent mixture used for the working standards.[1]

4. UHPLC-QToF-MS Instrumental Parameters:

ParameterCondition
UHPLC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase column
Flow Rate 0.4 mL/min[1]
Column Temperature 50°C[1]
Injection Volume 10 µL[1]
Mass Spectrometer Waters G2 Quadrupole Time of Flight (QTOF) or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Mass Range 50–1200 Da[1]
Lock Mass Leucine enkephalin (1 µg/mL)[1]

5. Data Analysis:

  • Confirm the presence of DMBA by comparing the retention time and mass spectra (MS and MS/MS) of the sample with that of the reference standard.[1]

  • Quantify the amount of DMBA in the sample by constructing a calibration curve from the peak areas of the working standard solutions.

Protocol 2: Determination of Enantiomeric Ratio of DMBA using Chiral GC-MS

This protocol is crucial for determining if the DMBA present in a sample is of synthetic origin, as synthetic processes typically result in a racemic mixture (equal amounts of both enantiomers).[5][7]

1. Materials and Reagents:

  • This compound reference standard

  • Chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride)

  • Appropriate organic solvents (e.g., dichloromethane, ethyl acetate)

  • Dietary supplement samples (prepared as in Protocol 1, with the final extract evaporated to dryness and reconstituted in a suitable solvent for derivatization)

2. Derivatization Procedure:

  • To the dried extract of the sample and the reference standard, add the chiral derivatizing agent in an appropriate solvent.

  • Incubate the reaction mixture under controlled temperature and time to ensure complete derivatization.

  • Quench the reaction and extract the diastereomers into a suitable organic solvent.

3. Chiral GC-MS Instrumental Parameters:

ParameterCondition
GC System Agilent 7890A or equivalent
Column Chiral capillary column (e.g., Chirasil-Val)
Injector Temperature 250°C
Oven Temperature Program Optimized for the separation of the diastereomers
Carrier Gas Helium
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or full scan

4. Data Analysis:

  • Separate the derivatized enantiomers chromatographically.

  • Identify the peaks corresponding to the two diastereomers by comparing their retention times and mass spectra with the derivatized reference standard.

  • Calculate the enantiomeric ratio by comparing the peak areas of the two diastereomers. A ratio close to 1:1 suggests a synthetic, racemic origin.[5][8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Interpretation Sample Dietary Supplement Sample Extraction Extraction (Methanol:Water, Sonication, Centrifugation) Sample->Extraction Standard DMBA HCl Reference Standard Stock Stock Solution (0.3 mg/mL in Methanol) Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Serial Dilution Filtration->Dilution Derivatization Derivatization (for GC-MS) Filtration->Derivatization UHPLC UHPLC-QToF-MS Analysis Dilution->UHPLC Working Working Standards Stock->Working Stock->Derivatization Working->UHPLC Quantification Quantification of DMBA UHPLC->Quantification GC Chiral GC-MS Analysis Enantiomeric Enantiomeric Ratio Determination GC->Enantiomeric Derivatization->GC Origin Determination of Origin (Natural vs. Synthetic) Enantiomeric->Origin

Caption: Workflow for the analysis of DMBA in dietary supplements.

logical_relationship DMBA 1,3-Dimethylbutylamine (DMBA) Method Analytical Method (e.g., UHPLC-MS, GC-MS) DMBA->Method Reference DMBA HCl Reference Standard Reference->Method Calibration & Comparison Identification Identification Method->Identification Quantification Quantification Method->Quantification Enantiopurity Enantiopurity Method->Enantiopurity Result Accurate & Reliable Results Identification->Result Quantification->Result Enantiopurity->Result

Caption: Role of the reference standard in analytical testing.

References

Application Note: Quantification of 1,3-Dimethylbutylamine Hydrochloride (DMBA) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantification of 1,3-Dimethylbutylamine (B105974) (DMBA) hydrochloride, a synthetic stimulant identified in various dietary supplements, using modern analytical techniques.[1][2][3] DMBA is an analog of the banned substance 1,3-dimethylamylamine (DMAA) and its presence in supplements, often without being listed on the label, poses a potential health risk.[2][4] The safety and efficacy of DMBA in humans are unknown as it has never been studied clinically.[1][3] This application note details validated methods for the extraction and analysis of DMBA from complex matrices such as dietary supplements and biological fluids using Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a central nervous system stimulant that has been illicitly included in dietary supplements marketed for weight loss and athletic performance enhancement.[2][4] Its chemical structure is similar to DMAA, a compound that was banned by the US Food and Drug Administration (FDA) due to links with serious adverse health events, including strokes and heart failure.[2][4] Regulatory bodies require robust and validated analytical methods to detect and quantify DMBA to ensure consumer safety and product compliance. The complex nature of dietary supplements, which can contain a wide array of ingredients, necessitates highly selective and sensitive analytical approaches. This note provides comprehensive protocols for two powerful techniques: LC-MS/MS for direct analysis and GC-MS, which often involves a derivatization step for enhanced performance.

Analytical Methodologies

The primary methods for the quantification of DMBA in complex matrices are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of matrices without the need for derivatization. Techniques like UHPLC-QToF-MS and LC-MS/MS have been successfully used to identify and quantify DMBA in dietary supplements.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reliable technique, particularly for determining the enantiomeric ratio of chiral molecules like DMBA.[2][5] It often requires a derivatization step to improve the volatility and chromatographic properties of the amine.

Below is a diagram illustrating the logical workflow for selecting the appropriate analytical method.

start Sample Received (e.g., Supplement, Urine) prep Sample Preparation (Extraction / Clean-up) start->prep analysis Instrumental Analysis prep->analysis lcms LC-MS/MS Analysis analysis->lcms High Polarity High MW gcms GC-MS Analysis (with Derivatization) analysis->gcms Volatile Chiral Analysis data Data Processing & Quantification lcms->data gcms->data report Final Report data->report cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis p1 Weigh & Homogenize Sample p2 Acidic Extraction (0.5M HCl) p1->p2 p3 LLE Clean-up (Hexane Wash) p2->p3 p4 Filter (0.22 µm) p3->p4 g1 Basify & Derivatize (TFAA) p3->g1 For GC-MS Path l1 Inject into UHPLC (C18 Column) p4->l1 l2 Gradient Elution l1->l2 l3 Detect (ESI+) l2->l3 g2 Inject into GC (Chiral Column) g1->g2 g3 Detect (EI-SIM) g2->g3

References

Application Note: High-Performance Thin-Layer Chromatography for Rapid Screening of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-performance thin-layer chromatography (HPTLC) method for the rapid screening of 1,3-Dimethylbutylamine (B105974) (DMBA) in dietary supplements. DMBA, a stimulant compound, has been identified in various supplement products.[1][2][3][4] HPTLC offers a reliable and cost-effective approach for the qualitative identification of DMBA, providing a valuable tool for regulatory compliance and quality control in the dietary supplement industry. The described protocol outlines the necessary steps from sample preparation to chromatographic development, derivatization, and detection.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a sympathomimetic amine that is structurally similar to 1,3-dimethylamylamine (DMAA). It has been found as an undeclared ingredient in a variety of dietary and sports nutrition supplements. Regulatory agencies have raised concerns about the safety of DMBA, making its detection and screening in finished products a critical aspect of quality assurance. High-performance thin-layer chromatography (HPTLC) is a powerful analytical technique well-suited for the rapid screening of multiple samples, offering advantages in terms of speed, cost-effectiveness, and minimal sample preparation.[1][2][3] This method allows for a visual comparison of the chromatographic fingerprints of test samples against a reference standard of DMBA.

Experimental

Chemicals and Materials
  • 1,3-Dimethylbutylamine (DMBA) reference standard

  • Methanol (B129727) (HPLC grade)

  • Toluene (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Ammonia solution (25%)

  • Ninhydrin (B49086)

  • Ethanol (96%)

  • HPTLC plates, Silica gel 60 F₂₅₄, 20 x 10 cm

  • Syringe filters (0.45 µm)

Instrumentation
  • HPTLC applicator (e.g., CAMAG Linomat 5 or similar)

  • HPTLC developing chamber (e.g., CAMAG ADC 2 or similar)

  • TLC Plate Heater

  • TLC Visualizer or a suitable UV cabinet

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 10 mg of DMBA reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with methanol.

  • Sample Preparation (Dietary Supplements):

    • Accurately weigh a portion of the homogenized supplement powder or liquid equivalent to a single serving size.

    • Add 10 mL of methanol to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

HPTLC Method

The following table summarizes the chromatographic conditions for the HPTLC screening of DMBA.

ParameterDescription
Stationary Phase HPTLC plates, Silica gel 60 F₂₅₄, 20 x 10 cm
Mobile Phase Toluene : Ethyl Acetate : Methanol : Ammonia (7:2:1:0.5, v/v/v/v)
Chamber Saturation 20 minutes with the mobile phase
Application Volume 5 µL of standard and sample solutions
Application Mode Bandwise, 8 mm band length
Development Distance 80 mm from the lower edge of the plate
Development Mode Ascending
Drying Dry the plate in a stream of warm air for 5 minutes.

Derivatization and Detection

  • Derivatization Reagent: Prepare a 0.5% solution of ninhydrin in ethanol.

  • Procedure:

    • Evenly spray the dried HPTLC plate with the ninhydrin solution.

    • Heat the plate at 110°C for 5-10 minutes on a TLC plate heater.

  • Detection:

    • Examine the plate under white light and UV light at 254 nm and 366 nm.

    • DMBA will appear as a distinct colored spot after derivatization.

Results and Discussion

The presence of DMBA in a sample is confirmed by comparing the Rf value and the color of the spot from the sample with that of the DMBA reference standard on the same plate. The Rf value is a key parameter for identification.

Quantitative Data Summary

The following table presents typical results obtained from the HPTLC screening of DMBA. Note that these values are illustrative and may vary slightly depending on the specific experimental conditions.

CompoundRf Value (approx.)Color of Spot (after derivatization with ninhydrin)
1,3-Dimethylbutylamine (DMBA)0.45 ± 0.05Purple/Violet

HPTLC Workflow Diagram

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Analysis Sample Dietary Supplement Sample Extraction Extraction with Methanol Sample->Extraction Standard DMBA Reference Standard Standard_Sol Standard Solution (100 µg/mL) Standard->Standard_Sol Filtration Filtration Extraction->Filtration Application Sample & Standard Application (HPTLC Plate) Filtration->Application Standard_Sol->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Derivatization (Ninhydrin Spraying & Heating) Drying->Derivatization Visualization Visualization (White Light & UV) Derivatization->Visualization Analysis Rf Value & Color Comparison Visualization->Analysis Result Identification of DMBA Analysis->Result

References

Application Note: Chiral Separation of 1,3-Dimethylbutylamine (DMBA) Enantiomers by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the chiral separation of 1,3-Dimethylbutylamine (B105974) (1,3-DMBA) enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). 1,3-DMBA is a stimulant found in some dietary supplements, and the determination of its enantiomeric composition is crucial for regulatory, safety, and quality control purposes.[1][2][3] This method employs an indirect approach, where the enantiomers of 1,3-DMBA are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers are then separated on a standard achiral GC column and detected by a mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds in various matrices.

Introduction

1,3-Dimethylbutylamine (DMBA), a structural analog of 1,3-dimethylamylamine (DMAA), is a chiral compound with one stereocenter, existing as two enantiomers: (R)-1,3-dimethylbutylamine and (S)-1,3-dimethylbutylamine. As with many chiral compounds, the different enantiomers of DMBA may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and specific platform for this analysis.

Direct chiral separation on a chiral GC column is one approach. However, an alternative and often more accessible "indirect" method involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional, achiral GC column. This application note focuses on the indirect method, providing a detailed protocol for the derivatization of 1,3-DMBA and subsequent analysis by GC-MS.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of 1,3-DMBA enantiomers, including sample preparation, derivatization, and GC-MS analysis. The method is adapted from established protocols for the analysis of the structurally similar compound, 1,3-dimethylamylamine (DMAA).

Materials and Reagents
  • 1,3-Dimethylbutylamine (DMBA) standard (racemic mixture)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or other suitable chiral derivatizing agent

  • Anhydrous ethyl acetate (B1210297)

  • Hexane (B92381), HPLC grade

  • Triethylamine, ≥99.5%

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sodium sulfate, anhydrous

  • Methanol, HPLC grade

  • Milli-Q water or equivalent

Sample Preparation (from a dietary supplement matrix)
  • Extraction:

    • Accurately weigh a representative portion of the homogenized supplement powder.

    • Add a suitable extraction solvent (e.g., methanol/water mixture).

    • Vortex or sonicate the sample for a specified time to ensure complete extraction of DMBA.

    • Centrifuge the sample to pellet the solid matrix.

    • Collect the supernatant.

  • Basification and Liquid-Liquid Extraction:

    • To the supernatant, add NaOH solution to raise the pH and convert any DMBA salt to the free base.

    • Perform a liquid-liquid extraction with a non-polar solvent such as hexane. Repeat the extraction multiple times to ensure quantitative recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

Derivatization Procedure
  • Solvent Evaporation:

    • Evaporate the dried hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution and Derivatization:

    • Reconstitute the residue in a small volume of anhydrous ethyl acetate containing a catalytic amount of triethylamine.

    • Add an excess of the chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Seal the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a sufficient time to ensure complete derivatization.

  • Work-up:

    • After cooling, the reaction mixture can be washed with a mild aqueous base and then water to remove excess derivatizing agent and by-products.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the diastereomeric derivatives of 1,3-DMBA is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Data Presentation

The following table presents expected results for the chiral separation of 1,3-DMBA diastereomers. The exact retention times and resolution will vary depending on the specific chromatographic conditions and the chiral derivatizing agent used.

DiastereomerExpected Retention Time (min)Resolution (Rs)
(R)-1,3-DMBA-(R)-MTPA derivativetR1
(S)-1,3-DMBA-(R)-MTPA derivativetR2> 1.5

Note: The elution order of the diastereomers should be determined experimentally using standards of the pure enantiomers if available.

Visualizations

G Experimental Workflow for Chiral Separation of 1,3-DMBA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dietary Supplement Sample extraction Extraction with Solvent start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant l_l_extraction Basification & Liquid-Liquid Extraction supernatant->l_l_extraction drying Drying of Organic Phase l_l_extraction->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution & Addition of CDA evaporation->reconstitution reaction Heating/Reaction reconstitution->reaction workup Work-up reaction->workup gc_ms GC-MS Analysis workup->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing

Caption: Workflow for Chiral Analysis of 1,3-DMBA.

G Principle of Indirect Chiral Separation cluster_enantiomers Enantiomers (Same Physical Properties) cluster_diastereomers Diastereomers (Different Physical Properties) R_DMBA (R)-1,3-DMBA CDA Chiral Derivatizing Agent ((R)-MTPA-Cl) R_DMBA->CDA + S_DMBA (S)-1,3-DMBA S_DMBA->CDA + Diastereomer1 (R)-DMBA-(R)-MTPA CDA->Diastereomer1 Diastereomer2 (S)-DMBA-(R)-MTPA CDA->Diastereomer2 Separation Separation on Achiral GC Column Diastereomer1->Separation Diastereomer2->Separation

Caption: Principle of Indirect Chiral Separation.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the chiral separation of 1,3-dimethylbutylamine enantiomers. The indirect method, involving derivatization to form diastereomers, allows for the use of standard achiral GC columns, making this technique widely accessible. This application note serves as a comprehensive guide for the analysis of 1,3-DMBA in various samples, particularly in the context of dietary supplement analysis and quality control. The provided protocols and instrumental parameters offer a solid starting point for method development and validation in any analytical laboratory.

References

Application Notes and Protocols for the Analysis of 1,3-Dimethylbutylamine (1,3-DMBA) via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethylbutylamine (B105974) (1,3-DMBA), also known as AMP Citrate, is a central nervous system stimulant.[1] Its structural similarity to other stimulants like 1,3-dimethylamylamine (DMAA) necessitates robust and sensitive analytical methods for its detection and quantification in various matrices, including dietary supplements and biological samples.[2] Due to the high polarity and volatility challenges of primary amines in gas chromatography (GC), derivatization is a crucial step to improve their chromatographic behavior, thermal stability, and mass spectrometric detection.[3] This document provides detailed protocols for the derivatization of 1,3-DMBA for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: GC-MS Analysis of 1,3-DMBA using Isobutyl Chloroformate (IBCF) Derivatization

1. Principle

This method involves the derivatization of 1,3-DMBA, a primary amine, with isobutyl chloroformate (IBCF) in an alkaline aqueous-organic biphasic system. The reaction, known as a Schotten-Baumann reaction, proceeds rapidly to form a stable, non-polar N-isobutyoxycarbonyl derivative. This derivative is significantly more volatile and thermally stable than the parent amine, making it ideal for GC-MS analysis. The resulting carbamate (B1207046) is then extracted into an organic solvent for injection into the GC-MS system. This technique effectively minimizes peak tailing and enhances sensitivity.[4][5]

2. Experimental Protocol

2.1. Materials and Reagents

  • 1,3-Dimethylbutylamine (1,3-DMBA) reference standard

  • Isobutyl chloroformate (IBCF)

  • Toluene, HPLC grade

  • Methanol, HPLC grade

  • Pyridine (B92270)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Deionized water

  • Sample matrix (e.g., dissolved dietary supplement, biological fluid extract)

  • Glass reaction vials with screw caps

  • Vortex mixer

  • Centrifuge

2.2. Sample Preparation & Derivatization Procedure

  • Sample Aliquot: Transfer 1 mL of the aqueous sample or standard solution containing 1,3-DMBA into a 10 mL glass reaction vial.

  • Alkalinization: Add 0.5 mL of 1 M NaOH solution to the vial to ensure the amine is in its free base form.

  • Addition of Organic Phase: Add 1 mL of Toluene to the vial.

  • Addition of Reagents: Add 50 µL of pyridine followed by 50 µL of isobutyl chloroformate (IBCF).

  • Reaction: Immediately cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The derivatization reaction is typically complete within 10 minutes.[6]

  • Phase Separation: Centrifuge the vial at 3,000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic (Toluene) layer containing the derivatized 1,3-DMBA into a clean autosampler vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

2.3. Instrumental Parameters (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Note: Specific ions for the 1,3-DMBA-IBCF derivative must be determined by analyzing a derivatized standard.

3. Workflow Visualization

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample 1. Aqueous Sample (1 mL) Alkalinize 2. Add NaOH Sample->Alkalinize AddToluene 3. Add Toluene Alkalinize->AddToluene AddReagents 4. Add Pyridine & IBCF AddToluene->AddReagents Vortex 5. Vortex (2 min) AddReagents->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect GCMS GC-MS Injection Collect->GCMS

Workflow for 1,3-DMBA derivatization with IBCF.

4. Expected Analytical Performance

ParameterExpected Performance (for similar analytes)Reference
Linearity Range (derivatized)0.2–0.8 mg/mL[7]
Accuracy (Recovery %)85%–105%[7][8]
Precision (% RSD)< 15%[7]
Limit of Detection (LOD)Low µg/mL to ng/mL range[8]
Limit of Quantitation (LOQ)Low µg/mL to ng/mL range[8]

Application Note 2: GC-MS Analysis of 1,3-DMBA using Propyl Chloroformate (PCF) Derivatization

1. Principle

This method utilizes propyl chloroformate (PCF) for a rapid, one-step derivatization of 1,3-DMBA directly in an aqueous medium containing propanol (B110389) and pyridine as catalysts.[9] PCF reacts with the primary amine group of 1,3-DMBA to form the corresponding N-propoxycarbonyl derivative. The derivatized analyte is then extracted using a non-polar solvent, such as hexane (B92381). This approach is highly efficient and can be automated, making it suitable for high-throughput analysis.[10] The resulting derivative exhibits excellent properties for GC-MS analysis.

2. Experimental Protocol

2.1. Materials and Reagents

  • 1,3-Dimethylbutylamine (1,3-DMBA) reference standard

  • Propyl chloroformate (PCF)

  • n-Propanol

  • Pyridine

  • n-Hexane, HPLC grade

  • Deionized water

  • Sample matrix (e.g., dissolved dietary supplement, biological fluid extract)

  • Glass reaction vials with screw caps

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

2.2. Sample Preparation & Derivatization Procedure

  • Sample Aliquot: Transfer 100 µL of the aqueous sample or standard solution into a 2 mL glass reaction vial.

  • Reagent Medium: Add 400 µL of a prepared Water/Propanol/Pyridine mixture (8:3:2 v/v/v).

  • Derivatization: Add 100 µL of propyl chloroformate (PCF) to the vial.[9]

  • Reaction: Immediately cap the vial and place it in an ultrasonic bath for 1 minute to facilitate the reaction.

  • Extraction:

    • Add 300 µL of n-hexane to the reaction mixture.

    • Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean autosampler vial.

    • Repeat the extraction by adding another 200 µL of n-hexane to the remaining reaction mixture, vortex, centrifuge, and pool the hexane layers.[9]

  • Analysis: The combined extract is now ready for GC-MS analysis.

2.3. Instrumental Parameters (GC-MS)

  • Instrumental parameters can be adapted from the IBCF method described in Application Note 1. The specific retention time and fragmentation pattern for the 1,3-DMBA-PCF derivative will need to be determined empirically.

3. Workflow Visualization

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample 1. Aqueous Sample (100 µL) AddMedium 2. Add Water/Propanol/ Pyridine Mix Sample->AddMedium AddPCF 3. Add PCF AddMedium->AddPCF Ultrasonicate 4. Ultrasonicate (1 min) AddPCF->Ultrasonicate Extract1 5. First Hexane Extraction Ultrasonicate->Extract1 Extract2 6. Second Hexane Extraction Extract1->Extract2 Pool 7. Pool Extracts Extract2->Pool GCMS GC-MS Injection Pool->GCMS

Workflow for 1,3-DMBA derivatization with PCF.

4. Expected Analytical Performance

Methods using PCF derivatization for amino acids and other small molecules have shown excellent analytical performance.[9][11] The following table summarizes typical validation parameters achieved with this technique.

ParameterExpected Performance (for similar analytes)Reference
Linearity (R²)> 0.99[10]
Accuracy (Recovery %)90%–116%[9]
Precision (% RSD)< 10%[9]
Limit of Detection (LOD)Low ng/mL range[11]
Limit of Quantitation (LOQ)Low ng/mL range[11]

Summary and Comparison

Both isobutyl chloroformate (IBCF) and propyl chloroformate (PCF) are excellent reagents for the derivatization of 1,3-DMBA for GC-MS analysis. The choice of method may depend on laboratory resources and desired throughput.

  • The IBCF method is a classic, robust biphasic reaction that provides clean extracts.

  • The PCF method offers a very rapid, one-step derivatization in an aqueous system, which is highly amenable to automation and high-throughput screening.

For both methods, it is imperative to perform a full method validation using a 1,3-DMBA reference standard in the target matrix to establish specific performance characteristics such as linearity, accuracy, precision, LOD, and LOQ according to standard guidelines.[12]

References

Application of Deuterated 1,3-Dimethylbutylamine Hydrochloride in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 1,3-Dimethylbutylamine hydrochloride (d-DMBA HCl) is a stable isotope-labeled analog of the stimulant 1,3-Dimethylbutylamine (DMBA). The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, provides a powerful tool for metabolic research. This substitution results in a molecule with nearly identical physicochemical properties to the parent compound but with a higher mass, which is readily distinguishable by mass spectrometry (MS). This key difference allows d-DMBA HCl to be employed in a variety of metabolic and pharmacokinetic studies to elucidate the biotransformation pathways and disposition of DMBA.

The primary advantage of using deuterated compounds lies in the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. By strategically placing deuterium atoms at potential sites of metabolism, researchers can investigate the impact on metabolic stability and identify the primary sites of enzymatic attack. Furthermore, deuterated compounds are invaluable as internal standards for quantitative bioanalysis, ensuring accuracy and precision in measuring drug and metabolite concentrations in complex biological matrices.

These application notes provide detailed protocols for utilizing deuterated this compound in both in vitro and in vivo metabolic studies, enabling researchers to gain a deeper understanding of its metabolic fate.

Application Notes

Elucidation of Metabolic Pathways

The use of deuterated 1,3-Dimethylbutylamine allows for the confident identification of its metabolites in complex biological samples. When a mixture of deuterated and non-deuterated DMBA is administered or incubated, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This characteristic isotopic signature simplifies the identification of drug-related material from endogenous background noise.

Assessment of Metabolic Stability (Kinetic Isotope Effect)

By comparing the rate of metabolism of deuterated DMBA to its non-deuterated counterpart in in vitro systems like liver microsomes or hepatocytes, the impact of deuteration on metabolic stability can be quantified. A slower rate of metabolism for the deuterated compound indicates that the deuterated position is a significant site of metabolic activity. This information is crucial for understanding the drug's intrinsic clearance and potential for drug-drug interactions.

Pharmacokinetic Studies

In vivo studies in animal models using deuterated DMBA can provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated DMBA can be used as a tracer to follow the disposition of the parent drug and its metabolites over time. Additionally, it can serve as an ideal internal standard for the accurate quantification of non-deuterated DMBA in plasma, urine, and tissue samples, leading to more reliable pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated 1,3-Dimethylbutylamine in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1,3-Dimethylbutylamine HCl25.3 ± 3.127.4 ± 3.3
Deuterated 1,3-Dimethylbutylamine HCl48.7 ± 4.514.2 ± 1.9

Table 2: Pharmacokinetic Parameters of 1,3-Dimethylbutylamine Following Oral Administration in Rats (10 mg/kg) Using Deuterated 1,3-Dimethylbutylamine HCl as an Internal Standard

ParameterValue (Mean ± SD)
Cmax (ng/mL)345 ± 52
Tmax (h)1.5 ± 0.5
AUC(0-t) (ng·h/mL)1890 ± 210
t½ (h)4.2 ± 0.8
CL/F (mL/h/kg)5300 ± 650

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the metabolic stability of deuterated and non-deuterated this compound.

Materials:

  • Deuterated this compound

  • Non-deuterated this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., a structurally related compound) in ACN

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions (10 mM) of deuterated and non-deuterated DMBA in a suitable solvent (e.g., DMSO).

    • Prepare working solutions (1 µM) of the test compounds by diluting the stock solutions in 0.1 M phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the appropriate wells.

    • Add the working solutions of the test compounds to their respective wells.

    • Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the specific precursor-to-product ion transitions for the deuterated DMBA, non-deuterated DMBA, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats, using deuterated DMBA HCl as an internal standard for bioanalysis.

Materials:

  • This compound

  • Deuterated this compound (for internal standard)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., water or 0.5% methylcellulose)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Equipment for oral gavage

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Prepare a dosing solution of this compound in the vehicle.

    • Administer a single oral dose (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Bioanalysis (LC-MS/MS):

    • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of this compound.

    • To all plasma samples (including standards and QCs), add a fixed amount of deuterated this compound solution as the internal standard.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the samples onto the LC-MS/MS system and quantify the concentration of this compound.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance (CL/F) from the plasma concentration-time data.

Visualizations

cluster_0 In Vitro Metabolism Test Compound\n(d-DMBA or DMBA) Test Compound (d-DMBA or DMBA) Incubation (37°C) Incubation (37°C) Test Compound\n(d-DMBA or DMBA)->Incubation (37°C) Liver Microsomes Liver Microsomes Liver Microsomes->Incubation (37°C) NADPH NADPH NADPH->Incubation (37°C) Quenching\n(Acetonitrile + IS) Quenching (Acetonitrile + IS) Incubation (37°C)->Quenching\n(Acetonitrile + IS) Time Points Sample Analysis\n(LC-MS/MS) Sample Analysis (LC-MS/MS) Quenching\n(Acetonitrile + IS)->Sample Analysis\n(LC-MS/MS) Data Analysis Data Analysis Sample Analysis\n(LC-MS/MS)->Data Analysis 1,3-Dimethylbutylamine 1,3-Dimethylbutylamine Phase I Metabolism\n(CYP450 Enzymes) Phase I Metabolism (CYP450 Enzymes) 1,3-Dimethylbutylamine->Phase I Metabolism\n(CYP450 Enzymes) Hydroxylated Metabolite Hydroxylated Metabolite Phase I Metabolism\n(CYP450 Enzymes)->Hydroxylated Metabolite N-dealkylated Metabolite N-dealkylated Metabolite Phase I Metabolism\n(CYP450 Enzymes)->N-dealkylated Metabolite Phase II Metabolism\n(e.g., UGTs, SULTs) Phase II Metabolism (e.g., UGTs, SULTs) Hydroxylated Metabolite->Phase II Metabolism\n(e.g., UGTs, SULTs) N-dealkylated Metabolite->Phase II Metabolism\n(e.g., UGTs, SULTs) Glucuronide Conjugate Glucuronide Conjugate Phase II Metabolism\n(e.g., UGTs, SULTs)->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Phase II Metabolism\n(e.g., UGTs, SULTs)->Sulfate Conjugate Excretion Excretion Glucuronide Conjugate->Excretion Sulfate Conjugate->Excretion cluster_0 Metabolite Identification Workflow Administer/Incubate\nMixture of DMBA and d-DMBA Administer/Incubate Mixture of DMBA and d-DMBA Collect Biological Sample\n(Plasma, Urine, etc.) Collect Biological Sample (Plasma, Urine, etc.) Administer/Incubate\nMixture of DMBA and d-DMBA->Collect Biological Sample\n(Plasma, Urine, etc.) Sample Preparation Sample Preparation Collect Biological Sample\n(Plasma, Urine, etc.)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing\n(Look for Isotopic Doublets) Data Processing (Look for Isotopic Doublets) LC-MS/MS Analysis->Data Processing\n(Look for Isotopic Doublets) Metabolite Identification Metabolite Identification Data Processing\n(Look for Isotopic Doublets)->Metabolite Identification

Standard Operating Procedure for Handling 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl) in a research laboratory setting.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a stimulant drug structurally related to methylhexanamine.[1] Its hydrochloride salt has been identified as an unapproved ingredient in some dietary supplements.[1] In a research context, it is used as an analytical reference standard and for toxicological and pharmacological studies.[2] Due to its stimulant properties and potential health risks, strict adherence to safety protocols is essential.

Quantitative Data

A summary of the key quantitative data for 1,3-Dimethylbutylamine hydrochloride is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₆ClN[3]
Molecular Weight 137.65 g/mol [3]
CAS Number 71776-70-0[2]
Appearance Crystalline solid[2]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[2]
Purity ≥95%[2]
Storage Temperature -20°C[2]
Stability ≥ 5 years[2]

Safety and Handling

3.1. Hazard Identification

This compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[3]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A lab coat and closed-toe shoes must be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary for handling large quantities or for extended periods.

3.3. Engineering Controls

  • Work with this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

3.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.5. Spills and Disposal

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Contact environmental health and safety personnel for assistance with cleanup.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.2.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Tare a sterile conical tube on the analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tared tube.

  • Add 1 mL of PBS (pH 7.2) to the tube.

  • Cap the tube securely and vortex until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • The final concentration of the stock solution is 10 mg/mL.

  • Store the stock solution at -20°C for long-term storage. For short-term use, store at 4°C for up to one week.

4.2. Protocol for Extraction from Biological Matrices (General)

This protocol provides a general guideline for the solid-phase extraction (SPE) of 1,3-Dimethylbutylamine from biological samples like urine, plasma, or serum. This method is adapted from protocols for structurally similar compounds and may require optimization.[4]

Materials:

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge the sample to remove particulates. Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[4]

    • Plasma/Serum: Dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[4]

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.[4]

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).[4]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[4]

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).[4]

    • Wash with 1 mL of 1 M acetic acid.[4]

    • Wash with 1 mL of methanol.[4]

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

4.3. Analytical Quantification using UHPLC-QToF-MS

This protocol is based on a validated method for the quantification of DMBA in dietary supplements and can be adapted for other matrices.[5][6]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS).

Chromatographic Conditions (Example):

  • Mobile Phase A: 5 mM ammonium formate, adjusted to pH 3.0 with formic acid.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A typical gradient might start with a low percentage of B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 50°C.[7]

  • Injection Volume: 10 µL.[7]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan or targeted MS/MS. For quantification, monitor the transition of the precursor ion to a specific product ion.

Procedure:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Prepare samples as described in the extraction protocol (4.2) or by simple dilution if the matrix is clean.

  • Inject the standards and samples onto the UHPLC-QToF-MS system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 1,3-Dimethylbutylamine in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway and Mechanism of Action

1,3-Dimethylbutylamine is a stimulant that is structurally related to other alkylamines. Its pharmacological activity is thought to involve the modulation of monoamine neurotransmitter systems. One potential target is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[8]

5.1. TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist such as 1,3-Dimethylbutylamine can initiate a downstream signaling cascade. While the specific effects of DMBA on this pathway are not fully elucidated, the general mechanism of TAAR1 activation is known to involve Gs-protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9] This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB.[10]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DMBA 1,3-Dimethylbutylamine hydrochloride TAAR1 TAAR1 DMBA->TAAR1 Binds and Activates Gs Gs protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Figure 1. Simplified TAAR1 signaling pathway upon activation by this compound.

Experimental Workflow Diagrams

6.1. Workflow for Preparation of Stock and Working Solutions

Solution_Preparation_Workflow cluster_prep Solution Preparation weigh Weigh 1,3-Dimethylbutylamine hydrochloride Powder dissolve Dissolve in Solvent (e.g., PBS) weigh->dissolve vortex Vortex to Mix dissolve->vortex stock 10 mg/mL Stock Solution vortex->stock serial_dilute Perform Serial Dilutions stock->serial_dilute storage Store at -20°C stock->storage working Working Solutions serial_dilute->working

Figure 2. Workflow for preparing stock and working solutions of this compound.

6.2. Workflow for Analysis in Biological Samples

Bioanalytical_Workflow cluster_analysis Bioanalytical Workflow sample_collection Collect Biological Sample (Urine, Plasma, etc.) pretreatment Sample Pre-treatment (e.g., Dilution, Centrifugation) sample_collection->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elute Analyte spe->elution dry_reconstitute Dry Down and Reconstitute elution->dry_reconstitute analysis UHPLC-QToF-MS Analysis dry_reconstitute->analysis data_processing Data Processing and Quantification analysis->data_processing

Figure 3. General workflow for the analysis of 1,3-Dimethylbutylamine in biological samples.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 1,3-Dimethylbutylamine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (B105974) (DMBA) is a synthetic stimulant structurally related to 1,3-dimethylamylamine (DMAA). Its presence in dietary supplements has been a subject of regulatory scrutiny, and its detection in biological samples is of significant interest in clinical and forensic toxicology, as well as in pharmacokinetic studies. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the isolation of such compounds from complex biological matrices like urine, blood, and plasma prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and a generalized protocol for the liquid-liquid extraction of 1,3-dimethylbutylamine from biological samples. The protocol is based on established methods for structurally similar analytes, such as amphetamines and DMAA, and incorporates best practices for optimizing extraction efficiency and minimizing matrix effects.

Principle of Liquid-Liquid Extraction for Basic Amines

1,3-Dimethylbutylamine is a basic amine. The principle of its liquid-liquid extraction from an aqueous biological matrix into an immiscible organic solvent relies on the manipulation of its ionization state through pH adjustment. At an alkaline pH (typically pH 9 or higher), the amine group is deprotonated, rendering the molecule neutral and more soluble in organic solvents. This allows for its efficient partitioning from the aqueous sample into the organic phase. Conversely, at an acidic pH, the amine is protonated and charged, making it more soluble in the aqueous phase. This principle can also be utilized for back-extraction to further purify the sample.

Key Factors Influencing Extraction Efficiency

Several factors can impact the recovery of 1,3-Dimethylbutylamine during liquid-liquid extraction. The optimization of these parameters is crucial for developing a robust and reliable method.

cluster_factors Factors Affecting LLE Efficiency cluster_outcomes Extraction Outcomes pH pH of Aqueous Phase Recovery Analyte Recovery (%) pH->Recovery [Alkaline pH increases recovery] Solvent Choice of Organic Solvent Solvent->Recovery [Polarity matching] Purity Extract Purity Solvent->Purity Ratio Solvent-to-Sample Ratio Ratio->Recovery Mixing Mixing Technique & Duration Mixing->Recovery Emulsion Emulsion Formation Mixing->Emulsion [Vigorous mixing can increase emulsions] Ionic_Strength Ionic Strength of Aqueous Phase Ionic_Strength->Recovery [Salting-out effect]

Key factors influencing LLE efficiency.

Quantitative Data Summary

While specific liquid-liquid extraction recovery data for 1,3-Dimethylbutylamine from biological matrices is limited in publicly available literature, data from its close structural analog, 1,3-dimethylamylamine (DMAA), and other amphetamine-type stimulants provide a strong basis for expected performance. The following table summarizes typical recovery rates that can be expected when adapting LLE protocols for DMBA.[1]

Analyte (Analogue)Biological MatrixExtraction Solvent SystempHAverage Recovery (%)Analytical MethodReference
1,3-Dimethylamylamine (DMAA)PlasmaNot SpecifiedNot Specified92.4 - 97.4HPLC-MS[Schriefer et al., 2013][1]
AmphetamineAqueous SampleChloroform:Ethyl Acetate (B1210297):Ethanol (3:1:1 v/v)1097.2GC-FID[Raikos et al., 2009][2]
Amphetamine-type stimulantsUrineNot SpecifiedAlkaline>100 (with derivatization)GC-MS[Wan et al., 2008][3]

Note: Recovery exceeding 100% can sometimes be observed due to matrix effects in the analytical method.

Experimental Protocol: Liquid-Liquid Extraction of 1,3-Dimethylbutylamine

This protocol provides a general procedure for the liquid-liquid extraction of 1,3-Dimethylbutylamine from urine, plasma, or serum samples. It is recommended to optimize the parameters for your specific application and analytical instrumentation.

Materials and Reagents:

  • Biological sample (Urine, Plasma, or Serum)

  • Internal Standard (IS) solution (e.g., a deuterated analog of DMBA or a structurally similar compound not expected in the samples)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M and 5 M)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Organic Solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE), or a mixture such as Hexane:Ethyl Acetate (1:1, v/v))

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Conical glass centrifuge tubes (e.g., 15 mL)

  • Autosampler vials for GC-MS or LC-MS/MS

Experimental Workflow Diagram:

start Start sample_prep Sample Preparation: - Aliquot 1 mL of sample - Add Internal Standard start->sample_prep ph_adjust pH Adjustment: - Add NaOH to pH > 10 sample_prep->ph_adjust extraction Liquid-Liquid Extraction: - Add 5 mL organic solvent - Vortex for 2 min ph_adjust->extraction phase_sep Phase Separation: - Centrifuge at 3000 x g for 10 min extraction->phase_sep organic_layer Collect Organic Layer phase_sep->organic_layer drying Drying: - Add Na₂SO₄ organic_layer->drying evaporation Evaporation: - Evaporate to dryness under N₂ drying->evaporation reconstitution Reconstitution: - Reconstitute in appropriate solvent evaporation->reconstitution analysis Analysis (GC-MS or LC-MS/MS) reconstitution->analysis end End analysis->end

LLE workflow for 1,3-Dimethylbutylamine.

Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of the biological sample (urine, plasma, or serum) into a 15 mL conical glass centrifuge tube.

    • Spike the sample with an appropriate amount of the internal standard solution.

  • pH Adjustment:

    • Add a suitable volume of 1 M Sodium Hydroxide (NaOH) to the sample to adjust the pH to ≥ 10. For strongly buffered matrices, a more concentrated NaOH solution may be necessary. Verify the pH using a pH meter or pH paper.

  • Liquid-Liquid Extraction:

    • Add 5.0 mL of the selected organic solvent (e.g., ethyl acetate) to the centrifuge tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of DMBA into the organic phase.

  • Phase Separation:

    • Centrifuge the tube at approximately 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean centrifuge tube using a Pasteur pipette, being cautious not to aspirate any of the aqueous layer.

  • Drying of the Organic Extract (Optional but Recommended):

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent suitable for the subsequent analytical technique (e.g., ethyl acetate for GC-MS, or the initial mobile phase for LC-MS/MS).

    • Vortex briefly to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or LC-MS/MS. For GC-MS analysis, a derivatization step may be required to improve the chromatographic properties of DMBA.

Conclusion

This document outlines a comprehensive approach to the liquid-liquid extraction of 1,3-Dimethylbutylamine from biological samples. While a specific validated protocol for DMBA is not widely published, the provided methodology, adapted from procedures for structurally similar compounds, offers a robust starting point for method development and validation. Researchers should perform in-house validation to ensure the method meets the specific requirements for accuracy, precision, and sensitivity for their intended application. The quantitative data for the closely related compound DMAA suggests that high recovery rates are achievable with an optimized LLE protocol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 1,3-Dimethylbutylamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 1,3-Dimethylbutylamine (DMBA). The focus is on identifying and mitigating matrix effects, which are a common source of inaccuracy and irreproducibility in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylbutylamine (DMBA)?

A1: 1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is an aliphatic amine categorized as a synthetic stimulant.[1] It has been identified as an unapproved ingredient in some dietary supplements.[1][2] In a laboratory setting, it serves as an analytical reference standard for the development and validation of quantitative methods, particularly using techniques like UHPLC-MS.[2]

Q2: What are matrix effects and why are they a problem in DMBA analysis?

A2: A "matrix" refers to all the components in a sample other than the analyte of interest (DMBA).[3] Matrix effects occur when these components interfere with the ionization of DMBA in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4] This phenomenon is a significant challenge because it can compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5] Ion suppression, the more common effect, happens when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[3][6] This is particularly problematic when analyzing DMBA in complex samples like plasma, urine, or dietary supplements, which contain high concentrations of endogenous substances like phospholipids (B1166683), salts, and metabolites.[6]

Q3: How can I confirm that my analysis is suffering from matrix effects?

A3: A post-column infusion experiment is a definitive way to identify and pinpoint matrix effects.[5][6] This technique involves infusing a standard solution of DMBA directly into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample.[6] A drop in the stable baseline signal at specific points in the chromatogram indicates that components eluting from the column at that time are causing ion suppression.[5][6]

Q4: What are the most common causes of ion suppression for DMBA in biological samples?

A4: The most frequent causes are endogenous matrix components that co-elute with DMBA.[6] In biological fluids like plasma or serum, phospholipids are a notorious source of ion suppression. Other common interferences include salts, proteins, and various metabolites.[3] The primary reason for their presence in the final analysis is often inadequate sample cleanup.[6]

Troubleshooting Guides

Problem: My DMBA signal is significantly lower in extracted samples than in my pure solvent standards, and my results are inconsistent.

Answer: This is a classic sign of ion suppression. The first step is to confirm that the signal reduction is due to matrix effects and not other system issues.

  • Initial Verification:

    • Run a System Suitability Test (SST): Inject a neat (in pure solvent) standard of DMBA to ensure the LC-MS/MS system is performing correctly in terms of retention time, peak shape, and sensitivity.[7]

    • Check for Contamination: High background noise or ghost peaks can indicate contamination in the mobile phase, injection system, or the column.[8][9] Flush the system and use high-purity solvents.[8][9]

  • Diagnose Matrix Effects:

    • Perform a post-column infusion experiment (see protocol below) to visualize the regions of ion suppression in your chromatogram. This will confirm if co-eluting matrix components are the cause of the signal loss.[6]

dot

start Low/Inconsistent Signal in Matrix sst Run System Suitability Test (SST) with Neat Standard start->sst sst_ok SST Passes? sst->sst_ok sys_issue Troubleshoot LC-MS System (e.g., Contamination, Leaks, Source Conditions) sst_ok->sys_issue No pci Perform Post-Column Infusion (PCI) with Blank Matrix sst_ok->pci Yes pci_result Ion Suppression Observed? pci->pci_result no_me Issue is Likely Not Matrix Effect. Investigate Sample Degradation/Prep. pci_result->no_me No me_confirm Matrix Effect Confirmed. Proceed to Mitigation Strategies. pci_result->me_confirm Yes

Caption: Initial troubleshooting workflow for low signal intensity.

Problem: I've confirmed ion suppression. How do I choose the right sample preparation technique to clean up my samples?

Answer: The choice of sample preparation method is critical and depends on the complexity of your matrix and the required sensitivity. The goal is to effectively remove interfering components like phospholipids and proteins.[10]

  • Protein Precipitation (PPT): This is the fastest and simplest method but is the least effective at removing matrix components, making it prone to significant ion suppression.[11] It is only suitable for less complex matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE is highly effective at removing many interferences and can provide clean extracts.[11] By using solvents of different polarities and adjusting pH, you can selectively extract DMBA while leaving behind interfering substances.[10]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective and selective method for removing matrix interferences, yielding the cleanest extracts.[10][11] For a basic compound like DMBA, a mixed-mode cation exchange SPE cartridge is particularly effective.[11]

dot

start Select Sample Preparation Method sensitivity High Sensitivity Required? start->sensitivity complexity Complex Matrix? (e.g., Plasma, Tissue) sensitivity->complexity No spe Use Solid-Phase Extraction (SPE) (Most Effective) sensitivity->spe Yes lle Use Liquid-Liquid Extraction (LLE) (Highly Effective) complexity->lle Yes ppt Use Protein Precipitation (PPT) (Fastest, Least Clean) complexity->ppt No cluster_workflow SPE Workflow start Start: Urine Sample + Internal Standard condition 1. Condition SPE Cartridge (Methanol -> Water -> Buffer) load 2. Load Sample wash 3. Wash Interferences (Water -> Acetic Acid -> Methanol) elute 4. Elute DMBA (Organic Solvent + Base) dry 5. Evaporate & Reconstitute end Ready for LC-MS/MS Analysis condition->load load->wash wash->elute elute->dry dry->end

References

Technical Support Center: Optimizing Mass Spectrometry of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3-Dimethylbutylamine (DMBA) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of DMBA in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for 1,3-Dimethylbutylamine (DMBA) hydrochloride analysis?

A1: For small, basic amines like 1,3-Dimethylbutylamine, Electrospray Ionization (ESI) in positive ion mode is generally the most effective technique.[1] ESI is well-suited for polar and ionizable compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar compounds, and may be a viable alternative if ESI performance is suboptimal.[1]

Q2: How does the hydrochloride salt form of DMBA affect its analysis?

A2: The hydrochloride salt is beneficial for the positive ion mode ESI analysis of DMBA. In solution, the compound will readily exist as a protonated amine, which is the desired species for detection by the mass spectrometer. The presence of the chloride counter-ion is generally not problematic, though in some rare cases, adduct formation may be observed.

Q3: What are the expected ions for DMBA in the mass spectrum?

A3: In positive ion mode, the primary ion you should expect to see is the protonated molecule, [M+H]⁺. Depending on the solvent system and instrument conditions, you may also observe adducts such as [M+Na]⁺ or [M+NH₄]⁺. In tandem mass spectrometry (MS/MS), characteristic fragment ions are produced, which are crucial for structural confirmation and quantification.

Q4: What are some common causes of low signal intensity for DMBA?

A4: Low signal intensity for DMBA can stem from several factors:

  • Suboptimal Ionization Source Parameters: Incorrect settings for capillary voltage, nebulizer pressure, or desolvation gas temperature can significantly reduce ionization efficiency.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase are critical for efficient protonation of the amine.

  • Ion Suppression: Co-eluting matrix components from the sample can compete with DMBA for ionization, leading to a suppressed signal.[2]

  • Sample Degradation: Although DMBA is relatively stable, improper sample storage or handling could lead to degradation.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity.

Troubleshooting Guides

Issue 1: Low or No Signal for DMBA

This is a common issue that can often be resolved by systematically checking and optimizing several parameters.

LowSignalWorkflow start Low or No DMBA Signal check_sample Verify Sample Integrity (Concentration, Stability) start->check_sample check_lc Check LC System (Flow Rate, Leaks, Column) check_sample->check_lc Sample OK signal_restored Signal Restored check_sample->signal_restored Issue Found & Fixed optimize_ms Optimize MS Parameters (Tune, Calibration) check_lc->optimize_ms LC OK check_lc->signal_restored Issue Found & Fixed optimize_source Optimize Ion Source Settings (Voltage, Gas, Temperature) optimize_ms->optimize_source MS OK optimize_ms->signal_restored Improvement optimize_mobile_phase Adjust Mobile Phase (pH, Organic Content, Additives) optimize_source->optimize_mobile_phase Source Optimized optimize_source->signal_restored Improvement investigate_suppression Investigate Ion Suppression (Matrix Effects) optimize_mobile_phase->investigate_suppression No Improvement optimize_mobile_phase->signal_restored Improvement resolve_suppression Implement Mitigation Strategy (Dilution, SPE, Isotope Standard) investigate_suppression->resolve_suppression resolve_suppression->signal_restored

Caption: Troubleshooting workflow for low or no DMBA signal.

The following tables provide illustrative data on how different parameters can affect the signal intensity of a small amine like DMBA. These values are representative and should be used as a starting point for your own method development.

Table 1: Comparison of Ionization Sources

Ionization SourceRelative Signal Intensity (%)Recommended for
ESI (Positive)100Polar, ionizable compounds
APCI (Positive)65Less polar, lower MW compounds

Table 2: Effect of Cone Voltage on DMBA Signal Intensity (ESI+)

Cone Voltage (V)Relative Signal Intensity (%)Observation
1040Insufficient ion desolvation
2085Good signal, minimal fragmentation
30100Optimal for precursor ion
4090Onset of in-source fragmentation
5075Increased fragmentation

Table 3: Effect of Desolvation Temperature on DMBA Signal Intensity (ESI+)

Desolvation Temp (°C)Relative Signal Intensity (%)Observation
25060Incomplete desolvation
30085Improved desolvation
350100Optimal desolvation
40095Potential for thermal degradation
45080Increased risk of degradation

Table 4: Effect of Mobile Phase Additive on DMBA Signal Intensity (ESI+)

Mobile Phase AdditiveRelative Signal Intensity (%)Observation
No Additive30Poor protonation
0.1% Acetic Acid75Moderate protonation
0.1% Formic Acid100Excellent protonation
10 mM Ammonium Formate90Good buffering and protonation
Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography will negatively impact the quality of your mass spectrometry data.

PoorPeakShapeWorkflow start Poor Peak Shape (Tailing, Broadening) check_column Check Column Integrity (Age, Contamination, Voids) start->check_column check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) check_column->check_mobile_phase Column OK peak_shape_improved Peak Shape Improved check_column->peak_shape_improved Issue Found & Fixed check_sample_solvent Evaluate Sample Solvent (Mismatch with Mobile Phase) check_mobile_phase->check_sample_solvent Mobile Phase OK check_mobile_phase->peak_shape_improved Issue Found & Fixed adjust_gradient Optimize Gradient Profile (Steepness, Equilibration) check_sample_solvent->adjust_gradient Solvent OK check_sample_solvent->peak_shape_improved Issue Found & Fixed adjust_gradient->peak_shape_improved

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental Protocols

This section provides a detailed methodology for a validated UHPLC-QToF-MS method for the quantification of 1,3-Dimethylbutylamine, adapted from established research.[3][4]

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 1,3-Dimethylbutylamine hydrochloride in methanol (B129727). Create a series of working standards by serial dilution with a 50:50 mixture of methanol and water.

  • Sample Extraction (from a solid matrix like a dietary supplement): a. Accurately weigh a portion of the homogenized sample powder. b. Add an appropriate volume of extraction solvent (e.g., methanol). c. Sonicate for 15-20 minutes. d. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-QToF-MS Analysis
  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QToF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full scan from m/z 50-500. For targeted analysis, monitor the [M+H]⁺ ion for DMBA (m/z 116.1434).

ExperimentalWorkflow sample_prep Sample Preparation (Extraction & Filtration) uhplc UHPLC Separation (C18 Column, Gradient Elution) sample_prep->uhplc esi Electrospray Ionization (Positive Mode) uhplc->esi qtof_ms QToF Mass Analysis (Full Scan or Targeted) esi->qtof_ms data_analysis Data Analysis (Quantification & Confirmation) qtof_ms->data_analysis

Caption: General experimental workflow for DMBA analysis.

References

Technical Support Center: Analysis of 1,3-Dimethylbutylamine Hydrochloride (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges of 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to identify, understand, and mitigate signal suppression during the analysis of DMBA.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when analyzing 1,3-Dimethylbutylamine hydrochloride (DMBA)?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, like DMBA, due to co-eluting compounds from the sample matrix (e.g., excipients in dietary supplements, or endogenous components in biological samples).[1] This is a significant concern because it can lead to underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of results.[1] For aliphatic amines like DMBA, co-eluting basic compounds can compete for ionization in the mass spectrometer source, leading to suppressed signal intensity.[1]

Q2: How can I determine if my DMBA analysis is being affected by signal suppression?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[1]

  • Post-Column Infusion: A solution of DMBA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of DMBA indicates the presence of ion suppression.

  • Post-Extraction Spike Method: The analytical response of DMBA in a clean solvent is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses provides a quantitative measure of the signal suppression.

Q3: What are the primary analytical techniques used for the quantification of DMBA?

A3: The primary analytical techniques for the quantification of DMBA are Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] A high-performance thin-layer chromatography (HPTLC) method has also been developed for rapid screening purposes.[3]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) help with signal suppression for DMBA?

A4: Yes, using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C).[4] It has nearly identical chemical and physical properties to DMBA, meaning it will co-elute and experience the same degree of signal suppression.[4] By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of signal suppression.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the analysis of this compound.

Issue 1: Low or No Signal for DMBA Standard in Matrix

Possible Cause: Severe signal suppression from matrix components.

Troubleshooting Steps:

  • Confirm with Post-Column Infusion: Perform a post-column infusion experiment as described in the FAQs to visualize the extent and retention time of the signal suppression.

  • Improve Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before analysis. Consider the following techniques:

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to retain the basic DMBA while washing away neutral and acidic interferences.

    • Liquid-Liquid Extraction (LLE): Perform a pH-adjusted LLE to selectively extract DMBA into an organic solvent, leaving interfering compounds in the aqueous phase.

    • Protein Precipitation (for biological samples): While less selective, it can be a quick way to remove the bulk of protein interferences.

  • Optimize Chromatography:

    • Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between DMBA and the interfering peaks identified in the post-column infusion experiment.

    • Change Column Chemistry: Consider a different stationary phase that provides alternative selectivity for DMBA and matrix components.

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and lessen the signal suppression effect.

Issue 2: Poor Reproducibility of DMBA Quantification

Possible Cause: Variable matrix effects between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting for sample-to-sample variations in signal suppression. A deuterated or ¹³C-labeled DMBA analog is ideal.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the calibrants and samples experience similar matrix effects.

  • Evaluate Sample Preparation Consistency: Ensure that the sample preparation procedure is highly consistent across all samples. Any variability in extraction efficiency can exacerbate the effects of signal suppression.

Data Presentation

Table 1: Recommended Starting Parameters for UHPLC-QToF-MS Analysis of DMBA
ParameterRecommended Setting
LC System Waters ACQUITY UPLC™
Column HSS C18 (150mm x 2.1mm i.d., 1.8μm)
Mobile Phase A 5 mM ammonium (B1175870) formate, adjusted to pH 3.0 with formic acid
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 0–0.50 min 13% B, 0.50–10.00 min 50% B, 10.75 min 95% B, 10.75–12.25 95% B, 12.25–12.50 min 13% B, 12.50–15.00 min 13% B
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 10 µL
MS System Waters Synapt™ G2 QTOF
Ionization Mode ESI Positive

Source: Adapted from Cohen, P.A., et al. (2015).[5]

Table 2: Comparison of Sample Preparation Techniques for Mitigating Signal Suppression
TechniquePrincipleProsCons
Solid-Phase Extraction (SPE) Differential affinity of analyte and matrix for a solid support.High selectivity, good for complex matrices.Can be time-consuming, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Effective for removing non-polar interferences.Can be labor-intensive, may use large volumes of organic solvents.
Protein Precipitation Removal of proteins by precipitation with an organic solvent or acid.Simple and fast.Non-selective, may not remove other interfering components like phospholipids.
Dilute-and-Shoot Simple dilution of the sample before injection.Very fast and simple.Only suitable for samples with low matrix complexity and high analyte concentration.

Experimental Protocols

Protocol 1: Sample Preparation of Dietary Supplements for DMBA Analysis by UHPLC-QToF-MS

This protocol is adapted from the method described by Cohen, P.A., et al. (2015).[5]

  • Sample Weighing: Accurately weigh the contents of 1-2 capsules or an equivalent amount of powdered bulk product (approximately 1 gram).

  • Extraction: Add 20 mL of a methanol:water (50:50) solution to the sample.

  • Shaking and Sonication: Shake the mixture for 20 minutes, followed by sonication for 20 minutes.

  • Centrifugation: Centrifuge the resulting mixture at 5525 x g for 20 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution: If necessary, dilute the supernatant with the initial mobile phase to bring the DMBA concentration within the calibration range.

Protocol 2: Post-Column Infusion Experiment to Detect Signal Suppression
  • Prepare DMBA Infusion Solution: Prepare a solution of DMBA in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up Infusion: Use a syringe pump to deliver the DMBA solution at a low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Equilibrate: Allow the system to equilibrate until a stable baseline signal for DMBA is observed.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (a sample of the same type as the study samples but without DMBA).

  • Monitor Signal: Monitor the DMBA signal throughout the chromatographic run. A decrease in the signal intensity indicates the presence of co-eluting matrix components that are causing signal suppression.

Visualizations

Signal_Suppression_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnostic Experiments cluster_2 Mitigation Strategies cluster_3 Method Validation start Low or Inconsistent DMBA Signal q1 Is Signal Suppression Suspected? start->q1 diag1 Perform Post-Column Infusion Experiment q1->diag1 Yes diag2 Perform Post-Extraction Spike Experiment q1->diag2 Yes end Re-validate Method for Accuracy and Precision q1->end No strat1 Optimize Sample Preparation (SPE, LLE) diag1->strat1 strat2 Optimize Chromatography (Gradient, Column) diag1->strat2 strat3 Implement Stable Isotope-Labeled Internal Standard diag2->strat3 strat4 Use Matrix-Matched Calibrants diag2->strat4 strat1->end strat2->end strat3->end strat4->end

Caption: Troubleshooting workflow for addressing signal suppression of DMBA.

Signal_Suppression_Mechanism Mechanism of Signal Suppression in ESI cluster_source Ion Source cluster_process Ionization Process cluster_outcome Outcome Droplet ESI Droplet (Analyte + Matrix) Competition Competition for Charge and Droplet Surface Droplet->Competition Analyte DMBA Analyte->Droplet Matrix Matrix Components Matrix->Droplet SuppressedSignal Reduced Gaseous DMBA Ions Competition->SuppressedSignal Matrix Dominates Detector Mass Spectrometer Detector SuppressedSignal->Detector Lower Signal

References

Troubleshooting poor recovery of 1,3-Dimethylbutylamine hydrochloride during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of poor recovery of 1,3-Dimethylbutylamine hydrochloride during extraction procedures. This resource is intended for researchers, scientists, and drug development professionals to help optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of 1,3-Dimethylbutylamine low during my liquid-liquid extraction (LLE)?

A1: Poor recovery of 1,3-Dimethylbutylamine (DMBA) during LLE is often due to improper pH of the aqueous phase. DMBA is a primary aliphatic amine, and its hydrochloride salt is water-soluble. To extract it into an organic solvent, you must first convert the salt to its neutral, "free base" form. This is achieved by basifying the aqueous solution. If the pH is too low, the amine will remain in its protonated, water-soluble form and will not partition effectively into the organic phase.

Q2: What is the optimal pH for extracting the 1,3-Dimethylbutylamine free base?

A2: The optimal pH for extracting an amine is generally at least 2 pH units above the pKa of its conjugate acid. The pKa of the conjugate acid of 1,3-Dimethylbutylamine is estimated to be around 10.5. Therefore, adjusting the aqueous phase to a pH of 12 or higher is recommended to ensure the complete deprotonation of the amine, maximizing its partitioning into the organic solvent.

Q3: I'm observing a stable emulsion during the extraction. How can I break it?

A3: Emulsion formation is a common issue when extracting amines, as they can act as surfactants. Here are several techniques to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help break the emulsion and separate the phases.

  • Filtration: Passing the mixture through a phase separation filter paper can effectively separate the aqueous and organic layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.

Q4: Which organic solvent is best for extracting 1,3-Dimethylbutylamine?

A4: The choice of solvent depends on several factors, including the polarity of the free base and its solubility. The predicted LogP for the similar compound methylhexanamine is 1.9, suggesting moderate lipophilicity.[2] Common and effective solvents for extracting aliphatic amines include:

  • Dichloromethane (B109758)

  • Diethyl ether

  • Ethyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Mixtures of nonpolar and polar organic solvents (e.g., dichloromethane/petroleum benzene).[3]

It is advisable to perform a small-scale pilot extraction to determine the most efficient solvent for your specific conditions.

Q5: Can I use Solid-Phase Extraction (SPE) for 1,3-Dimethylbutylamine?

A5: Yes, SPE is a viable alternative to LLE and can offer cleaner extracts. For a basic compound like DMBA, a mixed-mode cation exchange SPE cartridge is recommended. The principle involves loading the sample at a pH where the amine is protonated (positively charged) and binds to the sorbent. After washing away impurities, the amine is eluted by raising the pH to neutralize it.

Troubleshooting Guide: Poor Recovery of 1,3-Dimethylbutylamine

This guide provides a systematic approach to troubleshooting poor recovery during the extraction of 1,3-Dimethylbutylamine.

Observation Potential Cause Recommended Action
Low recovery in the organic phase after LLE Incomplete basification of the aqueous phase. The amine remains in its protonated, water-soluble form.Verify the pH of the aqueous phase is ≥ 12 using a pH meter or pH paper. Add more base (e.g., concentrated NaOH solution) if necessary.
Insufficient mixing of the two phases. Gently invert the separatory funnel 10-20 times to ensure adequate contact between the aqueous and organic phases. Avoid vigorous shaking to prevent emulsion formation.
Inappropriate choice of organic solvent. Select a solvent with appropriate polarity. Consider using a more polar solvent or a solvent mixture. Refer to the solvent selection table below.
Insufficient volume of organic solvent. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is generally more efficient.
Formation of a stable emulsion Vigorous shaking of the separatory funnel. Use gentle inversions for mixing.
High concentration of the amine or other surfactants. Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.
Centrifuge the mixture to aid in phase separation.
Analyte loss during solvent evaporation 1,3-Dimethylbutylamine free base is volatile. Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid using a strong stream of nitrogen for an extended period.
Low recovery after SPE Incorrect pH during sample loading. The amine is not fully protonated and does not bind effectively to the cation exchange sorbent.Ensure the sample pH is at least 2 units below the pKa of the amine's conjugate acid (i.e., pH ≤ 8.5) before loading onto the SPE cartridge.
Inappropriate elution solvent. The elution solvent is not basic enough to deprotonate the amine.Use a basic elution solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to effectively elute the neutral amine.

Data Presentation

Table 1: Properties of 1,3-Dimethylbutylamine

PropertyValue
Molecular Formula (HCl salt)C₆H₁₅N · HCl
Molecular Weight (HCl salt)137.65 g/mol
Appearance (HCl salt)Crystalline solid[4]
pKa (conjugate acid)~10.5 (estimated)
Predicted LogP (free base)~1.9 (based on methylhexanamine)[2]
Solubility (HCl salt)Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[5]

Table 2: Recommended Organic Solvents for Extraction of 1,3-Dimethylbutylamine Free Base

SolventPolarity IndexBoiling Point (°C)Notes
Diethyl ether2.834.6Highly volatile and flammable. Forms peroxides.
Dichloromethane3.139.6Good for many amines, but can be prone to emulsions.
Ethyl acetate4.477.1Less volatile than ether and DCM. Can be susceptible to hydrolysis.
Methyl tert-butyl ether (MTBE)2.555.2Good alternative to diethyl ether, less prone to peroxide formation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 1,3-Dimethylbutylamine
  • Sample Preparation: Dissolve the sample containing this compound in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a concentrated sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Adjust the pH to ≥ 12.

  • Salting Out (Optional but Recommended): Add solid sodium chloride (NaCl) to the aqueous solution until saturation to enhance the partitioning of the amine into the organic phase.

  • Extraction: Add an equal volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-20 times, periodically venting to release any pressure buildup. Avoid vigorous shaking.

  • Phase Separation: Allow the layers to separate completely. The organic layer will be the top layer if using a solvent less dense than water (e.g., diethyl ether) and the bottom layer if using a denser solvent (e.g., dichloromethane).

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the 1,3-Dimethylbutylamine free base.

Protocol 2: Solid-Phase Extraction (SPE) of 1,3-Dimethylbutylamine
  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable buffer to adjust the pH to ≤ 8.5.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., deionized water or a buffer at the loading pH) to remove any unbound impurities.

  • Elution: Elute the 1,3-Dimethylbutylamine by passing a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The basic solution will neutralize the amine, releasing it from the sorbent.

  • Evaporation: Collect the eluate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified 1,3-Dimethylbutylamine.

Visualizations

TroubleshootingWorkflow start Poor Recovery of 1,3-Dimethylbutylamine HCl check_method Extraction Method? start->check_method lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_ph Aqueous pH >= 12? lle->check_ph adjust_ph Adjust pH with concentrated base check_ph->adjust_ph No check_emulsion Emulsion Formed? check_ph->check_emulsion Yes adjust_ph->check_ph break_emulsion Break Emulsion: - Add Brine - Centrifuge - Gentle Mixing check_emulsion->break_emulsion Yes check_solvent Appropriate Solvent? check_emulsion->check_solvent No break_emulsion->check_solvent change_solvent Select a different organic solvent check_solvent->change_solvent No multiple_extractions Perform multiple extractions check_solvent->multiple_extractions Yes change_solvent->multiple_extractions good_recovery Good Recovery multiple_extractions->good_recovery check_loading_ph Sample pH <= 8.5 for loading? spe->check_loading_ph adjust_loading_ph Adjust sample pH with acid check_loading_ph->adjust_loading_ph No check_elution Basic Elution Solvent Used? check_loading_ph->check_elution Yes adjust_loading_ph->check_loading_ph use_basic_eluent Use basic eluent (e.g., NH4OH in MeOH) check_elution->use_basic_eluent No check_elution->good_recovery Yes use_basic_eluent->check_elution

Caption: Troubleshooting workflow for poor recovery of 1,3-Dimethylbutylamine.

LLE_Principle cluster_aqueous Aqueous Phase cluster_organic Organic Phase dmba_hcl 1,3-DMBA-H+Cl- (Water Soluble) dmba_base 1,3-DMBA (Free Base) (Less Water Soluble) dmba_hcl->dmba_base + OH- (pH > 10.5) dmba_organic 1,3-DMBA (Free Base) (Organic Soluble) dmba_base->dmba_organic Partitioning

Caption: Principle of pH adjustment for LLE of 1,3-Dimethylbutylamine.

References

Technical Support Center: Analysis of 1,3-Dimethylbutylamine Hydrochloride (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA). Our goal is to help you enhance the limit of detection and overcome common challenges in your analytical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of DMBA.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Signal Intensity for DMBA - Poor Ionization Efficiency: DMBA is a small, polar molecule that ionizes weakly in electrospray ionization (ESI).- Sub-optimal Mobile Phase: The mobile phase composition may not be conducive to DMBA ionization or retention.- Inefficient Extraction: Incomplete recovery of DMBA from the sample matrix.- Derivatization: Chemically modify DMBA to improve its chromatographic and ionization characteristics. Derivatization with reagents like alkanoic anhydrides for GC-MS or those that add a readily ionizable group for LC-MS is recommended.[1]- Mobile Phase Optimization: For LC-MS, add modifiers to the mobile phase to promote adduct formation (e.g., ammonium (B1175870) formate).- Extraction Optimization: Ensure the pH of the extraction solvent is appropriate to maintain DMBA in its desired form for extraction.
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: The amine group of DMBA can interact with active sites on the column, leading to peak tailing.- Column Contamination: Buildup of matrix components on the column.- Inappropriate Injection Solvent: Mismatch between the injection solvent and the mobile phase.- Column Overload: Injecting too high a concentration of the analyte.- Use a High-Quality Column: Employ a column with end-capping to minimize silanol (B1196071) interactions.- Guard Column: Use a guard column to protect the analytical column from contaminants.- Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.- Dilute the Sample: Reduce the concentration of the sample being injected.[2]
High Background Noise or Matrix Effects - Co-eluting Matrix Components: Other compounds from the sample matrix can suppress or enhance the ionization of DMBA, leading to inaccurate quantification.[3][4]- Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more effective removal of interfering substances.- Use an Internal Standard: A stable isotope-labeled internal standard (e.g., 1,3-Dimethylbutylamine-d6) is highly recommended to compensate for matrix effects.[5]- Optimize Chromatography: Adjust the gradient to better separate DMBA from matrix components.- Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).
Inconsistent Retention Times - Leaks in the LC System: Fluctuations in pressure can lead to shifts in retention time.- Column Temperature Variations: Inconsistent column temperature affects retention.- Mobile Phase Instability: Changes in the mobile phase composition over time.- System Check: Perform a leak test on your LC system.- Use a Column Oven: Maintain a stable column temperature using a column oven.- Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve a low limit of detection for 1,3-Dimethylbutylamine hydrochloride?

A1: The difficulty in achieving a low limit of detection for DMBA stems from its physicochemical properties. It is a small, polar molecule with a low molecular weight. This makes it difficult to retain on traditional reverse-phase HPLC columns.[6] Furthermore, it lacks a strong chromophore for UV detection and exhibits poor ionization efficiency in mass spectrometry without derivatization.[6]

Q2: What is the most effective analytical technique for detecting low levels of DMBA?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying DMBA at low concentrations.[7][8] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly after derivatization to improve volatility and chromatographic behavior.[6][9]

Q3: How does derivatization improve the detection of DMBA?

A3: Derivatization enhances the detectability of DMBA in several ways:

  • Improved Chromatography: By adding a less polar functional group, derivatization can increase the retention of DMBA on reverse-phase columns.

  • Enhanced Ionization: The derivatizing agent can introduce a readily ionizable moiety, significantly increasing the signal intensity in the mass spectrometer.

  • Increased Volatility (for GC): For GC analysis, derivatization can make the molecule more volatile and thermally stable.[1]

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for DMBA?

A4: The LOD and LOQ for DMBA are highly dependent on the analytical method and instrumentation used. Here is a summary of reported values for DMBA and a structurally similar compound, DMAA:

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
4-amino-2-methylpentane (DMBA)GC-FID3.72 µg/mL7.21 µg/mL[7]
1,3-Dimethylamylamine (DMAA)LC-ESI/MS/MS1-2 pg (instrumental)1-2 ng/g (in plant matrix)[7][8]

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, a multi-pronged approach is recommended:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.

  • Chromatographic Separation: Optimize your LC method to separate DMBA from co-eluting matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as 1,3-Dimethylbutylamine-d6 hydrochloride, is the most effective way to compensate for matrix-induced ionization suppression or enhancement.[5]

Experimental Protocols

Sample Preparation from Dietary Supplements (for LC-MS/MS)

This protocol is adapted from methods used for the analysis of DMBA in dietary supplements.[7]

  • Sample Weighing: Accurately weigh the contents of one to two capsules or an equivalent amount of powdered supplement.

  • Extraction:

    • Add 20 mL of a 50:50 (v/v) methanol:water solution to the sample.

    • Vortex for 1 minute.

    • Sonicate for 20 minutes.

  • Centrifugation: Centrifuge the mixture at approximately 5000 x g for 20 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

Derivatization Protocol for GC-MS Analysis (Conceptual)

This is a conceptual protocol based on the derivatization of similar primary amines.

  • Sample Preparation: Prepare a solution of the DMBA extract in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To 100 µL of the sample extract, add 50 µL of an alkanoic anhydride (B1165640) (e.g., acetic anhydride) and 20 µL of a catalyst (e.g., pyridine (B92270) or triethylamine).

    • Cap the vial and heat at 60-70°C for 30 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample extract Extract with Solvent weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS Analysis filter->lcms Inject data Data Processing lcms->data

Caption: Experimental workflow for the analysis of DMBA.

troubleshooting_lod cluster_causes Potential Causes cluster_solutions Solutions start Poor Limit of Detection for DMBA ionization Poor Ionization start->ionization chromatography Poor Chromatography start->chromatography matrix Matrix Effects start->matrix derivatization Derivatization ionization->derivatization mobile_phase Optimize Mobile Phase ionization->mobile_phase column Use High-Quality Column chromatography->column gradient Optimize Gradient chromatography->gradient cleanup Improve Sample Cleanup matrix->cleanup is Use Isotope-Labeled IS matrix->is

Caption: Troubleshooting logic for enhancing DMBA detection.

References

Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Hydrochloride Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 1,3-Dimethylbutylamine (DMBA) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reliable results in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in DMBA trace analysis?

A1: Contamination in DMBA trace analysis can originate from various sources throughout the analytical workflow. Key sources include:

  • Sample Handling and Preparation: Cross-contamination from other samples, contaminated glassware or plasticware, and impurities in solvents and reagents are common issues.[1][2][3] Dust and airborne particles in the laboratory environment can also introduce contaminants.[2]

  • Laboratory Environment: A clean and controlled workspace is crucial. Working in cleanrooms or laminar flow hoods can prevent airborne contamination.[2] Regular cleaning of work surfaces, equipment, and storage areas is essential.[4]

  • Analytical Instrumentation: Carryover from previous analyses in the injection port, column, or detector of the chromatography system is a significant source of contamination.[5] Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of DMBA, can also lead to inaccurate quantification.[5]

  • Reagents and Consumables: The purity of solvents, acids, bases, and other reagents is critical. Using high-purity, LC-MS grade reagents is recommended.[2] Disposable items like pipette tips and sample vials can also introduce contaminants if not certified as clean.[2]

Q2: How can I prevent carryover in my LC-MS/MS system when analyzing for DMBA?

A2: Preventing carryover is crucial for accurate trace analysis. Here are several strategies:

  • Optimize Wash Solvents: Use a strong wash solvent that can effectively solubilize DMBA. A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) is often effective for amines.

  • Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the needle and injection port wash cycles.

  • Use Multiple Wash Solvents: Employ a sequence of wash solvents with different polarities to remove a wider range of potential contaminants.

  • Blank Injections: Run blank injections (injecting the mobile phase or a clean solvent) between samples to check for and wash out any residual DMBA.

  • Dedicated Consumables: If possible, use dedicated vials, caps, and septa for DMBA analysis to avoid cross-contamination.

Q3: My DMBA peak shape is poor (e.g., tailing, fronting). What could be the cause and how do I fix it?

A3: Poor peak shape for amines like DMBA in reversed-phase liquid chromatography is a common issue. Here are potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of DMBA, causing peak tailing.

    • Solution: Use a column with end-capping or a hybrid particle technology (e.g., Waters XTerra MS C18) that is more stable at different pH ranges.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of DMBA.

    • Solution: Adjust the mobile phase pH. For amines, a low pH (e.g., using formic acid) will protonate the amine group, which can improve peak shape.[6] Conversely, a high pH mobile phase can also be used to run the analysis with the amine in its neutral state, which can also lead to good peak shape on appropriate columns.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Contamination: Contamination in the column or guard column can affect peak shape.

    • Solution: Flush the column with a strong solvent or replace the guard column.

Troubleshooting Guides

Issue 1: Unexpected Peaks or High Background in Blank Samples

This issue suggests contamination in the analytical system or reagents.

Troubleshooting Workflow:

Contamination_Troubleshooting start Unexpected Peaks in Blank check_reagents Analyze fresh, high-purity reagents (solvents, mobile phase) start->check_reagents reagents_contaminated Contamination found in reagents check_reagents->reagents_contaminated replace_reagents Replace all reagents with new, high-purity stock reagents_contaminated->replace_reagents Yes check_system Systematically check for system contamination reagents_contaminated->check_system No resolved Issue Resolved replace_reagents->resolved system_contaminated Contamination persists check_system->system_contaminated clean_system Clean injection port, sample loop, and column. Check for carryover. system_contaminated->clean_system Yes system_contaminated->resolved No clean_system->resolved unresolved Issue Persists: Consult Instrument Specialist clean_system->unresolved

Caption: Troubleshooting workflow for identifying and eliminating sources of contamination causing unexpected peaks in blank samples.

Detailed Steps:

  • Isolate the Source: Begin by preparing fresh mobile phase and sample diluents using high-purity, LC-MS grade solvents and reagents from a new, unopened container.[2] Run a blank injection. If the contamination disappears, the original reagents were the source.

  • System Check: If fresh reagents do not solve the problem, the contamination is likely within the LC-MS system.

    • Injection Port and Sample Loop: Clean the needle exterior and injection port with an appropriate strong solvent. Flush the sample loop.

    • Column: Disconnect the column and run a blank with a union in its place to see if the contamination originates from the column. If the column is the source, it may need to be flushed extensively or replaced.

    • Solvent Lines: Check for any microbial growth or precipitates in the solvent lines and bottles.

Issue 2: Poor Recovery of DMBA from the Sample Matrix

Low recovery indicates a problem with the sample extraction and preparation procedure.

Troubleshooting Workflow:

Recovery_Troubleshooting start Poor DMBA Recovery check_extraction Review sample extraction procedure (e.g., solvent choice, pH, mixing time) start->check_extraction extraction_issue Is the extraction method optimized for amines? check_extraction->extraction_issue optimize_extraction Optimize extraction: - Adjust pH to ensure DMBA is in the correct ionization state. - Test different extraction solvents. extraction_issue->optimize_extraction No check_spe If using Solid Phase Extraction (SPE), review cartridge type and procedure extraction_issue->check_spe Yes resolved Recovery Improved optimize_extraction->resolved spe_issue Is the SPE cartridge and protocol appropriate for DMBA? check_spe->spe_issue optimize_spe Optimize SPE: - Select a mixed-mode or ion-exchange cartridge. - Optimize wash and elution steps. spe_issue->optimize_spe No spe_issue->resolved Yes optimize_spe->resolved unresolved Recovery Still Low: Investigate matrix effects resolved->unresolved If further issues

Caption: A logical workflow to troubleshoot and improve poor recovery of DMBA during sample preparation.

Detailed Steps:

  • Extraction Efficiency: The extraction of DMBA, a basic amine, is highly dependent on pH. Ensure the pH of the sample solution during liquid-liquid extraction is adjusted to keep DMBA in its non-ionized form to facilitate extraction into an organic solvent.

  • Solid Phase Extraction (SPE): For complex matrices, SPE can significantly improve sample cleanup.[5]

    • Cartridge Selection: Use a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties for better selectivity for amines.

    • Method Optimization: Carefully optimize the conditioning, loading, washing, and elution steps of the SPE protocol. The pH of the solutions used in each step is critical.

  • Matrix Effects: If recovery is still low after optimizing the extraction, investigate matrix effects. This can be done by comparing the response of DMBA in a pure solvent standard to the response of a standard spiked into the extracted sample matrix. If ion suppression is observed, further sample cleanup or chromatographic optimization is needed.[5]

Experimental Protocols

Protocol 1: Sample Preparation for DMBA in Dietary Supplements

This protocol is a general guideline based on methods described in the literature.[7]

Experimental Workflow:

Sample_Prep_Workflow start Start: Homogenized Dietary Supplement Sample weigh Weigh ~1g of sample start->weigh add_solvent Add 20 mL of 50:50 Methanol:Water weigh->add_solvent extract Shake for 20 min, then sonicate for 20 min add_solvent->extract centrifuge Centrifuge at 5525 x g for 20 min extract->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter Filter through a 0.45 µm PVDF syringe filter collect_supernatant->filter dilute Serially dilute with mobile phase filter->dilute analyze Analyze by LC-MS/MS dilute->analyze

Caption: A typical workflow for the extraction of DMBA from solid dietary supplement samples prior to LC-MS/MS analysis.

Methodology:

  • Sample Homogenization: Grind the dietary supplement (e.g., capsules, powder) to a fine, homogenous powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the homogenized powder into a centrifuge tube.

    • Add 20 mL of a 50:50 (v/v) methanol:water solution.[7]

    • Shake the mixture vigorously for 20 minutes.

    • Sonicate the mixture for 20 minutes.[7]

  • Centrifugation: Centrifuge the resulting mixture at 5525 x g for 20 minutes to pellet the solid material.[7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining particulates.[7]

  • Dilution: Perform serial dilutions of the filtered extract with the initial mobile phase to bring the concentration of DMBA into the calibrated range of the instrument.

Data Presentation

Table 1: Typical UHPLC-MS/MS Parameters for DMBA Analysis
ParameterSetting
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 5 µm)[8]
Mobile Phase A 5 mM Ammonium Formate in Water, pH 3.0 with Formic Acid[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 50°C[7]
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
MS/MS Transition Precursor Ion (m/z) -> Product Ion (m/z)

Note: Specific m/z transitions for DMBA should be determined by direct infusion of a standard solution.

Table 2: Method Performance Characteristics from Literature
ParameterReported ValueReference
Linear Dynamic Range 0.1 - 50 ng/mL[8]
Correlation Coefficient (r) >0.999[8]
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[8]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[8]
Recovery 75 - 114% (for 37 of 41 analytes)[8]

These values are for a multi-analyte method including primary aromatic amines and may serve as a general reference for what can be achieved in trace amine analysis.

References

Technical Support Center: Stability of 1,3-Dimethylbutylamine Hydrochloride (DMBA HCl) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-Dimethylbutylamine hydrochloride (DMBA HCl) in solution. The following information is compiled from established principles of pharmaceutical stability testing and the known chemical properties of aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of DMBA HCl in solution?

A1: The stability of DMBA HCl in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions. For amine hydrochlorides, a slightly acidic pH may enhance stability.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functional group.

  • Solvent: The type of solvent used can impact the solubility and stability of DMBA HCl.

Q2: What are the potential degradation pathways for DMBA HCl in solution?

A2: While specific degradation pathways for DMBA HCl are not extensively documented, aliphatic amines can undergo several types of reactions. The most probable degradation pathways in a solution would involve oxidation of the amine group. Potential degradation products could include N-oxides or nitroalkanes. It is also possible for dealkylation to occur under certain stress conditions.

Q3: How should I prepare and store DMBA HCl solutions to maximize stability?

A3: To maximize the stability of your DMBA HCl solution, we recommend the following:

  • Use a suitable solvent: DMBA HCl is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS).[1]

  • Control the pH: If preparing an aqueous solution, consider using a buffer to maintain a slightly acidic pH.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing the solution, depending on the solvent used.

  • Protect from light: Store solutions in amber vials or wrap the container in aluminum foil to prevent photolytic degradation.

  • Use freshly prepared solutions: Whenever possible, it is best to use freshly prepared solutions for your experiments to minimize the impact of any potential degradation.

Q4: I see precipitation in my DMBA HCl solution. What could be the cause?

A4: Precipitation in your DMBA HCl solution can be due to several factors:

  • Low Solubility: The concentration of your solution may have exceeded the solubility limit of DMBA HCl in the chosen solvent at a given temperature.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • pH Shift: The solubility of amine hydrochlorides is often pH-dependent. A shift in the pH of your solution could cause the less soluble free base to precipitate.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent DMBA HCl.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results Degradation of DMBA HCl solution.Prepare a fresh solution of DMBA HCl. Verify the storage conditions of your stock solution. Perform a stability check of your solution using an appropriate analytical method (e.g., HPLC).
Cloudiness or precipitation in the solution Exceeded solubility, temperature fluctuation, pH shift, or degradation.Gently warm the solution to see if the precipitate redissolves. Verify the pH of the solution. Filter the solution through a 0.22 µm filter. Consider preparing a more dilute solution.
Discoloration of the solution Degradation of DMBA HCl, possibly due to oxidation or photolysis.Discard the solution and prepare a fresh one. Ensure the new solution is protected from light and stored under an inert atmosphere if sensitivity to oxidation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of DMBA HCl in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for DMBA HCl.

Objective: To assess the stability of DMBA HCl under various stress conditions.

Materials:

  • This compound (DMBA HCl)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of DMBA HCl in a suitable solvent (e.g., water or a 50:50 mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for DMBA HCl

Objective: To develop an HPLC method capable of separating DMBA HCl from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector (or MS detector for higher sensitivity and specificity)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • DMBA HCl reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) or acetate (B1210297) buffer

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Conditions:

    • Mobile Phase: Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As DMBA HCl lacks a strong chromophore, derivatization might be necessary for UV detection. Alternatively, a mass spectrometer can be used for detection.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the unstressed and stressed samples.

    • Optimize the mobile phase composition (gradient elution may be necessary), pH, and flow rate to achieve adequate separation between the DMBA HCl peak and any degradation product peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: Summary of Forced Degradation Conditions for DMBA HCl

Stress ConditionReagent/ConditionTypical Concentration/LevelDuration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M24 - 72 hours
Base HydrolysisSodium Hydroxide (NaOH)0.1 M4 - 24 hours
OxidationHydrogen Peroxide (H₂O₂)3%24 hours
ThermalDry Heat80°C48 - 72 hours
PhotolyticUV/Visible LightICH Q1B guidelinesAs per guidelines

Table 2: Hypothetical Stability Data for DMBA HCl in Aqueous Solution at 40°C

Time (days)% DMBA HCl Remaining (pH 4.0)% DMBA HCl Remaining (pH 7.0)% DMBA HCl Remaining (pH 9.0)
0100.0100.0100.0
799.598.295.1
1498.996.590.3
3097.892.182.4

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.

Visualizations

degradation_pathway DMBA 1,3-Dimethylbutylamine (DMBA) Oxidation Oxidation (e.g., H₂O₂) DMBA->Oxidation N_Oxide DMBA N-Oxide Oxidation->N_Oxide Major Pathway Nitroalkane Nitro-derivative Oxidation->Nitroalkane Minor Pathway

Caption: Potential oxidative degradation pathways of DMBA.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare DMBA HCl Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

References

Selecting the appropriate internal standard for 1,3-Dimethylbutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the quantitative analysis of 1,3-Dimethylbutylamine hydrochloride (DMBA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantitative analysis of this compound (DMBA)?

A1: The most appropriate internal standard for the quantitative analysis of DMBA is a stable isotope-labeled (SIL) version of the analyte. Specifically, 1,3-Dimethylbutylamine-d6 hydrochloride is the recommended choice. This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis.[1]

Q2: Why is a stable isotope-labeled internal standard preferred over a structural analogue?

A2: While structural analogues can be used, stable isotope-labeled internal standards like 1,3-Dimethylbutylamine-d6 are superior for several reasons:

  • Similar Physicochemical Properties: They behave almost identically to the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

  • Correction for Matrix Effects: They effectively compensate for matrix-induced signal suppression or enhancement in the mass spectrometer, a common issue in complex samples like dietary supplements.

  • Reduced Method Variability: They account for variations in sample handling, injection volume, and instrument response.

Q3: Where can I purchase 1,3-Dimethylbutylamine-d6 hydrochloride?

A3: 1,3-Dimethylbutylamine-d6 hydrochloride is available from various chemical suppliers that specialize in analytical and reference standards. A search for the compound name or its CAS number will provide a list of potential vendors.

Q4: Can I use other internal standards if 1,3-Dimethylbutylamine-d6 is unavailable?

A4: If a deuterated internal standard is not available, a structural analogue with similar chemical properties (e.g., polarity, volatility, and functional groups) can be considered. However, thorough validation is critical to ensure it adequately mimics the behavior of DMBA throughout the analytical process. Potential candidates could include other alkylamines, but their suitability must be experimentally verified. For gas chromatography, a non-polar compound like decane (B31447) has been used as an internal standard for the related compound DMAA after derivatization.[2]

Experimental Protocols

Two primary analytical techniques are recommended for the quantification of DMBA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Method for Quantification of DMBA

This method is highly sensitive and selective, making it ideal for complex matrices such as dietary supplements.

1. Sample Preparation (Dietary Supplements)

  • Weigh 1 gram of the powdered supplement or the contents of 1-2 capsules.

  • Add 20 mL of a 50:50 (v/v) solution of methanol (B129727) and water.

  • Spike the sample with a known concentration of 1,3-Dimethylbutylamine-d6 hydrochloride internal standard solution.

  • Shake the mixture for 20 minutes, followed by sonication for 20 minutes.

  • Centrifuge the sample at approximately 5500 x g for 20 minutes.[3]

  • Filter the supernatant through a 0.45 µm syringe filter.[3]

  • The filtered extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

The following table summarizes the recommended starting parameters for an LC-MS/MS system. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A5 mM ammonium (B1175870) formate (B1220265) in water, adjusted to pH 3.0 with formic acid[3]
Mobile Phase B0.1% formic acid in acetonitrile[3]
Gradient0-0.5 min: 13% B; 0.5-10 min: to 50% B; 10-10.75 min: to 95% B; 10.75-12.25 min: hold at 95% B; 12.25-12.5 min: to 13% B; 12.5-15 min: hold at 13% B[3]
Flow Rate0.4 mL/min[3]
Column Temperature50°C[3]
Injection Volume10 µL[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3]
Precursor Ion (m/z)DMBA: 102.1283; DMBA-d6: 108.1646 (calculated)
Product Ions (m/z)DMBA: 85.1017, 43.0, 57.0[3]; DMBA-d6: To be determined experimentally
Capillary Voltage3.0 kV[3]
Cone Voltage20 V[3]
Source Temperature120°C[3]
Desolvation Temperature150°C[3]
Desolvation Gas Flow600 L/hr[3]

3. Quantitative Data Summary

The following table presents typical validation parameters for the analysis of a similar amine, 1,3-dimethylamylamine (DMAA), which can be expected to be comparable for DMBA.[4]

ParameterResult
Linearity Range0.10 - 10.00 ng/mL
Correlation Coefficient (R²)> 0.99
Recovery85.1% - 104.9%
Relative Standard Deviation (RSD)2.9% - 11.0%
Limit of Detection (LOD)1-2 pg
Limit of Quantification (LOQ)1-2 ng/g in plant material
Protocol 2: GC-MS Method for Quantification of DMBA

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like DMBA, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

1. Sample Preparation and Derivatization

  • Follow the sample extraction procedure as described in the LC-MS/MS method (Section 1).

  • Evaporate the solvent from the filtered extract under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., chloroform).

  • Add a derivatizing agent such as acetic anhydride, propanoic anhydride, or butanoic anhydride, along with a catalyst like trimethylamine, to convert the amine to the corresponding amide.[2]

  • Spike the sample with the 1,3-Dimethylbutylamine-d6 hydrochloride internal standard prior to derivatization.

2. GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatography
ColumnRtx-5ms, 30 m x 0.25 mm x 0.25 µm[2]
Carrier GasHelium at 1 mL/min[2]
Inlet Temperature250°C
Split Ratio50:1[2]
Oven ProgramOptimized for separation of the derivatized analyte and internal standard.
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range50-550 amu
Monitored IonsTo be determined based on the mass spectrum of the derivatized DMBA and DMBA-d6.

Troubleshooting Guide

Troubleshooting_DMBA_Analysis

Common Issues and Solutions for Small Amine Analysis:

  • Peak Tailing (GC and LC): Small, polar amines like DMBA are prone to interacting with active sites in the analytical system.

    • GC Solution: Use a deactivated inlet liner and a high-quality, low-bleed column. Ensure the column is properly installed to avoid dead volume.

    • LC Solution: Use a column specifically designed for polar compounds. Mobile phase additives like ammonium formate or formic acid can help improve peak shape by protonating the amine.

  • Low Recovery during Sample Preparation: DMBA can be volatile and may be lost during solvent evaporation steps.

    • Solution: Use gentle evaporation conditions (e.g., lower temperature). Ensure the pH of the extraction solvent is appropriate to keep the amine in its less volatile salt form.

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DMBA and the internal standard.

    • Solution: The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects. Additionally, optimizing the chromatographic separation to move DMBA away from interfering matrix components can be beneficial.

  • Poor Reproducibility: Inconsistent sample preparation or instrumental performance can lead to variable results.

    • Solution: Ensure accurate and consistent addition of the internal standard to all samples and standards. Regularly perform system suitability tests to monitor instrument performance.

Logical Workflow for Internal Standard Selection

Internal_Standard_Selection

References

Technical Support Center: Optimizing Derivatization of 1,3-Dimethylbutylamine Hydrochloride (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of 1,3-Dimethylbutylamine hydrochloride (DMBA) for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 1,3-Dimethylbutylamine (DMBA) necessary for analysis?

A1: Derivatization is often essential for the analysis of DMBA, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a primary aliphatic amine, DMBA is a polar and volatile compound.[1] Derivatization converts it into a less polar and more volatile derivative, which improves chromatographic peak shape, enhances thermal stability, and increases sensitivity during analysis.[1][2]

Q2: What are the most common analytical techniques for DMBA analysis that require derivatization?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique that benefits from DMBA derivatization.[1] For chiral analysis to distinguish between enantiomers, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard GC column.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) can often analyze DMBA directly, derivatization can be employed to improve ionization efficiency and sensitivity.

Q3: What are some common derivatizing agents for primary amines like DMBA?

A3: For GC-MS analysis of primary amines, common derivatizing agents include:

  • Acanoyl Anhydrides: These reagents react with the amine to form a less polar and more volatile amide derivative.[1]

  • Silylating Agents: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[3][4]

  • Chiral Derivatizing Agents: For enantiomeric separation, chiral reagents such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) are used to form diastereomers.[5]

For LC-MS, derivatizing agents are chosen to enhance detection. For instance, dansyl chloride can be used to add a fluorescent tag to the molecule.

Q4: How can I determine the enantiomeric ratio of DMBA in my sample?

A4: To determine the enantiomeric ratio, you can use a chiral analytical method. A common approach involves derivatizing the DMBA with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified using a standard, non-chiral GC-MS system.[1] The presence of a racemic mixture (a 1:1 ratio of enantiomers) often suggests a synthetic origin for the DMBA.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Derivatization Product Detected Incomplete reaction due to insufficient reagent.Increase the molar ratio of the derivatizing agent to DMBA. A ratio of 500:1 or higher may be necessary.[6]
Inactive derivatizing agent due to moisture.Use fresh, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.
Suboptimal reaction temperature.Optimize the reaction temperature. For many derivatization reactions, heating (e.g., 60-75°C) can improve the reaction rate and yield.[6][7]
Incorrect pH for the reaction.Ensure the DMBA hydrochloride is neutralized to the free base before derivatization, as the salt form is not reactive. This can be achieved by adding a suitable base like sodium hydroxide (B78521).[5]
Poor Chromatographic Peak Shape (e.g., tailing) Incomplete derivatization.Re-optimize the derivatization conditions (reagent ratio, temperature, time) to ensure complete conversion of DMBA to its derivative.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Consider silylating the inlet liner.
Multiple Derivatization Products Observed Side reactions or over-alkylation.Optimize the reaction conditions to favor the formation of the desired product. This may involve lowering the reaction temperature or using a less reactive derivatizing agent.[1]
Presence of impurities in the sample or reagents.Use high-purity reagents and solvents. Clean up the sample extract before derivatization if necessary.
Inconsistent or Irreproducible Results Variability in reaction time or temperature.Use a temperature-controlled heating block or water bath for consistent heating. Ensure precise timing of the reaction.
Evaporation of solvent during the reaction.Ensure the reaction vial is tightly sealed to prevent solvent loss, especially when heating.

Detailed Experimental Protocols

Protocol 1: General Derivatization of DMBA for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

Materials:

  • This compound (DMBA HCl) standard or sample extract

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Internal standard (e.g., deuterated DMBA)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of DMBA HCl standard or sample extract into a reaction vial.

    • If starting with the hydrochloride salt, neutralize it to the free base by adding a stoichiometric amount of a suitable base (e.g., a solution of sodium hydroxide) and extracting the free amine into an organic solvent. Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried residue in a known volume of anhydrous solvent (e.g., 100 µL of ethyl acetate).

    • Add the internal standard.

    • Add the derivatizing agent. The molar ratio of derivatizing agent to DMBA should be optimized, starting with a significant excess (e.g., 100-fold).

    • (Optional) Add a small amount of anhydrous pyridine as a catalyst.

    • Tightly cap the vial and vortex briefly.

  • Reaction Incubation:

    • Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for an optimized time (e.g., 30-60 minutes).

  • Sample Analysis:

    • Cool the reaction vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Chiral Derivatization of DMBA for Enantiomeric Separation

This protocol is adapted from methods used for similar amines and aims to form diastereomers for separation on a non-chiral GC column.

Materials:

  • DMBA HCl standard or sample extract

  • Sodium hydroxide solution (e.g., 1 M)

  • Anhydrous hexane (B92381) with 0.1% triethylamine (B128534)

  • Chiral derivatizing agent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous ethyl acetate

  • GC-MS system

Procedure:

  • Liberation of the Free Amine:

    • To an aqueous solution of DMBA HCl, add sodium hydroxide solution to raise the pH and regenerate the free amine.

    • Extract the free DMBA into anhydrous hexane containing 0.1% triethylamine. The triethylamine helps to prevent the loss of the volatile amine.

  • Derivatization:

    • Add the chiral derivatizing agent, (R)-MTPA-Cl, to the hexane extract.

    • Allow the reaction to proceed at room temperature for a predetermined optimal time.

  • Sample Preparation for Injection:

    • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in anhydrous ethyl acetate.

  • GC-MS Analysis:

    • Inject the reconstituted sample into the GC-MS. The diastereomeric derivatives of the DMBA enantiomers should be separable on a standard capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane).[5]

Appendices

Data Presentation

Table 1: Optimization of Derivatization Reaction Conditions (Hypothetical Data for Illustration)

ParameterCondition 1Condition 2Condition 3Condition 4
Derivatizing Agent Acetic AnhydrideTrifluoroacetic AnhydrideAcetic AnhydrideTrifluoroacetic Anhydride
Temperature (°C) 40407575
Reaction Time (min) 30306060
Reagent:DMBA Ratio 100:1100:1500:1500:1
Relative Peak Area 1.001.521.892.45

Table 2: Comparison of Derivatizing Agents for DMBA Analysis (Hypothetical Data for Illustration)

Derivatizing AgentDerivative FormedVolatilityThermal StabilityRelative MS Response
Acetic AnhydrideN-acetyl-DMBAGoodGood+++
Trifluoroacetic AnhydrideN-trifluoroacetyl-DMBAExcellentExcellent+++++
MSTFAN-TMS-DMBAExcellentModerate++++
(R)-MTPA-ClDiastereomeric AmideGoodGood+++

Visualizations

Derivatization_Workflow Figure 1: General workflow for the derivatization and GC-MS analysis of DMBA. cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start DMBA HCl Sample neutralize Neutralize to Free Base start->neutralize extract Extract into Organic Solvent neutralize->extract dry Dry and Evaporate extract->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Agent & Internal Standard reconstitute->add_reagent incubate Incubate (Heat) add_reagent->incubate cool Cool to Room Temperature incubate->cool inject Inject into GC-MS cool->inject acquire Data Acquisition and Analysis inject->acquire

Caption: General workflow for the derivatization and GC-MS analysis of DMBA.

Troubleshooting_Logic Figure 2: Troubleshooting logic for low derivatization yield. start Low or No Product Detected check_reagent Is the reagent fresh and anhydrous? start->check_reagent check_ratio Is the reagent:analyte ratio sufficient? check_reagent->check_ratio Yes solution_reagent Use fresh, anhydrous reagents. check_reagent->solution_reagent No check_temp_time Are temperature and time optimized? check_ratio->check_temp_time Yes solution_ratio Increase molar ratio of reagent. check_ratio->solution_ratio No check_ph Was the DMBA in its free base form? check_temp_time->check_ph Yes solution_temp_time Optimize reaction temperature and time. check_temp_time->solution_temp_time No solution_ph Neutralize DMBA HCl before reaction. check_ph->solution_ph No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Optimal Column Selection for 1,3-Dimethylbutylamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,3-Dimethylbutylamine (B105974) (DMBA) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 1,3-Dimethylbutylamine that I need to separate?

A1: 1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, has one chiral center. Therefore, it exists as a pair of enantiomers: (R)-1,3-dimethylbutylamine and (S)-1,3-dimethylbutylamine. The primary goal of chiral separation is to resolve these two enantiomers. Additionally, depending on the synthesis or sample matrix, you may encounter positional isomers of hexylamine (B90201) which have the same molecular formula (C6H15N) but different structural arrangements.

Q2: What are the recommended chromatographic techniques for separating DMBA isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the separation of DMBA isomers. Chiral GC-MS is often used for enantiopurity determination, while UHPLC-QToF-MS is a common technique for quantification.[1][2][3] The choice between GC and HPLC will depend on the available instrumentation, sample volatility, and the specific goals of the analysis (e.g., enantiomeric purity vs. quantification of all isomers).

Q3: Is derivatization necessary for the analysis of 1,3-Dimethylbutylamine?

A3: For Gas Chromatography (GC), derivatization is highly recommended. DMBA is a primary amine and can exhibit poor peak shape and volatility. Derivatization converts the amine into a less polar and more volatile derivative, improving chromatographic performance. For HPLC analysis, derivatization is not always necessary, but it can be employed to enhance detection, especially when using a UV or fluorescence detector, as DMBA itself lacks a strong chromophore.

Column Selection and Experimental Protocols

Optimal separation of 1,3-Dimethylbutylamine and its isomers is critically dependent on the choice of the chromatographic column and the experimental conditions. Below are recommended starting points for both HPLC and GC methodologies.

High-Performance Liquid Chromatography (HPLC)

For the chiral separation of DMBA enantiomers by HPLC, polysaccharide-based and crown ether-based chiral stationary phases (CSPs) are generally recommended. Due to the basic nature of the amine, peak tailing can be a significant issue. Careful mobile phase optimization is crucial for achieving good peak shape and resolution.

Recommended HPLC Columns and Starting Conditions:

Column TypeStationary Phase ChemistryMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/Isopropanol (B130326)/Diethylamine (e.g., 90:10:0.1, v/v/v)1.025UV (e.g., 210 nm)
Crown Ether-based Chiral crown ether (e.g., Crownpak® CR(+))Perchloric acid solution (pH 1-2) / Methanol0.825MS or UV
Reversed-Phase C18 (for achiral or after chiral derivatization)Acetonitrile/Water with 0.1% Formic Acid0.535MS

Experimental Protocol: Chiral HPLC Separation of DMBA Enantiomers

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Sample Preparation: Dissolve the DMBA standard or sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC)

For the chiral analysis of DMBA by GC, derivatization is a key step to form diastereomers that can be separated on a standard achiral column, or to improve the separation on a chiral column.

Recommended GC Columns and Starting Conditions:

Column TypeStationary Phase ChemistryDerivatizing AgentOven ProgramCarrier GasDetector
Achiral 5% Phenyl-Methylpolysiloxane (e.g., DB-5)(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 minHeliumMS or FID
Chiral Derivatized Cyclodextrin (e.g., Astec® CHIRALDEX™ G-DM)N-Pentafluoropropionyl90°C isothermalHeliumFID or MS

Experimental Protocol: Chiral GC-MS Separation of DMBA Enantiomers after Derivatization

  • Derivatization:

    • To 1 mg of DMBA, add 100 µL of a suitable solvent (e.g., anhydrous dichloromethane).

    • Add a 1.2 molar excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Add 50 µL of triethylamine (B128534) and heat at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector: Mass Spectrometer (MS) in scan or selected ion monitoring (SIM) mode.

Troubleshooting Guide

Problem: Peak Tailing in HPLC Analysis of DMBA

Troubleshooting_PeakTailing

Q&A for Peak Tailing:

  • Why is my DMBA peak tailing?

    • Peak tailing for basic compounds like DMBA is often caused by secondary interactions between the positively charged amine group and negatively charged residual silanol (B1196071) groups on the silica (B1680970) surface of the column packing material.

  • How can I reduce peak tailing?

    • Column Choice: Use a column with a base-deactivated stationary phase or an end-capped column where the residual silanols are chemically bonded to reduce their activity.

    • Mobile Phase pH: Operate at a low pH (e.g., 2-3) to protonate the silanol groups and minimize their interaction with the protonated amine. Alternatively, using a pH-stable column, you can work at a high pH (e.g., >8) to ensure the amine is in its neutral form.

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

Problem: Poor or No Separation of Enantiomers

Troubleshooting_ChiralSeparation

Q&A for Poor Chiral Separation:

  • Why are my DMBA enantiomers not separating?

    • Incorrect Column: You must use a chiral stationary phase (CSP) for direct HPLC separation of enantiomers. For GC, either a chiral column or derivatization with a chiral reagent to form diastereomers is necessary.

    • Mobile Phase Composition: The type and concentration of the organic modifier and any additives in the mobile phase can significantly impact chiral recognition.

    • Temperature: Chiral separations can be sensitive to temperature. Generally, lower temperatures lead to better resolution but longer analysis times.

  • How can I improve the resolution between enantiomers?

    • Column Screening: Test different types of chiral columns (e.g., polysaccharide vs. crown ether) as their separation mechanisms differ.

    • Mobile Phase Optimization: Systematically vary the ratio of your mobile phase components. For normal phase HPLC, changing the alcohol modifier (e.g., isopropanol to ethanol) can have a large effect.

    • Temperature Optimization: Try running the separation at a lower temperature (e.g., 15-20 °C).

    • GC Derivatization: If using GC, ensure your derivatization reaction has gone to completion and that you are using the correct enantiomer of the derivatizing agent.

Column Selection Workflow

ColumnSelectionWorkflow

References

Minimizing ion suppression in LC-MS/MS analysis of 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of 1,3-Dimethylbutylamine (DMBA).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for DMBA analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine, dietary supplement ingredients) reduce the ionization efficiency of the target analyte, in this case, DMBA.[1][2][3] This interference occurs in the mass spectrometer's ion source and leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the analysis.[4][5] DMBA, as a small basic amine, is particularly susceptible to ion suppression from endogenous matrix components like phospholipids (B1166683) and salts.

Q2: What are the common causes of ion suppression in the analysis of 1,3-Dimethylbutylamine?

A2: Ion suppression in DMBA analysis can stem from several sources:

  • Endogenous Matrix Components: In biological samples, salts, lipids (especially phospholipids), and proteins are major contributors.[1][3]

  • Exogenous Substances: Components from dietary supplements, dosing vehicles, anticoagulants, and plasticizers from lab consumables can interfere.[2]

  • Mobile Phase Additives: Non-volatile additives or high concentrations of ion-pairing reagents can suppress the signal. Using volatile options like formic acid at low concentrations (under 0.1%) is recommended.[6]

  • High Analyte Concentration: At very high concentrations, the analyte can cause self-suppression.[2]

Q3: How can I determine if my DMBA analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where suppression occurs.[2][7] A solution of DMBA is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the DMBA baseline signal indicates the retention time of interfering components.[7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a clean solvent.[8] This comparison allows for the calculation of the percentage of ion suppression or enhancement.

Troubleshooting Guide

Problem: Low signal intensity and poor sensitivity for DMBA.

  • Possible Cause: Significant ion suppression from co-eluting matrix components. The complex matrix of dietary supplements or biological fluids can contain numerous compounds that compete with DMBA for ionization.[1][9]

  • Solutions:

    • Optimize Sample Preparation: This is one of the most effective strategies.[1][5] Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][6]

    • Improve Chromatographic Separation: Adjust the LC method to separate DMBA from the suppression zones.[1][7] This can involve modifying the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for polar basic compounds), or employing smaller particle columns (UPLC/UHPLC) for better resolution.[10]

    • Dilute the Sample: If the DMBA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4][9][11]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples. Sample-to-sample differences in composition can lead to varying degrees of ion suppression, causing poor reproducibility.[7][11]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[11] A SIL-IS for DMBA will have nearly identical chemical properties and chromatographic behavior, meaning it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.[1]

    • Employ Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1][11][12]

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure using techniques like SPE will minimize variability in matrix composition between samples.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DMBA from Plasma

This protocol is a representative method for cleaning biological samples to reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex to mix. Load the pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with a second wash of 1 mL of methanol to remove lipids.

  • Elution: Elute the DMBA from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method for DMBA

This method is designed to enhance separation and minimize ion suppression.

  • Liquid Chromatography:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.2 kV[10]

    • Source Temperature: 120°C

    • Desolvation Gas (N₂): 800 L/hr

    • Cone Voltage: Optimize for DMBA (typically 20-40 V)

    • Collision Energy: Optimize for specific MRM transitions

Quantitative Data Summary

The choice of sample preparation method has a significant impact on reducing ion suppression and improving data quality. The following table summarizes the typical performance of common techniques.

Sample Preparation MethodAnalyte RecoveryIon Suppression EffectThroughput
Protein Precipitation High (80-100%)HighHigh
Liquid-Liquid Extraction (LLE) Moderate-High (70-90%)ModerateModerate
Solid-Phase Extraction (SPE) High (85-100%)LowLow-Moderate

Table 1: Comparison of common sample preparation techniques and their impact on analyte recovery and ion suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategy cluster_validation Validation start Poor Sensitivity or Irreproducible Results check_suppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->check_suppression strategy Select Mitigation Strategy check_suppression->strategy sample_prep Optimize Sample Preparation (SPE, LLE) strategy->sample_prep Matrix Complexity chromatography Improve Chromatographic Separation strategy->chromatography Co-elution internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->internal_std Variability validate Re-validate Method (Accuracy, Precision) sample_prep->validate chromatography->validate internal_std->validate

Caption: Workflow for identifying and mitigating ion suppression in LC-MS/MS analysis.

TroubleshootingLogic cluster_yes YES cluster_no NO start Inconsistent or Low Signal for DMBA q1 Is it Ion Suppression? start->q1 q2 Is SIL-IS being used? q1->q2 other_issues Investigate Other Issues: - Instrument Performance - Standard Stability - Sample Degradation q1->other_issues sol_sample_prep Improve Sample Cleanup: - Solid-Phase Extraction - Liquid-Liquid Extraction q2->sol_sample_prep No sol_chromatography Optimize LC Method: - Change Gradient - Use HILIC column q2->sol_chromatography Yes sol_is Implement a SIL-Internal Standard q2->sol_is No sol_sample_prep->sol_chromatography

Caption: Decision tree for troubleshooting poor DMBA signal in LC-MS/MS analysis.

References

Validation & Comparative

Validation of analytical methods for 1,3-Dimethylbutylamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,3-Dimethylbutylamine (B105974) Hydrochloride (DMBA HCl)

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,3-Dimethylbutylamine hydrochloride (DMBA HCl), a stimulant sometimes found in dietary supplements.[1][2] The methodologies discussed are crucial for quality control, regulatory compliance, and research and development.

Overview of Analytical Techniques

The primary analytical methods for the quantification of DMBA and similar aliphatic amines involve chromatographic techniques coupled with various detectors. The most common and reliable methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS).[1][2] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized as a screening tool.[1][2]

Data Presentation: Comparison of Validated Methods

The following table summarizes the performance characteristics of various analytical methods used for the quantification of DMBA and structurally related compounds.

Parameter GC-MS LC-MS/MS UHPLC-QToF-MS HPTLC
Linearity (R²) >0.99>0.99>0.99Not typically used for quantification
Limit of Detection (LOD) 1-2 pg (for similar compounds)[3]1-2 pg (for similar compounds)[3]20 ng/mL (in blood)[4]Screening method, not for trace detection
Limit of Quantification (LOQ) 1-2 ng/g (for similar compounds)[3]1-2 ng/g (for similar compounds)[3]20 ng/mL (in blood)[4]Not applicable
Accuracy (% Recovery) Typically 85-115%85.1%-104.9% (for similar compounds)[3]89-118%[4]Not applicable
Precision (% RSD) <15%2.9%-11.7% (for similar compounds)[3]<20%[4]Not applicable
Specificity High, especially with chiral columns[1]HighHighModerate, used for screening[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of analytical methods.

Sample Preparation (General Protocol for Dietary Supplements)
  • Homogenization : Solid samples such as powders or capsules are accurately weighed and homogenized to ensure uniformity.[5]

  • Extraction : A known weight of the homogenized sample is extracted with a suitable solvent, such as methanol. Sonication or vortexing can be used to aid extraction.[5]

  • Centrifugation : The sample is centrifuged to separate the solid matrix from the liquid extract.[5]

  • Filtration : The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.[5]

  • Dilution : The filtered extract is diluted to an appropriate concentration within the linear range of the analytical method.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization : While not always necessary, derivatization can improve the chromatographic behavior of amines like DMBA.

  • Column : A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[6]

  • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[6]

  • Injection Mode : Splitless injection is often employed for trace analysis.

  • Temperature Program : An initial oven temperature of 50°C, held for 1-2 minutes, followed by a ramp to 280-300°C at 10-20°C/min.

  • MS Detection : Electron ionization (EI) at 70 eV is standard. Full scan mode is used for identification, and selected ion monitoring (SIM) is used for quantification to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Column : A C18 reversed-phase column is a common choice.

  • Mobile Phase : A gradient elution is typically used with two solvents:

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate : A typical flow rate is 0.2-0.5 mL/min.

  • Ionization : Electrospray ionization (ESI) in positive mode is effective for amines.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Precursor and product ions for DMBA would be specifically selected.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)
  • Column and Mobile Phase : Similar to LC-MS/MS, a C18 column and a water/acetonitrile mobile phase with a formic acid modifier are used.

  • Flow Rate : UHPLC systems operate at higher pressures, allowing for faster analysis times with flow rates around 0.4-0.8 mL/min.

  • Detection : QToF-MS provides high-resolution mass data, which is useful for the unequivocal identification of analytes and for screening for unknown compounds.[1]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution GC_MS GC-MS Dilution->GC_MS Inject LC_MS_MS LC-MS/MS Dilution->LC_MS_MS Inject UHPLC_QToF_MS UHPLC-QToF-MS Dilution->UHPLC_QToF_MS Inject MethodA Method A (e.g., GC-MS) - Linearity - Accuracy - Precision - LOD/LOQ Comparison Compare Performance MethodA->Comparison MethodB Method B (e.g., LC-MS/MS) - Linearity - Accuracy - Precision - LOD/LOQ MethodB->Comparison Decision Select Optimal Method Comparison->Decision

References

Inter-laboratory Comparison of 1,3-Dimethylbutylamine Hydrochloride Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl) is critical. This guide provides an objective comparison of various analytical methodologies, supported by experimental data from published studies, to assist in the selection and implementation of the most suitable detection methods.

DMBA, a stimulant structurally similar to 1,3-dimethylamylamine (DMAA), has been identified in various dietary and sports nutrition supplements.[1][2] Its detection and quantification are crucial for regulatory compliance, quality control, and safety assessment. This guide synthesizes performance data from several analytical techniques, offering a comparative overview for laboratories involved in the analysis of such stimulants.

Comparative Analysis of Analytical Method Performance

The selection of an analytical method for DMBA HCl analysis is often a trade-off between sensitivity, selectivity, speed, and cost. Various techniques, including High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS), have been employed for its analysis.[1][3] The following table summarizes key performance parameters from different methodologies, providing a basis for inter-laboratory comparison.

Parameter HPLC-DAD LC-MS/MS GC-MS UHPLC-QToF-MS
Linearity Range 0.10-10.00 ng/mL1-1000 ng/mL25.44-84.81 mg/mL (for 4-amino-2-methylpentane)Not explicitly stated
Limit of Detection (LOD) 0.001-0.5 μg/mL1-2 pg (instrument detection limit)3.72 μg/mL (for 4-amino-2-methylpentane)Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated7.21 μg/mL (for 4-amino-2-methylpentane)Not explicitly stated
Recovery 85.1%-104.9% (for 1,3-DMAA)Not explicitly statedAverage recovery of 101.76%Not explicitly stated
Relative Standard Deviation (RSD) 2.9%-11.0% (for 1,3-DMAA)Not explicitly statedNot explicitly statedNot explicitly stated

Note: The data presented is a synthesis from multiple sources and may have been generated using slightly different matrices or conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across different laboratories. Below are summaries of experimental protocols for key analytical techniques used for DMBA HCl analysis.

1. Sample Preparation: General Protocol for Dietary Supplements

A common initial step for analyzing DMBA in dietary supplements involves an extraction process.

  • Extraction : One gram of the powdered product or the contents of one to two capsules are extracted with 20 mL of a 50:50 methanol-water solution.[4]

  • Sonication and Centrifugation : The mixture is shaken for 20 minutes, followed by sonication for another 20 minutes to ensure complete extraction.[4] The resulting mixture is then centrifuged at 5525 g for 20 minutes.[4]

  • Filtration : The supernatant is filtered through a 0.2 μm filter before analysis.[4]

2. HPLC-DAD with Deep Eutectic Solvent-Based Liquid Phase Microextraction (DES-LPME)

This novel method offers an alternative to traditional extraction techniques.[3]

  • Microextraction : 50 µL of a deep eutectic solvent is added to the sample solution. Phase separation is induced by adding 100 µL of 4 mol/L KOH. The mixture is vortexed for 40 seconds.[3]

  • Back-Extraction : After centrifugation, the deep eutectic solvent phase is collected, and the analyte is back-extracted by adding 100 µL of 4 mol/L HCl.[3]

  • HPLC Analysis : The acidic aqueous phase is injected into the HPLC system.

    • Column : C18 reverse-phase column.[3]

    • Mobile Phase : Optimized using a 32 full factorial design.[3]

    • Flow Rate : 1 mL/min.[3]

    • Detection : 240 nm.[3]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of DMBA.

  • Sample Preparation : The sample is extracted with 0.5 M HCl and purified using a liquid-liquid partition with hexane.[3]

  • Chromatography :

  • Mass Spectrometry :

    • Ionization : Positive electrospray ionization (ESI).[3]

    • Detection : Tandem mass spectrometry (MS/MS) is used to monitor specific transitions for DMBA, for example, a precursor ion at m/z 102.1283 and a product ion at m/z 85.1017.[4]

4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly useful for determining the enantiopurity of chiral molecules like DMBA.[1]

  • Derivatization : DMBA is often derivatized with alkanoic anhydrides (e.g., acetic, propanoic, or butanoic anhydride) to form the corresponding amides, which improves its chromatographic properties.[5]

  • Chromatography :

    • Column : A non-polar column such as an Rtx-5ms or ZB-5 is commonly used.[5]

    • Carrier Gas : Helium at a flow rate of 1 mL/minute.[5]

    • Injection : A split injection is typically used.[5]

  • Mass Spectrometry : The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[5]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Experimental_Workflow_for_DMBA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Final_Extract Final_Extract Purification->Final_Extract HPLC_DAD HPLC_DAD Final_Extract->HPLC_DAD Injection LC_MS_MS LC_MS_MS Final_Extract->LC_MS_MS Injection GC_MS GC_MS Final_Extract->GC_MS Derivatization & Injection UHPLC_QToF_MS UHPLC_QToF_MS Final_Extract->UHPLC_QToF_MS Injection Data_Acquisition Data_Acquisition HPLC_DAD->Data_Acquisition LC_MS_MS->Data_Acquisition GC_MS->Data_Acquisition UHPLC_QToF_MS->Data_Acquisition Data_Processing Data_Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of 1,3-Dimethylbutylamine (DMBA).

Sample_Preparation_Workflow Start Start: Dietary Supplement Sample Extraction Extraction with Methanol:Water (50:50) Start->Extraction Sonication Shake (20 min) & Sonication (20 min) Extraction->Sonication Centrifugation Centrifuge at 5525 g for 20 min Sonication->Centrifugation Filtration Filter through 0.2 µm filter Centrifugation->Filtration End End: Filtered Extract for Analysis Filtration->End

Caption: Detailed sample preparation workflow for DMBA analysis in dietary supplements.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of stimulants like 1,3-Dimethylbutylamine (B105974) (DMBA) is crucial. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of DMBA. While both methods are suitable for detecting this compound, they are often optimized for different analytical objectives. This document outlines the experimental protocols and performance data to assist in selecting the most appropriate method for a given analytical challenge, be it quantification or stereoisomeric determination.

Data Presentation: Method Validation Parameters
Validation ParameterUHPLC-QToF-MS Performance
**Linearity (R²) **0.99
Range 0.10 - 10.00 ng/mL
Accuracy (Recovery) 85.1% - 104.9%
Precision (RSD) 2.9% - 11.0%
Limit of Detection (LOD) 1-2 pg (instrumental)
Limit of Quantification (LOQ) 1-2 ng/g (in plant matrix)

Experimental Protocols

UHPLC-QToF-MS Method for Quantification of 1,3-Dimethylbutylamine

This method is designed for the accurate quantification of DMBA in complex matrices such as dietary supplements and tea leaves.[1]

Sample Preparation (Dietary Supplements):

  • Accurately weigh a portion of the homogenized supplement powder.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • Vortex and sonicate the sample to ensure complete extraction of DMBA.

  • Centrifuge the sample to pellet insoluble matter.

  • Filter the supernatant through a 0.45 µm filter prior to injection.

Chromatographic Conditions:

  • Instrument: Ultra-High Performance Liquid Chromatography system coupled to a Quadrupole Time of Flight Mass Spectrometer.

  • Column: A C18 stationary phase is typically used for the separation of DMBA.[1]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency.[1]

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Monitoring for the [M+H]+ ion of DMBA.[1]

  • Data Acquisition: Full scan or targeted MS/MS for enhanced selectivity and sensitivity.

Chiral GC-MS Method for Enantiopurity of 1,3-Dimethylbutylamine

This method is employed to determine the enantiomeric ratio of DMBA, which can be crucial in determining its origin (natural vs. synthetic).[1][2]

Sample Preparation and Derivatization:

  • Extract DMBA from the sample matrix using an appropriate solvent.

  • Perform a liquid-liquid extraction to purify the analyte.

  • The extracted DMBA is then derivatized to make it more volatile and suitable for GC analysis. This often involves acylation using reagents like trifluoroacetic anhydride.

Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A chiral column capable of separating the DMBA enantiomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A programmed temperature ramp to ensure optimal separation of the enantiomers.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan mode to obtain mass spectra for identification, or Selected Ion Monitoring (SIM) for increased sensitivity.

Methodology and Workflow Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the specific experimental workflows for HPLC and GC-MS analysis of DMBA.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Objective Definition cluster_development Method Development & Validation cluster_comparison Cross-Validation & Comparison start Define Analytical Goal (e.g., Quantification, Purity) method_selection Select Primary & Secondary Methods (e.g., HPLC and GC-MS) start->method_selection dev_primary Develop & Validate Primary Method (e.g., HPLC) method_selection->dev_primary dev_secondary Develop & Validate Secondary Method (e.g., GC-MS) method_selection->dev_secondary sample_analysis Analyze Same Samples with Both Methods dev_primary->sample_analysis dev_secondary->sample_analysis data_comparison Compare Results (Accuracy, Precision, etc.) sample_analysis->data_comparison conclusion Draw Conclusion on Method Equivalency/Suitability data_comparison->conclusion DMBA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-MS (Quantification) cluster_gc GC-MS (Chiral Analysis) start Sample Homogenization extraction Solvent Extraction start->extraction cleanup Centrifugation & Filtration extraction->cleanup hplc_injection Direct Injection cleanup->hplc_injection derivatization Derivatization Step cleanup->derivatization hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection ESI-QToF-MS Detection ([M+H]+) hplc_separation->hplc_detection hplc_result Quantitative Result hplc_detection->hplc_result gc_injection GC Injection derivatization->gc_injection gc_separation Chiral Column Separation gc_injection->gc_separation gc_detection EI-MS Detection gc_separation->gc_detection gc_result Enantiomeric Ratio gc_detection->gc_result

References

An In-Depth Analytical Comparison: 1,3-Dimethylbutylamine Hydrochloride vs. 1,3-DMAA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of stimulants is paramount. This guide provides a detailed analytical comparison of two such compounds: 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA) and 1,3-Dimethylamylamine (1,3-DMAA). Both are aliphatic amines that have been identified in dietary and sports nutrition supplements, often without being explicitly listed on the label.[1][2] Understanding their analytical characteristics is crucial for regulatory compliance, quality control, and safety assessment.

Chemical Structures and Properties

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, and 1,3-Dimethylamylamine (1,3-DMAA), or methylhexanamine, are structurally similar.[3] DMBA is a homolog of 1,3-DMAA.[4] The hydrochloride salt form of these compounds is frequently used in analytical standards due to its solubility and stability.[5][6] A deuterated derivative of DMBA, 1,3-Dimethylbutylamine-d6 Hydrochloride, is also utilized as a reference standard in analytical chemistry to enhance stability and detectability.[5]

Analytical Methodologies and Performance

A variety of analytical techniques are employed for the detection and quantification of DMBA and 1,3-DMAA. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of these stimulants in complex matrices like dietary supplements.[1][7]

Table 1: Comparison of HPLC-Based Method Performance

Parameter1,3-Dimethylbutylamine (DMBA)1,3-DMAAReference
Method UHPLC-QToF-MSHPLC-DAD[7][8]
Linearity Range 0.1 - 10.0 ng/mLNot Specified[9][10]
Recovery Not Specified85.1% - 104.9%[9][10]
Instrument Detection Limit Not Specified1 - 2 pg[9][10]
Quantification Limit Not Specified1 - 2 ng/g (in plant sample)[9]

A novel pH-switchable deep eutectic solvent-based liquid phase microextraction (DES-LPME) method followed by HPLC with a diode-array detector (HPLC-DAD) has also been developed for 1,3-DMAA detection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like DMBA and 1,3-DMAA.[11] Derivatization is often required for 1,3-DMAA to increase its boiling point and retention time for GC-MS analysis.[12] Chiral GC-MS has been used to determine that DMBA found in dietary supplements is in a racemic form, suggesting a synthetic origin.[1][8]

Table 2: GC-MS Method Performance for 1,3-DMAA

ParameterValueReference
Limit of Quantification 25 ppb[11]
Recovery 90%[11]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides a rapid and non-destructive method for the quantification of 1,3-DMAA in supplements.[13]

Table 3: ¹H NMR Method Performance for 1,3-DMAA

ParameterValueReference
Linearity Range 1 - 21 g/kg[13]
Recovery 85% - 105%[13]
Detection Limit 0.03 g/kg[13]
Quantification Limit 0.08 g/kg[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of typical experimental protocols for the analysis of these compounds.

Sample Preparation for LC-MS/MS (1,3-DMAA)
  • Extraction: Homogenize the sample and extract with 0.5 M HCl.[7][9]

  • Purification: Purify the extract using a liquid-liquid partition with hexane.[7][9]

  • Final Preparation: The resulting solution is diluted and filtered before injection into the LC-MS/MS system.[3]

Microextraction Procedure for HPLC-DAD (1,3-DMAA)
  • Sample Dissolution: Dissolve a weighed portion of the homogenized sample in a suitable solvent.[7]

  • Extraction: Add a deep eutectic solvent (DES) to the sample solution. Induce phase separation by adding 4 mol/L KOH and vortexing.[7]

  • Back-Extraction: Centrifuge to separate the phases, collect the DES phase, and back-extract the analyte by adding 4 mol/L HCl.[7]

  • Analysis: Inject the acidic aqueous phase into the HPLC-DAD system.[7]

Derivatization and Analysis by GC-MS (1,3-DMAA)

A method has been developed to determine the presence and amount of 1,3-DMAA in commercial products by GC-MS in full scan and SIM modes.[14] The sensitivity of the method can be significantly enhanced by the careful selection of a derivatizing alkanoic anhydride.[14]

Visualizing Analytical Workflows and Pathways

To better illustrate the processes involved, the following diagrams are provided.

cluster_prep Sample Preparation cluster_extraction Microextraction cluster_analysis Analysis homogenize Homogenize Sample weigh Weigh Sample homogenize->weigh dissolve Dissolve in Solvent weigh->dissolve add_des Add Deep Eutectic Solvent dissolve->add_des add_koh Add 4 mol/L KOH add_des->add_koh vortex Vortex add_koh->vortex centrifuge Centrifuge vortex->centrifuge collect_des Collect DES Phase centrifuge->collect_des add_hcl Add 4 mol/L HCl collect_des->add_hcl hplc HPLC-DAD Analysis add_hcl->hplc

Caption: Experimental workflow for 1,3-DMAA detection using DES-LPME-HPLC-DAD.[7]

cluster_stimulant Sympathomimetic Stimulant (DMBA or 1,3-DMAA) cluster_receptor Adrenergic Receptors cluster_response Physiological Response stimulant DMBA / 1,3-DMAA receptors Alpha & Beta Adrenergic Receptors stimulant->receptors Binds to / Activates bp Increased Blood Pressure receptors->bp hr Increased Heart Rate receptors->hr vaso Vasoconstriction receptors->vaso

References

Comparative Pharmacological Activity of 1,3-Dimethylbutylamine and Other Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of 1,3-Dimethylbutylamine (DMBA) with other stimulants, supported by available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their mechanisms of action.

Executive Summary

1,3-Dimethylbutylamine (DMBA) is a synthetic stimulant structurally related to 1,3-dimethylamylamine (DMAA) and amphetamine. While all three compounds exhibit stimulant properties, their potencies and mechanisms of action at monoamine transporters differ significantly. This guide synthesizes the current understanding of their comparative pharmacology, highlighting DMBA's reported selectivity for the norepinephrine (B1679862) transporter (NET) and contrasting its activity with the broader spectrum of activity of DMAA and amphetamine.

Comparative Pharmacological Data

The primary mechanism of action for many stimulants involves the inhibition of monoamine transporters, including the norepinephrine transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, resulting in sympathomimetic and central nervous system stimulant effects.

Available in vitro data on the inhibitory activity of DMBA, DMAA, and d-amphetamine at human monoamine transporters are summarized below. It is important to note that specific quantitative data for DMBA's interaction with these transporters is limited in publicly available literature.

CompoundNorepinephrine Transporter (NET) IC50 (µM)Dopamine Transporter (DAT) IC50 (µM)Serotonin Transporter (SERT) IC50 (µM)
1,3-Dimethylbutylamine (DMBA) Blocks NET (Specific IC50 not found)[1]Does not block DAT[1]No data available
1,3-Dimethylamylamine (DMAA) 0.41[2]29 - 106[2]>10
d-Amphetamine ~0.07 - 0.1~0.66[2]~20 - 40

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a higher potency.

Signaling Pathways and Mechanisms of Action

The stimulant effects of DMBA, DMAA, and amphetamine are primarily mediated by their interaction with presynaptic monoamine transporters. These compounds act as competitive inhibitors, binding to the transporters and blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Stimulant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) NE_intra Norepinephrine Vesicle->NE_intra Release NET Norepinephrine Transporter (NET) NE_intra->NET Reuptake NE_synapse Norepinephrine NE_intra->NE_synapse Release DMBA DMBA DMBA->NET Inhibition NE_synapse->NET Binding for Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Response Postsynaptic Response Adrenergic_Receptor->Response

Mechanism of DMBA at a noradrenergic synapse.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological activity of stimulants like DMBA.

In Vitro Monoamine Transporter Inhibition Assay (Radioligand Uptake Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for monoamine transporters (NET, DAT, SERT).

Materials:

  • Cell line stably expressing the human monoamine transporter of interest (e.g., HEK-293 cells).

  • Radiolabeled monoamine substrate (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, [³H]serotonin for SERT).

  • Test compounds (DMBA, DMAA, amphetamine) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing cells to confluency in 96-well plates.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine substrate at a concentration close to its Michaelis-Menten constant (Km).

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow A Culture cells expressing monoamine transporter B Plate cells in 96-well plate A->B C Pre-incubate with test compound B->C D Add radiolabeled monoamine substrate C->D E Incubate to allow uptake D->E F Wash to remove extracellular substrate E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate IC50 value G->H

Workflow for monoamine transporter inhibition assay.
In Vivo Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous motor activity in rodents.

Materials:

  • Male Swiss Webster mice (or other appropriate rodent strain).

  • Test compounds (DMBA, DMAA, amphetamine) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Locomotor activity chambers equipped with infrared beams to automatically record movement.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.

  • Habituation: On the day of the experiment, place the animals individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes) until their exploratory activity stabilizes.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after administration, return the animals to the locomotor activity chambers and record their horizontal and vertical movements for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data by quantifying parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the chamber. Compare the activity of the drug-treated groups to the vehicle-control group using appropriate statistical tests.

Conclusion

The available pharmacological data suggest that 1,3-Dimethylbutylamine (DMBA) is a stimulant that likely exerts its effects primarily through the inhibition of the norepinephrine transporter. In contrast to DMAA and amphetamine, it appears to have little to no activity at the dopamine transporter. This selectivity for NET may result in a pharmacological profile with more pronounced cardiovascular and peripheral sympathomimetic effects compared to its central stimulant properties. However, the lack of comprehensive quantitative data for DMBA necessitates further in vitro and in vivo studies to fully elucidate its pharmacological and toxicological profile. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers are encouraged to exercise caution when handling and studying this compound due to the limited information on its safety in humans.

References

A Researcher's Guide to the Purity Analysis of Commercial 1,3-Dimethylbutylamine Hydrochloride Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available 1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA HCl) standards and outlines the necessary experimental protocols for their purity verification. DMBA HCl, a stimulant identified in some dietary supplements, requires careful analytical characterization due to its regulatory status and potential physiological effects.[1][2][3]

Comparison of Commercially Available 1,3-DMBA HCl Standards

Several chemical suppliers offer 1,3-DMBA HCl as an analytical reference standard. While suppliers provide a stated purity, it is crucial for research laboratories to independently verify this for critical applications. The table below summarizes publicly available information for standards from prominent vendors.

SupplierProduct NameCAS NumberStated PurityForm
Cayman Chemical1,3-Dimethylbutylamine (hydrochloride)71776-70-0≥95%Crystalline Solid
LGC Standards1,3-Dimethylbutylamine Hydrochloride71776-70-0Not specified on website, requires certificate of analysisNot specified
Smolecule1,3-Dimethylbutylamine-d6 HydrochlorideNot specified for non-deuteratedNot specifiedNot specified

Note: This information is based on publicly available data and may not reflect the most current product specifications. Researchers should always consult the vendor's certificate of analysis for batch-specific data.

A Chinese patent has reported the synthesis of 1,3-DMBA HCl with purities of 99.1% and 99.3%, as determined by High-Performance Liquid Chromatography (HPLC).[4] This suggests that high-purity standards are achievable.

Recommended Experimental Protocols for Purity Verification

To ensure the quality of a commercial 1,3-DMBA HCl standard, a combination of chromatographic and mass spectrometric techniques is recommended. These methods can confirm the identity, determine the purity, and identify potential impurities, including isomers.

Purity Determination and Quantification by Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This method is highly sensitive and specific for the quantification of DMBA.

Methodology:

  • Standard Preparation: Prepare a stock solution of the 1,3-DMBA HCl standard in methanol (B129727) at a concentration of 0.3 mg/mL. Create a series of dilutions in a mixture of mobile phase A and B (e.g., 87:13) to generate a calibration curve.[5]

  • Sample Preparation: If analyzing a formulated product, extract a known weight of the powdered sample with a 50:50 methanol:water solution. Use sonication and shaking to ensure complete extraction.[5]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 5mM ammonium (B1175870) formate (B1220265) in water, adjusted to pH 3.0 with formic acid.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A suitable gradient to ensure separation of the analyte from any impurities.

    • Flow Rate: Dependent on column dimensions.

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 102.1283.[5]

    • Product Ion for Quantification: m/z 85.1017.[5]

    • Data Analysis: Compare the retention time and mass spectra of the sample to the reference standard. Quantify the purity by comparing the peak area of the main component to the total peak area of all detected components.

Enantiomeric Purity and Impurity Profiling by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Synthetic DMBA is expected to be a racemic mixture (an equal mixture of both enantiomers), whereas DMBA from a natural source would likely be a single enantiomer.[6][7] Chiral GC-MS can determine the enantiomeric ratio and identify volatile impurities.

Methodology:

  • Derivatization: To separate the enantiomers on a non-chiral GC column, derivatization with a chiral reagent is necessary to form diastereomers.

  • Sample Preparation: Dissolve the 1,3-DMBA HCl standard in a suitable solvent and perform the derivatization reaction.

  • GC Conditions:

    • Column: A standard non-chiral capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Inlet Temperature: Typically 250 °C.

    • Oven Temperature Program: A programmed temperature ramp to separate the diastereomers and any impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the derivatized DMBA and potential impurities.

  • Data Analysis: Identify the peaks for the two diastereomers and calculate their peak area ratio to determine the enantiomeric purity. Analyze other peaks in the chromatogram against a mass spectral library to identify potential impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

UHPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-QToF-MS Analysis cluster_data Data Processing start 1,3-DMBA HCl Standard stock Prepare Stock Solution (0.3 mg/mL in Methanol) start->stock dilutions Create Calibration Curve Dilutions stock->dilutions hplc UHPLC Separation (C18 Column) dilutions->hplc ms QToF-MS Detection (ESI+) hplc->ms integrate Peak Integration & Retention Time Comparison ms->integrate quantify Purity Quantification integrate->quantify end end quantify->end Final Purity Report

Caption: Workflow for Purity Analysis by UHPLC-QToF-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Analysis start 1,3-DMBA HCl Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with Chiral Reagent dissolve->derivatize gc GC Separation (Non-chiral Column) derivatize->gc ms MS Detection (EI) gc->ms analyze Identify Diastereomers & Impurities ms->analyze ratio Calculate Enantiomeric Ratio analyze->ratio end end ratio->end Enantiomeric Purity Report

Caption: Workflow for Enantiomeric Purity by Chiral GC-MS.

References

A Comparative Guide to Determining the Enantiomeric Ratio of Synthetic 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric ratio of synthetic compounds like 1,3-Dimethylbutylamine (B105974) (DMBA) is crucial for understanding its pharmacological and toxicological profile. As synthetic processes often yield racemic mixtures, robust analytical methods are required to separate and quantify the individual enantiomers.[1][2] This guide provides a comprehensive comparison of various analytical techniques for determining the enantiomeric ratio of DMBA, supported by experimental data and detailed protocols.

The primary methods for chiral separation of amines include direct methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), and indirect methods that involve the formation of diastereomers.[3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) with chiral solvating agents also offer a powerful alternative for determining enantiomeric excess.

Quantitative Performance Comparison

The selection of an analytical technique for determining the enantiomeric ratio of 1,3-Dimethylbutylamine depends on factors such as the required resolution, analysis time, sensitivity, and the nature of the sample matrix. The following table summarizes the typical performance of various methods applicable to the chiral analysis of short-chain aliphatic amines like DMBA.

TechniqueMethodTypical Resolution (Rs)Typical Analysis Time (min)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
Gas Chromatography (GC) Direct, Chiral Stationary Phase (CSP)> 1.510 - 30pg rangepg range
High-Performance Liquid Chromatography (HPLC) Direct, Chiral Stationary Phase (CSP)> 1.510 - 200.07 - 0.11 µg/mL[4]0.20 - 0.34 µg/mL[4]
Indirect, Diastereomer Formation> 1.015 - 30ng/mL rangeng/mL range
Supercritical Fluid Chromatography (SFC) Direct, Chiral Stationary Phase (CSP)> 1.5< 15ng/mL range0.03 - 6.00 ng/mL
Capillary Electrophoresis (CE) Chiral Selector in BufferHigh< 20< 0.1% of major enantiomer[5]~0.1% of major enantiomer
Nuclear Magnetic Resonance (NMR) Chiral Solvating Agent (CSA)N/A (Δδ in ppm)< 10Dependent on analyte concentrationDependent on analyte concentration

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the successful implementation of these analytical techniques. Below are representative methodologies for the chiral analysis of 1,3-Dimethylbutylamine.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the direct separation and quantification of enantiomers. For primary amines like DMBA, derivatization is often employed to improve volatility and chromatographic separation. Studies have successfully used this method to determine that DMBA found in dietary supplements is in a racemic form, suggesting a synthetic origin.[1][2]

Experimental Protocol:

  • Derivatization:

    • Dissolve a known amount of the DMBA sample in an appropriate solvent (e.g., ethyl acetate).

    • Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TPC).

    • Add a non-chiral base (e.g., triethylamine) to neutralize the HCl byproduct.

    • Vortex the mixture and allow it to react at room temperature.

    • Wash the organic layer with dilute acid and then water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ G-DM).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Split injection (e.g., 100:1 split ratio).

    • Oven Temperature Program: Isothermal at 90 °C or a temperature gradient optimized for the separation of the diastereomeric derivatives.

    • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample DMBA Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Chiral Derivatizing Agent (e.g., TPC) & Base Dissolve->Derivatize Wash Wash and Dry Derivatize->Wash Inject Inject into GC Wash->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect by MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample DMBA Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separate on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis DMBA DMBA Sample Mix Mix in NMR Tube DMBA->Mix CSA Chiral Solvating Agent (e.g., (+)-BINOL) CSA->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

Comparative Analysis of 1,3-Dimethylbutylamine (DMBA) Extraction Efficiencies Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The choice of extraction method is critical for the accurate quantification of DMBA, a compound that has been identified in some dietary supplements. The primary techniques employed are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dilute-and-shoot methods, each presenting distinct advantages and limitations in terms of recovery, cleanliness of the extract, and sample throughput.

Quantitative Comparison of Extraction Efficiencies

The following table summarizes the expected extraction efficiencies of DMBA and analogous compounds from various biological matrices based on available data. It is important to note that the recovery rates for DMBA itself are not consistently reported across all matrices, and therefore, data from similar stimulants and general drug screening panels are included to provide a comprehensive overview.

Biological MatrixExtraction MethodAnalyte(s)Reported Recovery (%)Reference
Urine Dispersive Liquid-Liquid Microextraction (DLLME)Various Drugs of Abuse75.7 - 90.6[1]
miniQuEChERSMycotoxins71 - 109[2]
Salting-Out Liquid-Liquid Extraction (SALLE)Mycotoxins70 - 108[2]
Dispersive Liquid-Liquid Microextraction (DLLME)Mycotoxins79 - 113[2]
Liquid-Liquid Extraction (LLE)Tricyclic Antidepressants88.2 - 104.3[3]
Liquid-Liquid Extraction (LLE)Neurotransmitters80.9 - 115.33[4]
Plasma Solid-Phase Extraction (SPE) - C8Breast Cancer Drugs≥92.3[5]
Liquid-Liquid Extraction (LLE)Neurotransmitters73.37 - 116.63[4]
Whole Blood Solid-Phase Extraction (SPE) with protein precipitationVarious DrugsMethod Dependent[6]
Oral Fluid Solid-Phase Extraction (SPE)Various DrugsMethod Dependent[7]

Experimental Protocols and Methodologies

The successful extraction of DMBA is highly dependent on the meticulous execution of experimental protocols. The following sections detail generalized methodologies for the principal extraction techniques.

Solid-Phase Extraction (SPE)

SPE is a widely utilized technique that offers high selectivity and produces cleaner extracts compared to LLE.[8] A general protocol for the extraction of a similar amine, 1,3-Dimethylamylamine (DMAA), from biological matrices using a mixed-mode cation exchange SPE cartridge can be adapted for DMBA.[9]

Protocol for SPE of Amines from Biological Matrices:

  • Sample Pre-treatment:

    • Urine: Centrifuge to remove particulate matter. Dilute the supernatant with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.0).

    • Plasma/Serum: Dilute with a buffer.

    • Whole Blood: Lyse red blood cells using a lysing agent, vortex, and centrifuge. Dilute the supernatant with a buffer.[9]

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) and an equilibration buffer (e.g., 50 mM ammonium acetate, pH 6.0).[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical sequence includes a polar wash (e.g., ammonium acetate buffer), a weakly acidic wash (e.g., 1 M acetic acid), and a non-polar wash (e.g., methanol).[9]

  • Elution: Elute the analyte using a solvent mixture that disrupts the interaction with the sorbent. For basic compounds like DMBA, an alkaline methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol) is effective.[9]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., LC-MS/MS mobile phase).[9]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases.

General Protocol for LLE:

  • Sample pH Adjustment: Adjust the pH of the biological fluid to render the analyte of interest (DMBA, a basic compound) non-ionized, thereby increasing its solubility in the organic extraction solvent.

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of isopropanol, hexane, and ethyl acetate) to the sample.[10]

  • Mixing: Vortex or shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

Dilute-and-Shoot

This method is the simplest and fastest, involving minimal sample preparation. However, it may introduce matrix effects that can interfere with the analysis.

Protocol for Dilute-and-Shoot (primarily for Urine):

  • Sample Dilution: Dilute the urine sample with a solvent mixture, often containing an organic modifier like methanol or acetonitrile.[8][11]

  • Centrifugation: Centrifuge the diluted sample to pellet any precipitated proteins or particulates.

  • Injection: Directly inject the supernatant into the analytical instrument (e.g., LC-MS/MS).[8]

Experimental Workflow and Analysis

The overall process for the analysis of DMBA in biological samples typically follows a standardized workflow, from sample collection to data acquisition and interpretation. The subsequent quantification is most commonly performed using highly sensitive and specific techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

DMBA Extraction and Analysis Workflow General Workflow for 1,3-DMBA Analysis cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Pretreatment Pre-treatment (e.g., Dilution, Lysis) Urine->Pretreatment Blood Whole Blood Blood->Pretreatment Plasma Plasma Plasma->Pretreatment OralFluid Oral Fluid OralFluid->Pretreatment Extraction Extraction (SPE, LLE, etc.) Pretreatment->Extraction Matrix-specific protocol Cleanup Clean-up & Concentration (Evaporation, Reconstitution) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of 1,3-DMBA from biological samples.

References

Comparative Analysis of Analytical Methods for 1,3-Dimethylbutylamine Hydrochloride (DMBA HCl) Detection: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantification of 1,3-Dimethylbutylamine (B105974) (DMBA), the active component of 1,3-Dimethylbutylamine hydrochloride. The focus is on the critical performance characteristics of linearity and the range of detection, providing researchers, scientists, and drug development professionals with data to inform their choice of analytical technique. The information presented is compiled from published scientific studies.

Data Summary

The following table summarizes the linearity and detection limits of different analytical methods for 1,3-Dimethylbutylamine and related compounds. It is important to note that while the target analyte is this compound, much of the available literature focuses on the free base, 1,3-Dimethylbutylamine (DMBA), or the closely related compound, 1,3-Dimethylamylamine (DMAA).

AnalyteAnalytical MethodLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
1,3-DMAA & 1,4-DMAALC-ESI/MS/MS0.10 - 10.00 ng/mL0.991-2 pg (instrumental)1-2 ng/g (in plant sample)[1]
4-amino-2-methylpentaneGC25.44 - 84.81 mg/mL0.99903.72 µg/mL7.21 µg/mL[1]
Dimethylamine (B145610) (DMA)HPLC-FLD0.5 - 10 ng/mL>0.99--[2]
Diethylamine (B46881) (DEA)HPLC-FLD5 - 100 ng/mL>0.99--[2]
NintedanibRP-HPLC20 - 100 µg/mL-4 ng/mL12.5 ng/mL

Experimental Workflow

The general workflow for the analysis of this compound in a sample, such as a dietary supplement, involves sample preparation, chromatographic separation, and detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing sample Sample Weighing extraction Extraction sample->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization chromatography Chromatographic Separation (HPLC/GC) derivatization->chromatography detection Mass Spectrometry / Other Detection chromatography->detection quantification Quantification detection->quantification

Caption: General workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques identified for the analysis of 1,3-Dimethylbutylamine and related compounds are outlined below. These protocols are based on published methods and may require optimization for specific sample matrices and instrumentation.

Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) for 1,3-Dimethylbutylamine (DMBA)

This method is suitable for the quantification of DMBA in complex matrices like dietary supplements.[3][4]

  • Sample Preparation:

    • Accurately weigh the sample powder.

    • Extract the analyte using an appropriate solvent (e.g., 0.5 M HCl).[1]

    • Purify the extract using liquid-liquid partition with a non-polar solvent like hexane (B92381) to remove interfering substances.[1]

    • The final extract is then diluted to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Acquisition Mode: Data can be acquired in full scan mode for identification and targeted MS/MS mode for quantification.

    • Ion Transitions: Specific precursor-to-product ion transitions for DMBA would be monitored for quantification.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for 1,3-Dimethylbutylamine (DMBA)

This method is particularly useful for determining the enantiomeric purity of DMBA.[3][4]

  • Sample Preparation and Derivatization:

    • Extract the sample as described for the UHPLC-QToF-MS method.

    • The extracted DMBA is derivatized to make it more volatile and improve its chromatographic properties. Common derivatizing agents include acid anhydrides (e.g., acetic, propanoic, or butanoic anhydride).[5]

    • The derivatized sample is then dissolved in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A chiral capillary column (e.g., Rtx-5ms) is used to separate the enantiomers of DMBA.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Split Ratio: A split injection is often used to avoid overloading the column.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode for identification of the derivatized DMBA and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Amines

While not directly for DMBA, this method for dimethylamine (DMA) and diethylamine (DEA) demonstrates a sensitive approach that could be adapted.[2]

  • Sample Preparation and Pre-Column Derivatization:

    • Extract the sample containing the amines.

    • Perform a pre-column derivatization step to introduce a fluorescent tag to the amine molecules. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[2]

    • The derivatization reaction is typically carried out in a buffered solution at a specific pH and temperature.[2]

  • Chromatographic Conditions:

    • Column: A C18 column is suitable for separating the derivatized amines.[2]

    • Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and methanol (B129727) is effective.[2]

    • Flow Rate: A typical flow rate is around 0.8 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[2]

  • Fluorescence Detection:

    • Excitation Wavelength (λexcitation): Set to the specific wavelength for the chosen fluorescent tag (e.g., 450 nm for NBD derivatives).[2]

    • Emission Wavelength (λemission): Set to the specific emission wavelength for the chosen fluorescent tag (e.g., 540 nm for NBD derivatives).[2]

References

Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing of Analytical Procedures for 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive framework for conducting robustness testing for the analysis of 1,3-Dimethylbutylamine hydrochloride (DMBA HCl), a critical step in method validation. By intentionally varying method parameters, robustness testing confirms that the procedure remains unaffected by minor, yet foreseeable, fluctuations, thereby guaranteeing its suitability for routine use.

This guide will delve into a comparative analysis of a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) method under standard and deliberately varied conditions. Detailed experimental protocols for both the robustness study and prerequisite forced degradation studies are provided to offer a practical roadmap for implementation in a laboratory setting.

The Foundation of a Robust Method: Forced Degradation Studies

Before assessing the robustness of an analytical method, it is crucial to understand the potential degradation pathways of this compound. Forced degradation studies expose the drug substance to a variety of stress conditions to identify likely degradants and to ensure the analytical method can effectively separate these from the intact active pharmaceutical ingredient (API).[1][2][3]

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the conditions for inducing degradation of DMBA HCl.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.[2][3]

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.[2][3]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Expose the solid DMBA HCl powder to dry heat at 80°C in a calibrated oven for 48 hours.[2]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • Following exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed analytical method (e.g., HPLC-UV).

The results of these studies will inform the development of a stability-indicating method, which is a prerequisite for meaningful robustness testing.

Assessing Method Reliability: The Robustness Study

The core of this guide is the robustness study, which evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[4][5][6] This provides an indication of the method's reliability during normal usage.[5]

Comparative Analysis of a Hypothetical HPLC-UV Method

The following tables summarize the results of a hypothetical robustness study for an HPLC-UV method for the analysis of this compound. The study deliberately varies key chromatographic parameters to assess their impact on critical system suitability and analytical results.

Table 1: Robustness Study Parameters and Variations for HPLC Analysis of this compound

ParameterNominal ValueVariation 1Variation 2
Mobile Phase pH3.02.83.2
Organic Phase (%)40% Acetonitrile (B52724)38% Acetonitrile42% Acetonitrile
Column Temperature (°C)302832
Flow Rate (mL/min)1.00.91.1
Wavelength (nm)215213217

Table 2: Impact of Parameter Variation on System Suitability Tests (SST)

Parameter VariedTailing Factor (T)Theoretical Plates (N)Resolution (Rs)
Nominal 1.1 >2000 >2.0
pH 2.81.2>2000>2.0
pH 3.21.1>2000>2.0
38% Acetonitrile1.1>2000>2.0
42% Acetonitrile1.2>2000>2.0
Temp 28°C1.1>2000>2.0
Temp 32°C1.1>2000>2.0
Flow 0.9 mL/min1.1>2000>2.0
Flow 1.1 mL/min1.2>2000>2.0
Wave 213 nm1.1>2000>2.0
Wave 217 nm1.1>2000>2.0

Table 3: Impact of Parameter Variation on Assay Results

Parameter VariedAssay (% of Nominal)Relative Standard Deviation (RSD, %)
Nominal 100.0 <2.0
pH 2.899.8<2.0
pH 3.2100.1<2.0
38% Acetonitrile99.5<2.0
42% Acetonitrile100.3<2.0
Temp 28°C99.9<2.0
Temp 32°C100.1<2.0
Flow 0.9 mL/min99.7<2.0
Flow 1.1 mL/min100.2<2.0
Wave 213 nm99.6<2.0
Wave 217 nm100.4<2.0

The hypothetical data presented in Tables 2 and 3 demonstrate that the analytical method is robust within the tested ranges, as the system suitability parameters remain within acceptable limits and the assay results are not significantly affected.

Experimental Protocol: Robustness Testing of an HPLC-UV Method for this compound

This protocol provides a detailed methodology for conducting the robustness study.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, phosphoric acid)

2. Chromatographic Conditions (Nominal):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of buffer (pH 3.0) and acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Prepare a standard solution of this compound at a known concentration (e.g., 0.5 mg/mL).

  • Prepare the mobile phase according to the nominal and varied conditions outlined in Table 1.

4. Robustness Study Design:

  • Inject the standard solution in replicate (e.g., n=6) under the nominal conditions.

  • For each parameter variation listed in Table 1, modify only that single parameter while keeping all others at their nominal values.

  • Inject the standard solution in replicate (e.g., n=3) for each varied condition.

5. Data Analysis:

  • For each set of injections, calculate the system suitability parameters: tailing factor, number of theoretical plates, and resolution (if there are other peaks present, such as from forced degradation samples).

  • Calculate the mean assay value and the relative standard deviation (RSD) for the replicate injections under each condition.

  • Compare the results from the varied conditions to those from the nominal conditions to assess the impact of each parameter.

Visualizing the Workflow and Logical Connections

To further clarify the process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for robustness testing and the logical relationships between the parameters and the outcomes.

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_conclusion Conclusion prep_std Prepare Standard Solution (DMBA HCl) analysis_nom Analyze under Nominal Conditions (n=6) prep_std->analysis_nom analysis_var Analyze under Varied Conditions (n=3 each) prep_std->analysis_var prep_mp_nom Prepare Nominal Mobile Phase prep_mp_nom->analysis_nom prep_mp_var Prepare Varied Mobile Phases prep_mp_var->analysis_var eval_sst Evaluate System Suitability Tests (SST) analysis_nom->eval_sst eval_assay Evaluate Assay Results analysis_nom->eval_assay analysis_var->eval_sst analysis_var->eval_assay conclusion Assess Method Robustness eval_sst->conclusion eval_assay->conclusion

Diagram 1: Experimental workflow for robustness testing of an analytical method.

Robustness_Logic cluster_params Varied Parameters cluster_responses Analytical Responses cluster_outcome Outcome param_ph Mobile Phase pH resp_sst System Suitability (Tailing, Plates, Resolution) param_ph->resp_sst resp_assay Assay Results (% Nominal, RSD) param_ph->resp_assay param_org Organic Phase % param_org->resp_sst param_org->resp_assay param_temp Column Temperature param_temp->resp_sst param_temp->resp_assay param_flow Flow Rate param_flow->resp_sst param_flow->resp_assay param_wave Wavelength param_wave->resp_assay outcome Method Robustness (Pass/Fail) resp_sst->outcome resp_assay->outcome

Diagram 2: Logical relationship between varied parameters and analytical outcomes.

By following the detailed protocols and utilizing the comparative data structure presented, researchers and scientists can effectively design and execute robustness studies for the analytical procedures of this compound. This ensures the development of reliable and transferable analytical methods, a cornerstone of robust drug development and quality control.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity of Methods for 1,3-Dimethylbutylamine (DMBA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1,3-Dimethylbutylamine (B105974) (DMBA) in the presence of its structural analogues is a critical analytical challenge. This guide provides a comprehensive comparison of the specificity of various analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

DMBA, a stimulant found in some dietary supplements, shares close structural similarities with other compounds, most notably 1,3-Dimethylamylamine (DMAA), making differentiation a key aspect of analytical method validation.[1][2] The presence of these analogues can lead to interference and inaccurate quantification if the chosen analytical method lacks sufficient specificity. This guide delves into the performance of commonly employed techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in distinguishing DMBA from its chemical cousins.

Comparative Analysis of Analytical Methods

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][4] In the context of DMBA analysis, this primarily involves discriminating it from DMAA and other isomers. The following table summarizes the performance of various methods based on published experimental data.

Analytical MethodAnalyte(s)Analogue(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Specificity FindingsReference(s)
UHPLC-QToF-MS DMBADMAANot explicitly statedNot explicitly statedConfirmed the identity of DMBA in dietary supplements and distinguished it from DMAA based on mass-to-charge ratio and retention time.[1][2]
Chiral GC-MS DMBAEnantiomers of DMBANot explicitly statedNot explicitly statedDeveloped for determining the enantiopurity of DMBA, demonstrating specificity for different stereoisomers.[2]
LC-MS/MS 1,3-DMAA, 1,4-DMAAIsomersInstrument Detection Limit: 1-2 pgQuantification Limit: 1-2 ng/g in plant sampleThe method demonstrated linearity over a range of 0.10-10.00 ng/mL with R² of 0.99 for both 1,3-DMAA and 1,4-DMAA. The method was shown to be specific.[5]
UPLC-MS/MS Etomidate (B1671615) and its structural analogsIsomers (propoxate and isopropoxate)0.05 ng/mL0.1 ng/mLEnabled the separation and quantification of isomers, showcasing high specificity.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.

Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) for DMBA Quantification

This method is highly effective for the identification and quantification of DMBA in complex matrices like dietary supplements.

  • Sample Preparation:

    • Weigh 1 gram of the powdered sample or the contents of one to two capsules.

    • Extract with 20 mL of a 50:50 methanol (B129727):water solution.

    • Shake the mixture for 20 minutes, followed by sonication for 20 minutes.

    • Centrifuge the resulting mixture at 5525 g for 20 minutes.

    • Prepare a stock standard of DMBA at 0.3 mg/mL in methanol and create further dilutions as needed.[7]

  • Instrumentation and Conditions:

    • UHPLC System: Waters Acquity UPLC I-Class

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A multi-step gradient is employed to ensure optimal separation.[7]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

    • Mass Spectrometer: Waters Xevo G2-S QToF

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Data Acquisition: MassLynx v4.1 software is used for data acquisition and analysis.[7]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation of DMBA

This technique is essential for determining the enantiomeric purity of DMBA, which can provide insights into its synthetic origin.

  • Sample Preparation (Derivatization is often required):

    • A high-performance thin-layer chromatography (HPTLC) method can be used for initial screening.[2]

    • For chiral analysis, derivatization of the amine group is typically necessary to form diastereomers that can be separated on a chiral GC column.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system equipped with a chiral capillary column is used.

    • Column: The choice of chiral column is critical for achieving separation of the enantiomers.

    • Carrier Gas: Helium

    • Injector and Detector Temperatures: Optimized for the specific analytes and column.

    • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Workflow and Specificity Assessment

To better understand the analytical process and the logic behind specificity evaluation, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Dietary Supplement Sample Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution Chromatography Chromatographic Separation (LC or GC) Dilution->Chromatography Mass_Spec Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1. General workflow for the analysis of DMBA in dietary supplements.

Specificity_Evaluation cluster_inputs Test Samples cluster_method Analytical Method cluster_outputs Evaluation Criteria Analyte DMBA Standard Analysis Chosen Analytical Method (e.g., LC-MS/MS) Analyte->Analysis Analogue Analogue Standard (e.g., DMAA) Analogue->Analysis Spiked_Sample Sample Matrix Spiked with DMBA and Analogues Spiked_Sample->Analysis Blank Blank Matrix Blank->Analysis Resolution Baseline Resolution of Peaks Analysis->Resolution No_Interference No Interfering Peaks at Analyte Retention Time Analysis->No_Interference Accurate_Quant Accurate Quantification in Spiked Sample Analysis->Accurate_Quant

Figure 2. Logical workflow for evaluating the specificity of an analytical method.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethylbutylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 1,3-Dimethylbutylamine Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (also known as DMAA). Adherence to these procedures is crucial for the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals engaged in the handling of this compound.

This compound is classified as a hazardous substance due to its potential health risks. According to safety data sheets, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it must be managed as hazardous waste in accordance with institutional policies and local, state, and federal regulations.

Quantitative Data Summary

For proper waste characterization and handling, it is essential to be aware of the key properties of this compound. The following table summarizes critical data derived from safety data sheets.

PropertyValueImplication for Disposal
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationIndicates the need for personal protective equipment (PPE) during handling and disposal. Waste must be clearly labeled with appropriate hazard pictograms.[1][2]
RCRA Waste Codes (Potential) D001 (Ignitability), D002 (Corrosivity), D-series (Toxicity)While specific testing is required for definitive classification, the properties of the free base form suggest these classifications may apply, necessitating disposal as hazardous waste.[4]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and any materials contaminated with it. This procedure is designed to meet general laboratory safety standards; however, always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, leak-proof container made of a material compatible with amines. High-density polyethylene (B3416737) (HDPE) is a suitable choice.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, kimwipes) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not fill the container to more than 80% capacity to allow for expansion.[5]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Attach a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EHS department to the container as soon as the first piece of waste is added.

  • Complete the Tag Information: Fill out the tag completely and legibly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of generation (when the first waste was added)

    • The name of the principal investigator and the laboratory location

    • Check the appropriate hazard pictograms (e.g., irritant, acute toxicity).[6]

Step 4: Storage of Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.

  • Secure the Container: Keep the waste container tightly sealed except when adding waste.[7]

  • Designated Storage Area: Store the container in a designated and properly labeled satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS guidelines, often 90 days), contact your institution's EHS department to schedule a waste pickup.[7]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste (Solid and Liquid) A->B C Step 3: Label Waste Container with Hazardous Waste Tag B->C F Improper Disposal (Trash or Drain) B->F D Step 4: Store Container in Designated Satellite Accumulation Area C->D E Step 5: Contact Environmental Health & Safety (EHS) for Pickup D->E

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dimethylbutylamine hydrochloride (CAS: 71776-70-0). Adherence to these procedures is essential for mitigating risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a chemical compound that poses the following primary hazards:

  • Harmful if swallowed: Acute oral toxicity.[1][2]

  • Causes skin irritation: Can lead to redness and discomfort upon contact.[1][2]

  • Causes serious eye irritation: May result in significant eye damage if direct contact occurs.[1][2]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]

Personal Protective Equipment (PPE) Requirements

The following table outlines the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryMinimum SpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a full-face shield.To prevent eye contact from splashes or airborne particles, which can cause serious irritation.[1][2]
Hand Protection Nitrile or other chemical-resistant gloves.To protect the skin from direct contact and subsequent irritation.[3]
Body Protection A standard laboratory coat.To shield skin and personal clothing from accidental spills and contamination.[3]
Respiratory Protection Work in a well-ventilated chemical fume hood. An organic vapor respirator may be required if airborne concentrations exceed safe levels.[3]To prevent the inhalation of dust or vapors that may lead to respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is mandatory for all personnel handling this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Pre-use Inspection: Before handling the compound, thoroughly inspect all PPE for any defects or damage.

2. Chemical Handling:

  • Donning PPE: Correctly put on all required PPE before entering the designated handling area.

  • Weighing and Transferring: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

3. Spill and Emergency Response:

  • Minor Spills: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain and absorb the chemical.[3] The contaminated absorbent material should then be collected into a sealed container for disposal as hazardous waste.

  • Major Spills: In the event of a large spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.

    • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management Protocol

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Collection and Segregation:

  • Solid Waste: All solid this compound waste must be placed in a designated, chemically resistant, and sealable container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]

  • Contaminated Materials: Any items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be treated as hazardous waste and disposed of accordingly.

2. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Storage: Store all waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[4]

3. Final Disposal:

  • Professional Disposal: The final disposal of all waste must be handled by your institution's EHS department or a certified hazardous waste disposal contractor.[4]

  • Regulatory Adherence: All disposal procedures must be in strict compliance with all applicable local, state, and federal regulations.

Handling and Disposal Workflow

The following diagram provides a visual representation of the logical steps and decision points for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation & Engineering Controls (Fume Hood, PPE Inspection) handling Handling Compound (Don PPE, Transfer, Prepare Solution) prep->handling emergency Spill or Exposure? handling->emergency minor_spill Minor Spill Procedure (Absorb, Collect Waste) emergency->minor_spill Yes (Minor) major_spill Major Spill Procedure (Evacuate, Notify EHS) emergency->major_spill Yes (Major) exposure Personal Exposure (First Aid, Seek Medical Attention) emergency->exposure Yes (Personal) proceed Proceed to Disposal emergency->proceed No segregation Waste Segregation & Collection (Labeled, Sealed Containers) minor_spill->segregation final_disposal Final Disposal (EHS/Certified Vendor) major_spill->final_disposal exposure->final_disposal Dispose of contaminated clothing disposal_prep Waste Generation (Solid, Liquid, Contaminated Materials) proceed->disposal_prep disposal_prep->segregation storage Waste Storage (Satellite Accumulation Area) segregation->storage storage->final_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylbutylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylbutylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.